molecular formula C14H16O4 B15600888 Aspergillumarin A

Aspergillumarin A

Cat. No.: B15600888
M. Wt: 248.27 g/mol
InChI Key: KEYNBOUNPFJEST-LLVKDONJSA-N
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Description

Aspergillumarin A is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(3R)-8-hydroxy-3-(4-oxopentyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C14H16O4/c1-9(15)4-2-6-11-8-10-5-3-7-12(16)13(10)14(17)18-11/h3,5,7,11,16H,2,4,6,8H2,1H3/t11-/m1/s1

InChI Key

KEYNBOUNPFJEST-LLVKDONJSA-N

Origin of Product

United States

Foundational & Exploratory

Aspergillomarasmine A: A Technical Guide to its Discovery, Isolation, and Application as a Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. Aspergillomarasmine A (AMA), a natural product from the fungus Aspergillus versicolor, has emerged as a potent inhibitor of MBLs, capable of restoring the efficacy of β-lactam antibiotics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of aspergillomarasmine A. It details the experimental protocols for its purification and biological evaluation, presents quantitative data on its efficacy, and visualizes the key pathways and workflows involved in its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to combat antibiotic resistance.

Introduction

Aspergillomarasmine A is a polyamino acid first isolated from the fungus Aspergillus versicolor in 1956, with its chemical structure elucidated in 1965.[1] It is also produced by other fungal species, including Aspergillus oryzae, Aspergillus flavus, Pyrenophora teres, Colletotrichum gloeosporioides, and Fusarium oxysporum.[2] Initially investigated for other bioactivities, its potent inhibitory effect against MBLs, particularly New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), has brought it to the forefront of antibiotic resistance research.[1]

AMA functions as a zinc chelator, effectively removing the essential zinc cofactors from the active site of MBLs. This inactivation of MBLs restores the susceptibility of otherwise resistant bacteria to β-lactam antibiotics.

Discovery and Initial Characterization

The discovery of aspergillomarasmine A was a result of systematic screening of fungal metabolites for biological activity.

Producing Organisms
  • Aspergillus versicolor (original source)[1]

  • Aspergillus oryzae

  • Aspergillus flavus

  • Pyrenophora teres[1]

  • Colletotrichum gloeosporioides

  • Fusarium oxysporum

Chemical Properties

Aspergillomarasmine A is a tetracarboxylic acid with the following properties:

PropertyValue
Chemical Formula C₁₀H₁₇N₃O₈
Molar Mass 307.26 g/mol
Appearance Colorless crystals
Solubility Soluble in water under basic or strongly acidic conditions; insoluble in common organic solvents.
Decomposition Temperature 225–236 °C

Experimental Protocols

Isolation and Purification of Aspergillomarasmine A

3.1.1. Fungal Cultivation

  • Organism: Aspergillus versicolor

  • Medium: Potato Dextrose Broth (PDB) or a suitable liquid medium optimized for secondary metabolite production.

  • Culture Conditions: Inoculate the medium with spores or mycelia of A. versicolor. Incubate at 25-28°C for 7-14 days with shaking to ensure aeration.

3.1.2. Extraction

  • Separate the fungal mycelium from the culture broth by filtration.

  • The culture filtrate, which contains the secreted AMA, is the primary source.

  • Perform a solvent extraction of the filtrate using a polar solvent such as ethyl acetate. Repeat the extraction multiple times to maximize the yield.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.1.3. Purification using High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is suitable for the separation of polar compounds like AMA.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both typically containing a small amount of an ion-pairing agent like formic acid (0.1%) to improve peak shape.

  • Gradient: A typical gradient would start with a high percentage of solvent A and gradually increase the percentage of solvent B to elute compounds of increasing hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector, as AMA has a characteristic UV absorbance.

  • Fraction Collection: Collect the fractions corresponding to the peak of aspergillomarasmine A.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

  • Final Processing: Combine the pure fractions and remove the solvent to obtain purified aspergillomarasmine A.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Inoculate Aspergillus versicolor culture Incubate in Liquid Medium start->culture filtration Filter to separate mycelia and broth culture->filtration extraction Solvent Extraction of Broth filtration->extraction evaporation Evaporate Solvent extraction->evaporation hplc Reverse-Phase HPLC evaporation->hplc fraction Collect AMA Fraction hplc->fraction purity Analyze Purity fraction->purity final Obtain Pure AMA purity->final

Fig. 1: Workflow for AMA Isolation
Metallo-β-Lactamase (MBL) Inhibition Assay

This assay is used to determine the inhibitory activity of aspergillomarasmine A against a specific MBL. The chromogenic cephalosporin, nitrocefin (B1678963), is commonly used as a substrate.

3.2.1. Materials

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Aspergillomarasmine A (inhibitor)

  • Nitrocefin (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

3.2.2. Procedure

  • Prepare serial dilutions of aspergillomarasmine A in the assay buffer.

  • In a 96-well plate, add the MBL enzyme solution to each well.

  • Add the different concentrations of aspergillomarasmine A to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each concentration of aspergillomarasmine A compared to the control without the inhibitor.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents dilutions Serial Dilutions of AMA reagents->dilutions mix Mix MBL and AMA dilutions->mix preincubate Pre-incubate mix->preincubate add_nitrocefin Add Nitrocefin preincubate->add_nitrocefin measure Measure Absorbance add_nitrocefin->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Fig. 2: MBL Inhibition Assay Workflow
Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic in the presence and absence of an MBL inhibitor.

3.3.1. Materials

  • Bacterial strain expressing an MBL

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Aspergillomarasmine A

  • 96-well microplates

3.3.2. Procedure

  • Prepare a standardized inoculum of the bacterial strain in CAMHB.

  • In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.

  • To a parallel set of wells, add a fixed, sub-inhibitory concentration of aspergillomarasmine A to each well containing the serially diluted antibiotic.

  • Inoculate all wells with the bacterial suspension. Include a growth control (no antibiotic or AMA) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of aspergillomarasmine A to assess its potentiating effect.

Quantitative Data

Aspergillomarasmine A has demonstrated significant inhibitory activity against various MBLs and has been shown to effectively reduce the MICs of β-lactam antibiotics against resistant bacterial strains.

In Vitro Inhibition of Metallo-β-Lactamases
Metallo-β-LactamaseIC₅₀ (µM)Reference
NDM-14.0[2]
VIM-29.6[2]
NDM-1 (in 10 µM Zn²⁺)13[1]

Kinetic Parameters of NDM-1 Inhibition: The inactivation of NDM-1 by aspergillomarasmine A is time-dependent and follows first-order kinetics with an observed rate constant (kobs) of 0.16 ± 0.02 min⁻¹.[2]

Potentiation of Antibiotic Activity

The following table summarizes the effect of aspergillomarasmine A on the Minimum Inhibitory Concentration (MIC) of meropenem (B701) against various MBL-producing bacterial strains.

Bacterial StrainMetallo-β-LactamaseMeropenem MIC (µg/mL)Meropenem + AMA MIC (µg/mL)AMA Conc. (µg/mL)
Klebsiella pneumoniae (clinical isolate)NDM-1>128216
Escherichia coli (expressing NDM-1)NDM-16418
Klebsiella pneumoniae (clinical isolate)VIM-1320.58
Escherichia coli (expressing VIM-2)VIM-2128416

Signaling Pathways and Mechanism of Action

The primary mechanism of action of aspergillomarasmine A as an MBL inhibitor is the chelation of zinc ions from the enzyme's active site. MBLs are zinc-dependent enzymes that require one or two zinc ions for their catalytic activity. By sequestering these essential metal cofactors, aspergillomarasmine A renders the enzyme inactive, thus preventing the hydrolysis of β-lactam antibiotics.

G cluster_pathway Mechanism of MBL Inhibition by AMA MBL Active MBL (with Zn²⁺) Inactive_MBL Inactive MBL (apo-enzyme) MBL->Inactive_MBL Hydrolyzed_Antibiotic Hydrolyzed (Inactive) Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis AMA Aspergillomarasmine A AMA->Inactive_MBL Zn²⁺ Chelation Intact_Antibiotic Intact (Active) Antibiotic Inactive_MBL->Intact_Antibiotic No Hydrolysis AMA_Zn AMA-Zn²⁺ Complex Antibiotic β-Lactam Antibiotic Antibiotic->MBL Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Intact_Antibiotic->Bacterial_Cell_Wall Inhibition Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis

Fig. 3: MBL Inhibition by AMA

Conclusion

Aspergillomarasmine A represents a promising lead compound in the development of adjuvants to β-lactam antibiotic therapy against MBL-producing pathogens. Its potent zinc-chelating activity effectively neutralizes the resistance mechanism conferred by these enzymes. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into aspergillomarasmine A and its analogues, with the ultimate goal of translating this natural product into a clinically useful therapeutic agent. Further studies focusing on optimizing its pharmacokinetic and pharmacodynamic properties are warranted to advance its development as a drug candidate.

References

Unveiling Aspergillomarasmine A: A Technical Guide to its Source, Synthesis, and Potent Inhibition of Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid that has garnered significant attention in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to pathogenic bacteria. This technical guide provides a comprehensive overview of Aspergillomarasmine A, from its microbial sources to its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Source Organism and Production

Aspergillomarasmine A is primarily produced by the filamentous fungus Aspergillus versicolor .[1][2] However, it has also been isolated from several other fungal species, highlighting a broader distribution within the fungal kingdom.

Table 1: Fungal Sources of Aspergillomarasmine A

Fungal SpeciesReference
Aspergillus versicolor[1][2]
Aspergillus oryzae[1]
Aspergillus flavus[1]
Pyrenophora teres[1]
Colletotrichum gloeosporioides[1]
Fusarium oxysporum[1]
Fermentation Protocol for Aspergillus versicolor

While specific fermentation parameters for maximizing Aspergillomarasmine A yield are often proprietary, a general approach involves solid-state fermentation on a rice-based medium.

Materials:

  • Aspergillus versicolor strain

  • Rice

  • Distilled water

  • Erlenmeyer flasks

  • Autoclave

  • Incubator

Procedure:

  • Place 60 g of rice and 75 mL of distilled water into 250 mL Erlenmeyer flasks.

  • Autoclave the flasks to sterilize the medium.

  • Inoculate the cooled, sterile rice medium with a spore suspension or mycelial plugs of Aspergillus versicolor.

  • Incubate the flasks at 28°C for 30 days in a stationary incubator.

Isolation and Purification

The purification of Aspergillomarasmine A from the fermentation broth typically involves a series of chromatographic steps.

Materials:

Procedure:

  • Extract the solid fermentation medium multiple times with ethyl acetate and a mixture of dichloromethane and methanol.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., dichloromethane and methanol) to separate fractions based on polarity.

  • Monitor the fractions for the presence of Aspergillomarasmine A using techniques such as thin-layer chromatography or LC-MS.

  • Pool the fractions containing Aspergillomarasmine A and further purify using size-exclusion chromatography on a Sephadex LH-20 column to remove remaining impurities.

Biological Activity and Mechanism of Action

Aspergillomarasmine A exhibits potent inhibitory activity against New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), two clinically significant MBLs.

Table 2: In Vitro Inhibitory Activity of Aspergillomarasmine A

Metallo-β-LactamaseIC50 (μM)Reference
NDM-14.0 ± 1.0
VIM-29.6 ± 2.4

The primary mechanism of action of Aspergillomarasmine A is the chelation and sequestration of zinc ions (Zn²⁺) from the active site of metallo-β-lactamases.[3] MBLs are zinc-dependent enzymes, and the removal of these essential metal cofactors renders them inactive, thereby restoring the efficacy of β-lactam antibiotics.

Mechanism of Aspergillomarasmine A Action MBL Metallo-β-Lactamase (Active) Inactive_MBL Metallo-β-Lactamase (Inactive) MBL->Inactive_MBL Zn²⁺ Removal Hydrolyzed_Antibiotic Hydrolyzed Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolyzes Zn Zn²⁺ Ions Zn->MBL AMA_Zn AMA-Zn²⁺ Complex Zn->AMA_Zn AMA Aspergillomarasmine A AMA->MBL Chelates Zn²⁺ AMA->AMA_Zn Antibiotic β-Lactam Antibiotic Antibiotic->MBL Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Antibiotic->Bacterial_Cell_Wall Inhibits Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Mechanism of Aspergillomarasmine A Action

Biosynthesis of Aspergillomarasmine A

The biosynthesis of Aspergillomarasmine A in Aspergillus oryzae has been elucidated, identifying a key enzyme, AMA synthase. This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent protein that catalyzes the formation of two C-N bonds. The substrates for this enzymatic reaction are O-acetyl-L-serine or O-phospho-L-serine and L-aspartic acid.

Biosynthesis of Aspergillomarasmine A cluster_substrates Substrates O-acetyl-L-serine O-acetyl-L-serine AMAS AMA Synthase (PLP-dependent) O-acetyl-L-serine->AMAS L-aspartic acid L-aspartic acid L-aspartic acid->AMAS Intermediate Intermediate AMAS->Intermediate AMA Aspergillomarasmine A AMAS->AMA Intermediate->AMAS

Biosynthesis of Aspergillomarasmine A

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of Aspergillomarasmine A against MBLs using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1)

  • Aspergillomarasmine A

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of nitrocefin in DMSO.

  • Prepare serial dilutions of Aspergillomarasmine A in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the different concentrations of Aspergillomarasmine A to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for MBL Inhibition Assay start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents plate_setup Set up 96-well Plate (Enzyme + Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Nitrocefin Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance at 490 nm (Kinetic) add_substrate->measure_absorbance calculate_rates Calculate Initial Reaction Velocities measure_absorbance->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50 end End determine_ic50->end

Workflow for MBL Inhibition Assay

Conclusion

Aspergillomarasmine A stands out as a promising natural product with the potential to combat antibiotic resistance. Its ability to effectively inhibit clinically relevant metallo-β-lactamases by chelating essential zinc ions offers a valuable strategy for restoring the efficacy of existing β-lactam antibiotics. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the therapeutic potential of Aspergillomarasmine A and its analogs. Further research into optimizing its production, exploring its full spectrum of activity, and conducting preclinical and clinical studies is warranted to translate this promising natural product into a clinically useful therapeutic agent.

References

The Natural Production of Aspergillomarasmine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillomarasmine A (AMA), a fungal secondary metabolite, has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to a broad spectrum of bacteria. This technical guide provides an in-depth overview of the natural production of aspergillomarasmine A, focusing on its biosynthesis, the organisms that produce it, and the experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Aspergillomarasmine A is a polyamino acid and a tetracarboxylic acid first isolated from Aspergillus versicolor.[1] Its structure is characterized by a central aspartic acid residue linked to two modified alanine (B10760859) moieties.[1] A closely related compound, aspergillomarasmine B, differs by the substitution of one alanine with a glycine (B1666218) residue.[1]

The primary interest in aspergillomarasmine A stems from its ability to chelate zinc ions, a property that allows it to inhibit zinc-dependent MBLs such as New Delhi metallo-beta-lactamase 1 (NDM-1) and Verona integron-encoded metallo-beta-lactamase (VIM-2).[1][2] By sequestering the zinc ions essential for the catalytic activity of these enzymes, aspergillomarasmine A can restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacterial strains.[2] Beyond its antibacterial potential, aspergillomarasmine A also exhibits phytotoxic activity.[1]

Producing Organisms

Aspergillomarasmine A is produced by a variety of filamentous fungi. The primary and most well-documented producer is Aspergillus versicolor.[1] However, several other species across different genera have also been identified as producers.

Fungal SpeciesReference(s)
Aspergillus versicolor[1]
Aspergillus flavus[3]
Aspergillus oryzae[3]
Pyrenophora teres[1]
Colletotrichum gloeosporioides[3]
Fusarium oxysporum[3]

Biosynthesis of Aspergillomarasmine A

The biosynthesis of aspergillomarasmine A in Aspergillus oryzae is catalyzed by a key enzyme known as aspergillomarasmine A (AMA) synthase.[4] This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent cysteine synthase homolog.[4]

The AMA synthase utilizes L-aspartic acid and either O-acetyl-L-serine or O-phospho-L-serine as substrates.[4] The enzyme catalyzes two sequential C-N bond formation reactions to assemble the aspergillomarasmine A molecule.[4] A proposed biosynthetic precursor, L,L-N-(2-amino-2-carboxyethyl)-aspartic acid, has been isolated from Pyrenophora teres.[1]

Biosynthetic Pathway Diagram

Aspergillomarasmine A Biosynthesis Biosynthetic Pathway of Aspergillomarasmine A cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product L-Aspartic Acid L-Aspartic Acid AMA_synthase Aspergillomarasmine A Synthase (PLP-dependent) L-Aspartic Acid->AMA_synthase O-acetyl-L-serine / O-phospho-L-serine O-acetyl-L-serine / O-phospho-L-serine O-acetyl-L-serine / O-phospho-L-serine->AMA_synthase Aspergillomarasmine_A Aspergillomarasmine A AMA_synthase->Aspergillomarasmine_A Regulatory Network Potential Regulatory Network for AMA Production Environmental_Cues Environmental Cues (Light, Nutrients, pH) Global_Regulators Global Regulators (e.g., Velvet Complex, LaeA) Environmental_Cues->Global_Regulators Specific_TFs Specific Transcription Factors (Hypothetical) Global_Regulators->Specific_TFs Controls AMA_Synthase_Gene AMA Synthase Gene Expression Specific_TFs->AMA_Synthase_Gene Regulates AMA_Production Aspergillomarasmine A Production AMA_Synthase_Gene->AMA_Production Experimental Workflow Workflow for AMA Synthase Identification Genome_Mining Genome Mining of A. oryzae (Identify candidate PLP-dependent enzyme genes) Gene_Deletion Gene Deletion Studies (Knockout candidate genes) Genome_Mining->Gene_Deletion Metabolite_Analysis Metabolite Analysis (LC-MS analysis of mutants) Gene_Deletion->Metabolite_Analysis Heterologous_Expression Heterologous Expression (Express candidate gene in a host) Metabolite_Analysis->Heterologous_Expression Identify key gene In_Vitro_Assay In Vitro Enzyme Assay (Confirm activity of purified enzyme) Heterologous_Expression->In_Vitro_Assay Structure_Elucidation Structure Elucidation (NMR, MS to confirm product) In_Vitro_Assay->Structure_Elucidation

References

An In-depth Technical Guide to the Aspergillomarasmine A (AMA) Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillomarasmine A (AMA) is a fungal secondary metabolite that has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to a broad spectrum of bacteria. This technical guide provides a comprehensive overview of the biosynthetic pathway of AMA, focusing on the core enzymatic steps, genetic determinants, and quantitative aspects of its production. Detailed experimental protocols for key analytical and molecular biology techniques are provided to facilitate further research and development in this area. Diagrams illustrating the biosynthetic pathway and experimental workflows are included to enhance understanding.

Introduction

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are a particularly challenging class of resistance enzymes as they can hydrolyze most β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. Aspergillomarasmine A, a natural product isolated from various fungal species, has emerged as a promising lead compound for the development of MBL inhibitors. A thorough understanding of its biosynthesis is crucial for efforts to improve its production and to generate novel analogs with enhanced therapeutic properties. This guide synthesizes the current knowledge of the AMA biosynthetic pathway, with a focus on the key enzyme, AMA synthase.

The Aspergillomarasmine A Biosynthetic Pathway

The biosynthesis of aspergillomarasmine A is a remarkably efficient process catalyzed by a single, dedicated enzyme: AMA synthase .[1][2][3] This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent protein belonging to the cysteine synthase homolog family.[1][2][3]

The pathway proceeds through two consecutive C-N bond formations, utilizing L-aspartic acid and O-phospho-L-serine as the primary substrates.[1] The intermediate product of the first reaction is toxin A.[1]

Key Components of the Biosynthetic Pathway
ComponentDescriptionRole in Pathway
AMA Synthase A PLP-dependent enzyme, homologous to cysteine synthase.Catalyzes the entire biosynthetic pathway from primary metabolites to AMA.
L-Aspartic Acid A proteinogenic amino acid.The initial substrate that forms the core of the AMA molecule.
O-Phospho-L-serine A phosphorylated amino acid.The substrate for the two consecutive additions to L-aspartic acid. O-acetyl-L-serine can also be utilized.[1][2][3]
Toxin A N-(2-amino-2-carboxyethyl)-aspartic acidAn intermediate in the biosynthesis of AMA, formed by the first C-N bond formation.[1]
Pyridoxal 5'-phosphate (PLP) A coenzyme form of vitamin B6.A crucial cofactor for AMA synthase, participating in the catalysis of the C-N bond formations.
Proposed Biosynthetic Mechanism

The catalytic cycle of AMA synthase is proposed to involve the formation of an external aldimine between PLP and the amino group of a substrate, which facilitates the nucleophilic attack and subsequent C-N bond formation. The spacious active site of the enzyme is thought to accommodate the growing intermediate, allowing for the second addition reaction to occur efficiently.[1][2][3]

Aspergillomarasmine_A_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products L-Aspartic Acid L-Aspartic Acid AMA_Synthase AMA Synthase (PLP-dependent) L-Aspartic Acid->AMA_Synthase 1. O-Phospho-L-serine1 O-Phospho-L-serine O-Phospho-L-serine1->AMA_Synthase 2. O-Phospho-L-serine2 O-Phospho-L-serine O-Phospho-L-serine2->AMA_Synthase 4. Toxin_A Toxin A (Intermediate) AMA_Synthase->Toxin_A First C-N bond formation Aspergillomarasmine_A Aspergillomarasmine A AMA_Synthase->Aspergillomarasmine_A Second C-N bond formation Toxin_A->AMA_Synthase 3. Putative_AMA_BGC Unknown_Gene_1 ? AMA_Synthase_Gene AMA Synthase Unknown_Gene_1->AMA_Synthase_Gene Unknown_Gene_2 ? AMA_Synthase_Gene->Unknown_Gene_2 Unknown_Gene_3 ? Unknown_Gene_2->Unknown_Gene_3 Protein_Purification_Workflow Clone Clone AMA Synthase Gene into Expression Vector Transform Transform E. coli with Expression Vector Clone->Transform Culture Culture Transformed E. coli and Induce Protein Expression Transform->Culture Lyse Lyse Cells Culture->Lyse Purify Purify Protein using Affinity Chromatography Lyse->Purify Analyze Analyze Purity by SDS-PAGE Purify->Analyze

References

A Comprehensive Technical Guide to the Structure Elucidation of Aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillomarasmine A (AMA), a fungal secondary metabolite, has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria.[1] The elucidation of its complex structure has been a critical step in understanding its mechanism of action and in the development of novel therapeutics to combat antibiotic resistance. This technical guide provides an in-depth overview of the methodologies and data that have been pivotal in determining the absolute configuration and three-dimensional structure of aspergillomarasmine A.

Introduction

First isolated in 1956 from the mold Aspergillus versicolor, aspergillomarasmine A is a polyamino acid that acts as a chelating agent.[2] Its ability to sequester zinc ions is central to its function as an inhibitor of zinc-dependent MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[2][3] By binding to the catalytic zinc ions, AMA inactivates these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[3] The journey to fully characterize its structure involved a combination of spectroscopic techniques, chemical synthesis, and X-ray crystallography.

Spectroscopic Analysis

Initial characterization of aspergillomarasmine A relied on foundational spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its planar structure and molecular weight.

¹H and ¹³C NMR spectroscopy were instrumental in identifying the core components of AMA, revealing it to be composed of an L-aspartic acid subunit linked to two 2,3-diaminopropionic acid (DAP) moieties.[1][2]

Experimental Protocol: NMR Spectroscopy

A sample of purified aspergillomarasmine A is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of approximately 1-10 mg/mL. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4] For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish connectivity between protons and carbons, confirming the sequence of amino acid residues.

Table 1: ¹³C NMR Spectroscopic Data for Aspergillomarasmine A in D₂O [5][6]

Chemical Shift (δ) ppmAssignment
177.70Carbonyl Carbon
177.65Carbonyl Carbon
173.69Carbonyl Carbon
59.43α-Carbon
54.42α-Carbon
53.71α-Carbon
48.58Methylene Carbon
45.98Methylene Carbon
38.70Methylene Carbon
36.59Methylene Carbon
35.02Methylene Carbon

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of aspergillomarasmine A, which is C₁₀H₁₇N₃O₈.[5][6] This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Mass Spectrometry

A dilute solution of aspergillomarasmine A is analyzed using an electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap. The sample is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which measures their mass-to-charge ratio (m/z) with high precision. The observed m/z value is then used to calculate the molecular weight and deduce the elemental formula.

Total Synthesis and Stereochemical Reassignment

While spectroscopic methods provided the planar structure, the absolute stereochemistry of the three chiral centers in aspergillomarasmine A remained ambiguous. Initial reports had incorrectly proposed a different stereochemical configuration. The definitive (2S, 2'S, 2''S) or LLL configuration was established through total synthesis.[7][8][9]

Logical Flow of Stereochemical Determination

A Initial Isolation and Spectroscopic Analysis B Proposed Planar Structure A->B C Ambiguous Stereochemistry B->C D Total Synthesis of Stereoisomers C->D E Comparison with Natural Product D->E F Confirmation of (2S, 2'S, 2''S) Configuration E->F

Caption: Logical workflow for the stereochemical assignment of aspergillomarasmine A.

Experimental Protocol: Total Synthesis

The total synthesis of aspergillomarasmine A has been achieved through various routes, with a notable approach involving a sulfamidate strategy.[10][11] A general synthetic scheme begins with protected amino acid precursors. For instance, starting with appropriately protected L-aspartic acid and L-serine derivatives, a series of coupling and deprotection steps are carried out. A key step involves the formation of the C-N bonds linking the amino acid subunits. The synthesis of different stereoisomers is achieved by using the corresponding D- or L-amino acid precursors. The final synthesized compounds are then purified by chromatography and their spectroscopic data (NMR, MS) and biological activity are compared to those of the natural product to confirm the correct stereoisomer.[10]

X-ray Crystallography

The three-dimensional structure of aspergillomarasmine A in a metal-bound state was ultimately confirmed by X-ray crystallography. Due to difficulties in crystallizing AMA itself, a complex with nickel(II) was prepared and analyzed.[5][6]

Experimental Workflow for X-ray Crystallography

A Purification of Aspergillomarasmine A B Complexation with Ni²⁺ A->B C Crystallization B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Final 3D Structure E->F

Caption: Experimental workflow for determining the crystal structure of the AMA-Ni²⁺ complex.

The crystal structure of the AMA-Ni²⁺ complex revealed that AMA acts as a pentadentate ligand, coordinating the nickel ion in a distorted octahedral geometry.[5][6] The coordination involves three nitrogen atoms and two oxygen atoms from the aspartic acid subunit.[6] This structural insight is crucial for understanding how AMA chelates the zinc ions in the active site of metallo-β-lactamases.

Experimental Protocol: X-ray Crystallography

Crystals of the AMA-Ni²⁺ complex were grown from a solution of tetramethylammonium (B1211777) hydroxide.[6] A suitable single crystal was selected and mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). The diffraction pattern was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods and subsequently refined to yield the final atomic coordinates and three-dimensional structure.[6]

Table 2: Selected Bond Distances in the Ni(AMA)²⁻ Complex [5][6]

BondDistance (Å)
Ni–N2.057–2.119
Ni–O2.01–2.11

Biosynthesis

Understanding the biosynthetic pathway of aspergillomarasmine A provides further confirmation of its constituent parts. It has been shown that AMA synthase, a PLP-dependent enzyme, catalyzes the formation of AMA from L-aspartic acid and O-phospho-L-serine.[12][13][14] This enzymatic synthesis involves two consecutive C-N bond formations.[13]

Biosynthetic Pathway of Aspergillomarasmine A

A L-Aspartic Acid C AMA Synthase (PLP-dependent) A->C B O-phospho-L-serine B->C D Aspergillomarasmine A C->D

Caption: Simplified biosynthetic pathway of aspergillomarasmine A.

Conclusion

The structure elucidation of aspergillomarasmine A has been a multi-faceted endeavor, integrating data from NMR spectroscopy, mass spectrometry, total synthesis, and X-ray crystallography. The culmination of these efforts has not only unequivocally established its (2S, 2'S, 2''S) stereochemistry and three-dimensional conformation but has also provided a solid foundation for the rational design of new and more potent metallo-β-lactamase inhibitors. The detailed understanding of AMA's structure and its interaction with metal ions continues to drive research in the critical area of overcoming antibiotic resistance.

References

Aspergillomarasmine A: A Technical Guide to its Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Aspergillomarasmine A (AMA) is a fungal-derived polyamino acid that has garnered significant attention in the scientific community for its potent activity as a metallo-β-lactamase (MBL) inhibitor. MBLs are a major cause of bacterial resistance to last-resort β-lactam antibiotics, including carbapenems. By inactivating these resistance enzymes, Aspergillomarasmine A has the potential to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and characterization of Aspergillomarasmine A.

Core Chemical Properties

Aspergillomarasmine A is a tetracarboxylic acid with a complex stereochemistry that is crucial for its biological activity. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2R)-2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid
Molecular Formula C₁₀H₁₇N₃O₈
Molar Mass 307.26 g/mol
Appearance Colorless crystals
Solubility Insoluble in common organic solvents; soluble in water under basic or strongly acidic conditions.
Stability Can form a lactam, anhydroaspergillomarasmine A, in acidic conditions. Low-molecular-weight synthetic analogs can be unstable upon deprotection, resulting in anhydro products.[1]

Mechanism of Action: A Potent Zinc Chelator

The primary mechanism by which Aspergillomarasmine A exerts its antibiotic-potentiating effect is through the inhibition of metallo-β-lactamases. These enzymes require one or two zinc ions in their active site for catalytic activity. Aspergillomarasmine A acts as a potent and selective chelator of these essential zinc cofactors.[2][3]

The process of MBL inactivation by AMA is understood to be an indirect one. AMA encourages the dissociation of a Zn²⁺ ion from the low-affinity binding site of the MBL, such as New Delhi Metallo-β-lactamase 1 (NDM-1).[2][4] The resulting zinc-depleted enzyme is rendered inactive and is subsequently degraded by the bacterium.[4] This targeted removal of zinc ions restores the effectiveness of β-lactam antibiotics.

MBL_Inhibition_by_AMA MBL Metallo-β-lactamase (MBL) (Active, Zn²⁺ bound) Inactive_MBL Inactive MBL (Zn²⁺ depleted) MBL->Inactive_MBL Zn²⁺ removal Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis catalyzes Antibiotic β-lactam Antibiotic Antibiotic->Hydrolysis No_Hydrolysis No Hydrolysis (Susceptibility) Antibiotic->No_Hydrolysis AMA Aspergillomarasmine A AMA->MBL chelates Zn²⁺ AMA_Zn AMA-Zn²⁺ Complex AMA->AMA_Zn Degradation Bacterial Degradation Inactive_MBL->Degradation Inactive_MBL->No_Hydrolysis

Caption: Mechanism of MBL inhibition by Aspergillomarasmine A.

Quantitative Inhibitory Activity

The inhibitory potency of Aspergillomarasmine A has been quantified against a range of clinically relevant metallo-β-lactamases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy, particularly against NDM- and VIM-type enzymes.

Metallo-β-lactamaseIC₅₀ (µM)Source(s)
NDM-14.0 - 13[5][6]
VIM-1-
VIM-29.6[5]
IMP-1-
IMP-7> 500[5]
IMP-27-
CphA2-[7]
AIM-1-[7]

Note: Some values were not explicitly found in the search results and are marked as "-". The efficacy of AMA is linked to the Zn²⁺ affinity of the specific MBL.[7]

Synthesis and Purification

Several synthetic routes to Aspergillomarasmine A and its analogs have been developed to enable further investigation and optimization of its properties. While detailed, step-by-step protocols are often found in the supplementary information of publications and were not fully available in the search results, the key strategies are outlined below.

Synthesis Approaches
  • Solid-Phase Synthesis: A practical route to AMA and its analogs has been developed using a solid-phase approach, modifying an aziridine-based route.[1] This method facilitates the efficient preparation of a diverse range of analogs with higher yield and purity.[1]

  • Sulfamidate Approach: An efficient and practical synthesis of AMA and related compounds has been achieved using a sulfamidate-based strategy.[8][9]

Synthesis_Workflow cluster_solid_phase Solid-Phase Synthesis cluster_purification Purification Resin Resin Support AA1 Attach First Amino Acid Resin->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 Coupling Couple Subsequent Amino Acids Deprotection1->Coupling Deprotection2 Final Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Crude Crude Product Cleavage->Crude HPLC Reverse-Phase HPLC Crude->HPLC Pure Pure Aspergillomarasmine A HPLC->Pure

Caption: Generalized workflow for solid-phase synthesis and purification.

Purification
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for the purification of Aspergillomarasmine A and its analogs.[2] While specific conditions vary depending on the analog, a common approach involves using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like formic acid.[10]

Characterization Methods

The structural integrity and purity of synthesized Aspergillomarasmine A are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of AMA and its analogs. These techniques confirm the connectivity of atoms and the stereochemistry of the molecule.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and elemental composition of the compound.[2][10] Electrospray ionization (ESI) is a commonly used technique for the analysis of AMA.[2]

Signaling Pathways and Broader Effects

The primary and most well-documented effect of Aspergillomarasmine A in bacteria is the restoration of susceptibility to β-lactam antibiotics through the inhibition of MBLs. While direct interactions with specific bacterial signaling pathways have not been extensively detailed, the downstream consequences of MBL inhibition are significant. By neutralizing a key resistance mechanism, AMA indirectly impacts the overall fitness and survival of the pathogen in the presence of antibiotics.

Further research using transcriptomic and metabolomic approaches could provide a more detailed understanding of the broader physiological changes induced by Aspergillomarasmine A in bacteria, potentially revealing effects on other cellular processes beyond the immediate impact on antibiotic resistance.[12][13][14][15][16][17][18]

Conclusion

Aspergillomarasmine A represents a promising lead compound in the fight against antibiotic resistance. Its potent and selective inhibition of metallo-β-lactamases through zinc chelation offers a viable strategy to rejuvenate our existing arsenal (B13267) of β-lactam antibiotics. The synthetic routes developed for AMA and its analogs open the door for structure-activity relationship studies aimed at improving its potency, pharmacokinetic properties, and spectrum of activity. Further research into its broader effects on bacterial physiology will be crucial for its development as a clinical candidate. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the therapeutic potential of Aspergillomarasmine A.

References

Physical Properties of Aspergillomarasmine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid tetracarboxylic acid produced by fungi of the Aspergillus genus.[1] It has garnered significant attention in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria.[2] This technical guide provides an in-depth overview of the core physical properties of aspergillomarasmine A, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

Core Physical Properties

Aspergillomarasmine A is a white, crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₇N₃O₈[1]
Molar Mass 307.26 g/mol ---
Appearance Colorless crystals[1]
Melting Point Decomposes at 225-236 °C[1]
Solubility Insoluble in common organic solvents; Soluble in water under basic or strongly acidic conditions. Soluble in DMSO.[1]
Optical Rotation [α]²⁰D = -48° (pH 7)[1]
pKa Values 3.5, 4.5 (carboxylic acid groups); 9.5, 10.0 (amino groups)[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and analytical properties of aspergillomarasmine A are outlined below.

Solubility Determination (Shake-Flask Method)

A standard method for determining thermodynamic solubility is the shake-flask method. While specific experimental details for aspergillomarasmine A are not extensively published, the following general protocol is applicable.

  • Preparation of Saturated Solution: An excess amount of solid aspergillomarasmine A is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.

  • Quantification: The concentration of aspergillomarasmine A in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or mass spectrometry. A standard calibration curve is used for quantification.

Melting Point Determination

The melting point of aspergillomarasmine A is characterized by its decomposition. A standard capillary melting point method can be used.

  • Sample Preparation: A small amount of dry, powdered aspergillomarasmine A is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate. The temperature range at which the substance is observed to decompose is recorded. For aspergillomarasmine A, this occurs between 225-236 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of aspergillomarasmine A.

  • Sample Preparation: Aspergillomarasmine A is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for complete assignment of proton and carbon signals.

  • Reported Data:

    • ¹³C NMR (176 MHz, D₂O) δ (ppm): 177.70, 177.65, 173.69, 133.94, 130.77, 129.52, 127.43, 59.43, 54.42, 53.71, 48.58, 45.98, 38.70, 36.59, 35.02.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of aspergillomarasmine A.

  • Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing polar molecules like aspergillomarasmine A.

  • Mass Analyzer: High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF), are used to obtain accurate mass measurements.

  • Experimental Conditions: The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument parameters, including capillary voltage, nebulizer pressure, and fragmentor voltage, are optimized for the analyte.[3]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Mechanism of Action and Experimental Workflow Visualization

The primary mechanism of action of aspergillomarasmine A as a metallo-β-lactamase inhibitor is the chelation of zinc ions essential for the enzyme's catalytic activity. This process, along with a typical experimental workflow for assessing its inhibitory effect, is visualized below.

MBL_Inhibition cluster_0 Active Metallo-β-Lactamase (MBL) cluster_1 Inactivated MBL MBL MBL Enzyme (with Zn²⁺ cofactors) MBL_inactive Inactive MBL (Apoenzyme) MBL->MBL_inactive Zn²⁺ Sequestration Zn1 Zn²⁺ AMA_Zn AMA-Zn²⁺ Complex Zn1->AMA_Zn Zn2 Zn²⁺ Zn2->AMA_Zn AMA Aspergillomarasmine A AMA->MBL Inhibition AMA->AMA_Zn

Caption: Mechanism of Metallo-β-Lactamase Inhibition by Aspergillomarasmine A.

Enzyme_Inhibition_Assay start Start prepare_reagents Prepare Reagents: MBL Enzyme, Substrate, Aspergillomarasmine A start->prepare_reagents pre_incubation Pre-incubate MBL with Aspergillomarasmine A prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by adding Substrate pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction data_analysis Data Analysis: Determine IC₅₀ value monitor_reaction->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an Enzyme Inhibition Assay.

References

The Biological Activity of Aspergillomarasmine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Metallo-β-Lactamase Inhibitor

The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A key driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. Aspergillomarasmine A (AMA), a natural product isolated from the fungus Aspergillus versicolor, has emerged as a promising inhibitor of these critical resistance determinants. This technical guide provides a comprehensive overview of the biological activity of aspergillomarasmine A, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Zinc Chelation

Aspergillomarasmine A's primary biological activity is the potent and selective inhibition of subclass B1 metallo-β-lactamases, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2][3][4][5][6] Unlike active site binders, AMA functions as a selective Zn²⁺ scavenger.[1][2][4] The catalytic activity of MBLs is dependent on one or two zinc ions in their active site. AMA indirectly inactivates these enzymes by encouraging the dissociation of a Zn²⁺ ion from the enzyme's low-affinity binding site.[1][2][4] This sequestration of the essential zinc cofactor leads to an unstable, zinc-depleted MBL enzyme, which is subsequently rapidly degraded by the bacterium.[1][2][7] This unique mechanism of action restores the efficacy of β-lactam antibiotics against MBL-producing resistant bacteria.[2][6]

Aspergillomarasmine A Mechanism of Action cluster_0 Bacterial Cell MBL_active Active Metallo-β-Lactamase (with Zn²⁺) MBL_inactive Inactive, Zn²⁺-depleted Metallo-β-Lactamase MBL_active->MBL_inactive Zn²⁺ dissociation Zn Zn²⁺ MBL_active->Zn releases Hydrolysis Antibiotic Hydrolysis (Resistance) MBL_active->Hydrolysis catalyzes Degradation Enzyme Degradation MBL_inactive->Degradation leads to No_Hydrolysis No Hydrolysis (Susceptibility) MBL_inactive->No_Hydrolysis results in Beta_lactam β-Lactam Antibiotic Beta_lactam->Hydrolysis Beta_lactam->No_Hydrolysis AMA Aspergillomarasmine A (AMA) AMA_Zn AMA-Zn²⁺ Complex AMA->AMA_Zn chelates Zn->AMA

Mechanism of Aspergillomarasmine A (AMA) Inhibition of Metallo-β-Lactamases.

Quantitative Efficacy of Aspergillomarasmine A

The inhibitory activity of aspergillomarasmine A has been quantified against various metallo-β-lactamases, primarily through the determination of half-maximal inhibitory concentrations (IC₅₀) and the assessment of its ability to restore β-lactam antibiotic activity, often presented as a rescue concentration (RC) or a reduction in the minimum inhibitory concentration (MIC).

In Vitro Enzyme Inhibition

Aspergillomarasmine A demonstrates potent inhibition of purified MBL enzymes. The IC₅₀ values highlight its efficacy against key clinical MBLs.

Metallo-β-LactamaseIC₅₀ (µM)Reference
NDM-14.0[3][7]
VIM-29.6[3][7]
IMP-7Less Potent[3]
Restoration of Antibiotic Activity (Cell-Based Assays)

In the presence of aspergillomarasmine A, the susceptibility of MBL-producing bacteria to β-lactam antibiotics is significantly restored. This is often measured by the concentration of AMA required to reduce the MIC of the antibiotic to its susceptibility breakpoint.

MBL-producing Organismβ-Lactam AntibioticAMA Concentration for Rescue (µg/mL)Reference
E. coli expressing NDM-1Meropenem4 - 8[8]
E. coli expressing VIM-2Meropenem4 - 8[8]
K. pneumoniae expressing NDM-1Meropenem8 - 16[9]
E. coli expressing IMP-7Meropenem12 - 16[8]
E. coli expressing various NDM variantsMeropenem12 - 16[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aspergillomarasmine A's biological activity. The following are standard protocols for key in vitro experiments.

Metallo-β-Lactamase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of aspergillomarasmine A on purified MBL enzymes using a spectrophotometric method with a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Aspergillomarasmine A stock solution

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of aspergillomarasmine A in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well.

  • Add the different concentrations of aspergillomarasmine A to the wells and incubate for a specific period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

  • Calculate the percentage of enzyme inhibition for each aspergillomarasmine A concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the aspergillomarasmine A concentration and fitting the data to a dose-response curve.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents, in this case, aspergillomarasmine A and a β-lactam antibiotic.

Checkerboard Assay Workflow cluster_workflow Experimental Workflow start Start prep_ama Prepare serial dilutions of Aspergillomarasmine A (AMA) start->prep_ama prep_beta Prepare serial dilutions of β-lactam antibiotic start->prep_beta dispense_ama Dispense AMA dilutions into 96-well plate (rows) prep_ama->dispense_ama dispense_beta Dispense β-lactam dilutions into 96-well plate (columns) prep_beta->dispense_beta add_bacteria Add standardized bacterial inoculum to all wells dispense_ama->add_bacteria dispense_beta->add_bacteria incubate Incubate the plate (e.g., 18-24h at 37°C) add_bacteria->incubate read_mic Determine the Minimum Inhibitory Concentration (MIC) for each combination incubate->read_mic calc_fic Calculate the Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic end End calc_fic->end

Workflow for a Checkerboard Synergy Assay.

Materials:

  • Aspergillomarasmine A stock solution

  • β-lactam antibiotic stock solution

  • MBL-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare two-fold serial dilutions of the β-lactam antibiotic horizontally and aspergillomarasmine A vertically in a 96-well plate containing CAMHB.

  • Prepare a bacterial inoculum of the MBL-producing strain standardized to a 0.5 McFarland turbidity standard and dilute it to the final desired concentration in CAMHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include control wells with no drug (growth control) and no bacteria (sterility control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visually inspecting for turbidity or measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Structure-Activity Relationship (SAR)

Studies on synthetic analogues of aspergillomarasmine A have provided insights into its structure-activity relationship.[5][10] The natural LLL-isomer of AMA has been found to be the most effective inactivator of NDM-1.[10] However, the core structure is tolerant to some stereochemical changes. The synthesis of various derivatives has been pursued to improve the pharmacological properties and inhibitory spectrum of AMA.[5][11][12]

SAR_Logic cluster_sar Structure-Activity Relationship Logic AMA_Core Aspergillomarasmine A Core Structure Stereochem Stereochemistry (LLL-isomer) AMA_Core->Stereochem influences Modifications Structural Modifications (Analogues) AMA_Core->Modifications can undergo Activity Biological Activity (MBL Inhibition) Stereochem->Activity is optimal for Modifications->Activity can alter Properties Pharmacological Properties Modifications->Properties aim to improve

Logical relationship in the Structure-Activity studies of AMA.

Conclusion and Future Directions

Aspergillomarasmine A represents a promising lead compound in the quest for clinically useful MBL inhibitors. Its unique mechanism of action, involving the sequestration of essential zinc ions, offers a novel strategy to combat antibiotic resistance. The in-depth understanding of its biological activity, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of AMA and its analogues as potential adjuvants to β-lactam antibiotics. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, expanding the evaluation against a broader range of MBL variants, and conducting further in vivo studies to pave the way for potential clinical applications.

References

Aspergillomarasmine A: A Technical Deep Dive into a Promising Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid and tetracarboxylic acid that has garnered significant attention in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs).[1] These enzymes are a primary driver of antibiotic resistance in Gram-negative bacteria, rendering many life-saving β-lactam antibiotics, including carbapenems, ineffective.[1] This technical review synthesizes the current literature on aspergillomarasmine A, providing a comprehensive overview of its chemical properties, biological activity, and mechanism of action, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Chemical and Physical Properties

Aspergillomarasmine A was first isolated from the fungus Aspergillus versicolor.[1] It is a white crystalline substance with the IUPAC name (2S)-2-[[(2R)-2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid and a molecular formula of C₁₀H₁₇N₃O₈.

PropertyValueReference
IUPAC Name (2S)-2-[[(2R)-2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid
Molecular Formula C₁₀H₁₇N₃O₈
Molar Mass 307.259 g/mol
CAS Number 3484-65-9
Appearance White crystalline solid
Solubility Soluble in water
LD₅₀ (mice, i.v.) 159.8 mg/kg[2]

Biological Activity and Mechanism of Action

The primary biological function of aspergillomarasmine A is the potent and selective inhibition of subclass B1 metallo-β-lactamases, most notably New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][3] AMA's mechanism of action is centered on its ability to chelate the essential zinc ions (Zn²⁺) within the active site of these enzymes.[1] By sequestering these metal cofactors, AMA effectively inactivates the MBLs, thereby restoring the efficacy of β-lactam antibiotics.[1] Studies have shown that two equivalents of AMA can effectively remove one equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations.[1]

Quantitative Data on MBL Inhibition

The inhibitory potency of aspergillomarasmine A against various MBLs has been quantified through the determination of half-maximal inhibitory concentrations (IC₅₀).

Metallo-β-LactamaseIC₅₀ (µM)Reference
NDM-14.0[3]
NDM-14-7[4]
VIM-29.6[3]
IMP-7>500[4]
Synergistic Activity with β-Lactam Antibiotics

In combination with β-lactam antibiotics, aspergillomarasmine A demonstrates significant synergistic effects, effectively resensitizing resistant bacterial strains.

Bacterial StrainAntibioticAMA Concentration (µg/mL) for SynergyReference
E. coli producing NDM-1Meropenem8[2]
Most E. coli and K. pneumoniae strainsMeropenem8-16[5]
E. coli producing NDM-1/KPC-2Meropenem>32[5]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Zinc Chelation

The inhibitory action of aspergillomarasmine A on metallo-β-lactamases is a direct consequence of its ability to sequester zinc ions, which are crucial for the catalytic activity of these enzymes.

AMA_Mechanism cluster_MBL Metallo-β-Lactamase (MBL) Active Site Active_MBL Active MBL (with Zn²⁺) Inactive_MBL Inactive MBL (apoenzyme) Active_MBL->Inactive_MBL Zn²⁺ removal by AMA Zn Zn²⁺ Hydrolyzed_Antibiotic Hydrolyzed (Inactive) Antibiotic Intact_Antibiotic Intact (Active) Antibiotic Inactive_MBL->Intact_Antibiotic No Hydrolysis AMA_Zn AMA-Zn²⁺ Complex AMA Aspergillomarasmine A AMA->AMA_Zn Chelates Zn²⁺ Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolyzed_Antibiotic Hydrolysis

Caption: Mechanism of aspergillomarasmine A (AMA) action.

Experimental Workflow for Efficacy Testing

A typical experimental workflow to evaluate the efficacy of aspergillomarasmine A involves a series of in vitro and in vivo assays.

Experimental_Workflow Start Start Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., NDM-1) Start->Enzyme_Assay Cell_Assay Cell-Based Antimicrobial Susceptibility Testing (MIC) Enzyme_Assay->Cell_Assay Animal_Model In Vivo Murine Infection Model Cell_Assay->Animal_Model Data_Analysis Data Analysis (IC₅₀, MIC, Survival) Animal_Model->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for AMA evaluation.

Experimental Protocols

In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of aspergillomarasmine A against a purified MBL, such as NDM-1.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Aspergillomarasmine A

  • Nitrocefin (B1678963) (or other suitable β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 µM ZnSO₄)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of aspergillomarasmine A in DMSO.

  • Serially dilute the AMA stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well microplate, add a fixed concentration of the NDM-1 enzyme (e.g., 5 nM) to each well.[6]

  • Add the different concentrations of AMA to the wells containing the enzyme. Include a control with DMSO only.

  • Incubate the enzyme and AMA mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[6]

  • Initiate the enzymatic reaction by adding the substrate nitrocefin to a final concentration of 60 µM.[6]

  • Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.[6]

  • Calculate the initial reaction velocities for each AMA concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the AMA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence of aspergillomarasmine A against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • β-lactam antibiotic (e.g., meropenem)

  • Aspergillomarasmine A

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the β-lactam antibiotic and aspergillomarasmine A.

  • In a 96-well microplate, perform serial twofold dilutions of the β-lactam antibiotic in CAMHB.

  • Add a fixed, sub-inhibitory concentration of aspergillomarasmine A to all wells containing the antibiotic dilutions.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no antibiotic or AMA) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth in the presence of aspergillomarasmine A.

In Vivo Murine Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of aspergillomarasmine A in a murine model of infection with an MBL-producing pathogen.

Materials:

  • MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1)

  • Aspergillomarasmine A

  • β-lactam antibiotic (e.g., meropenem)

  • Immunosuppressive agent (e.g., cyclophosphamide)

  • Laboratory mice (e.g., BALB/c)

  • Sterile saline

Procedure:

  • Immunosuppression: Induce neutropenia in mice by administering an immunosuppressive agent like cyclophosphamide (B585) prior to infection. This is a common practice to establish a robust infection.[7]

  • Infection: Infect the mice with a lethal or sublethal dose of the MBL-producing bacteria via a relevant route, such as intraperitoneal or intravenous injection.

  • Treatment: At a specified time post-infection, administer the treatment regimens. This typically includes groups receiving:

    • Vehicle control (e.g., saline)

    • Aspergillomarasmine A alone

    • β-lactam antibiotic alone

    • Combination of aspergillomarasmine A and the β-lactam antibiotic

  • Monitoring: Monitor the mice for a set period (e.g., 7-14 days) for survival.

  • Endpoint Analysis:

    • Survival: Record the number of surviving mice in each group over time to generate survival curves.

    • Bacterial Burden: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in target organs (e.g., spleen, liver, lungs) by plating homogenized tissue on agar (B569324) plates and counting colony-forming units (CFUs).[7]

Conclusion

Aspergillomarasmine A stands out as a compelling lead compound in the quest for novel therapies to combat antibiotic resistance. Its well-defined mechanism of action, potent inhibition of clinically significant MBLs, and demonstrated in vivo efficacy in combination with β-lactam antibiotics underscore its therapeutic potential. The data and protocols presented in this technical review offer a valuable resource for researchers and drug development professionals working to advance aspergillomarasmine A and its analogs towards clinical application, with the ultimate goal of revitalizing our arsenal (B13267) of β-lactam antibiotics against multidrug-resistant Gram-negative pathogens.

References

The History and Rediscovery of Aspergillomarasmine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid that has garnered significant attention in recent years as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to many pathogenic bacteria. This technical guide provides an in-depth overview of the history of AMA research, its mechanism of action, key experimental protocols, and a summary of important quantitative data.

A Historical Overview: From Phytotoxin to Antibiotic Adjuvant

Aspergillomarasmine A was first isolated in 1956 from the fungus Aspergillus flavus and its structure was later elucidated.[1] For decades, it was primarily known for its phytotoxic properties, causing wilting in plants.[1] The molecule was re-evaluated in the 1980s as an inhibitor of angiotensin-converting enzyme (ACE). However, its true potential in combating antibiotic resistance was not realized until a seminal 2014 study. This research demonstrated that AMA could effectively inhibit New Delhi metallo-β-lactamase 1 (NDM-1), one of the most clinically significant MBLs, and restore the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria.[2][3] This discovery has since spurred a wave of research into AMA and its analogs as potential adjuvants to existing antibiotic therapies.

Mechanism of Action: Zinc Chelation

The inhibitory activity of aspergillomarasmine A against metallo-β-lactamases stems from its ability to act as a potent chelating agent for zinc ions. MBLs are zinc-dependent enzymes that require one or two zinc ions in their active site for catalytic activity.[4][5] AMA effectively sequesters these essential zinc cofactors, rendering the enzyme inactive.[4][6] This mechanism of action is distinct from that of most clinically available β-lactamase inhibitors, which typically target serine-β-lactamases. The ability of AMA to specifically target MBLs addresses a critical unmet need in the fight against antibiotic resistance.[2]

MBL_Inhibition cluster_MBL Metallo-β-Lactamase (MBL) Activity cluster_AMA Aspergillomarasmine A (AMA) Inhibition MBL_active Active MBL (with Zn²⁺) MBL_inactive Inactive MBL (apoenzyme) MBL_active->MBL_inactive Zn²⁺ removal by AMA β-Lactam β-Lactam Hydrolyzed β-Lactam Hydrolyzed β-Lactam AMA Aspergillomarasmine A AMA_Zn AMA-Zn²⁺ Complex

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on aspergillomarasmine A.

Table 1: In Vitro Inhibition of Metallo-β-Lactamases by Aspergillomarasmine A

Metallo-β-LactamaseIC₅₀ (μM)Source
NDM-14.0[5]
VIM-29.6[5]
IMP-7>500[7]

Table 2: In Vivo Efficacy of Aspergillomarasmine A

ParameterValueSpeciesSource
LD₅₀ (intravenous)159.8 mg/kgMouse[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in aspergillomarasmine A research.

In Vitro Metallo-β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay is widely used to determine the inhibitory activity of compounds against MBLs. It relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin (B1678963), which results in a color change that can be monitored spectrophotometrically.

Materials:

  • Purified Metallo-β-Lactamase (e.g., NDM-1)

  • Aspergillomarasmine A (or other test inhibitor)

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dissolve nitrocefin in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve aspergillomarasmine A in assay buffer to the desired stock concentration.

    • Dilute the MBL enzyme in assay buffer to the working concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of serially diluted aspergillomarasmine A (or control) to the appropriate wells.

    • Add 25 µL of the MBL enzyme solution to all wells except the negative control wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of nitrocefin solution (final concentration typically 100 µM) to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 490 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Nitrocefin_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Nitrocefin, AMA, MBL) start->reagent_prep plate_setup Set up 96-well plate (Buffer, AMA/Control, MBL) reagent_prep->plate_setup incubation Incubate at RT (10 minutes) plate_setup->incubation reaction_init Initiate Reaction (Add Nitrocefin) incubation->reaction_init data_acq Measure Absorbance at 490 nm (Kinetic Read) reaction_init->data_acq data_analysis Calculate V₀ and % Inhibition data_acq->data_analysis ic50_calc Determine IC₅₀ data_analysis->ic50_calc end End ic50_calc->end

In Vivo Efficacy in a Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents and their adjuvants.

Materials:

  • Female ICR mice (or other appropriate strain)

  • Carbapenem-resistant, MBL-producing Klebsiella pneumoniae (or other relevant pathogen)

  • Aspergillomarasmine A

  • Carbapenem antibiotic (e.g., meropenem)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Anesthetic

  • Sterile saline

  • Bacterial culture media

Protocol:

  • Induce Neutropenia:

    • Administer cyclophosphamide to the mice intraperitoneally on days -4 and -1 prior to infection to induce a neutropenic state.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to the mid-logarithmic phase in appropriate culture media.

    • Wash and resuspend the bacterial cells in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • At 2 hours post-infection, begin treatment.

    • Administer aspergillomarasmine A and the carbapenem antibiotic (alone or in combination) via the desired route (e.g., intravenous or subcutaneous).

    • Continue treatment at specified intervals (e.g., every 8 hours) for a defined period (e.g., 24 hours).

  • Assess Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial loads in the different treatment groups to the control group to determine the efficacy of the treatment.

InVivo_Efficacy_Workflow start Start neutropenia Induce Neutropenia in Mice (Cyclophosphamide) start->neutropenia inoculum_prep Prepare Bacterial Inoculum neutropenia->inoculum_prep infection Induce Thigh Infection inoculum_prep->infection treatment Administer Treatment (AMA +/- Antibiotic) infection->treatment euthanasia Euthanize Mice treatment->euthanasia tissue_harvest Harvest and Homogenize Infected Thigh Tissue euthanasia->tissue_harvest cfu_count Determine Bacterial Load (CFU/g tissue) tissue_harvest->cfu_count data_analysis Analyze and Compare Treatment Groups cfu_count->data_analysis end End data_analysis->end

Synthesis and Structure-Activity Relationship (SAR) Studies

The total synthesis of aspergillomarasmine A has been achieved, enabling the generation of various analogs for structure-activity relationship (SAR) studies. These studies have revealed that the core structure of AMA, particularly the arrangement of the carboxylic acid and amino groups, is crucial for its MBL inhibitory activity. Modifications to the peripheral parts of the molecule have been explored to improve its pharmacokinetic properties and inhibitory potency.

Future Directions

The rediscovery of aspergillomarasmine A as a potent MBL inhibitor has opened up new avenues for the development of novel therapies to combat antibiotic resistance. Current research is focused on:

  • Optimizing the chemical structure of AMA to enhance its efficacy and drug-like properties.

  • Exploring the synergistic effects of AMA with a broader range of β-lactam antibiotics.

  • Investigating the potential for resistance development to AMA-based therapies.

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of AMA and its analogs in humans.

The journey of aspergillomarasmine A from a plant toxin to a promising antibiotic adjuvant highlights the immense potential of natural products in addressing the global challenge of antimicrobial resistance. Continued research and development in this area are crucial for translating this potential into tangible clinical solutions.

References

Unveiling the Molecular Targets of Aspergillomarasmine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. Aspergillomarasmine A (AMA), a natural product isolated from the fungus Aspergillus versicolor, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of these critical antibiotics.[1][2][3] This technical guide provides an in-depth overview of the target identification and validation of aspergillomarasmine A, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used in its characterization.

Primary Molecular Targets: Metallo-β-Lactamases

The primary molecular targets of aspergillomarasmine A are Class B metallo-β-lactamases.[1][3][4] These enzymes are zinc-dependent hydrolases that confer broad-spectrum β-lactam resistance to bacteria.[5][6] AMA has been shown to be a potent inhibitor of several clinically relevant MBLs, most notably New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][3][7] Its inhibitory activity extends to other MBLs, though with varying efficacy.[8][9]

Mechanism of Action: Zinc Chelation

Aspergillomarasmine A functions as a selective and potent chelator of zinc ions (Zn²⁺).[5][10] Its mechanism of action does not involve direct competitive binding to the active site in the traditional sense. Instead, AMA sequesters the essential Zn²⁺ cofactors from the active site of MBLs.[5][10] This removal of zinc ions renders the enzyme catalytically inactive, thereby preventing the hydrolysis of β-lactam antibiotics.[5][10] Studies have shown that AMA encourages the dissociation of a Zn²⁺ ion from the less tightly bound metal site in binuclear MBLs like NDM-1.[5] The resulting zinc-depleted, inactive enzyme is subsequently susceptible to degradation within the bacterial cell.[5][10]

Quantitative Inhibitory Data

The inhibitory potency of aspergillomarasmine A against various metallo-β-lactamases has been quantified using several key parameters, including the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd). The following table summarizes the available quantitative data for the interaction of AMA with prominent MBLs.

Metallo-β-LactamaseEnzyme ClassIC₅₀ (µM)MethodReference
NDM-1B14.0Nitrocefin (B1678963) Assay[11][12]
VIM-2B19.6Nitrocefin Assay[11][12]
IMP-7B1Less PotentNot specified[11][12]
NDM-1B1418 (for L-captopril)Nitrocefin Assay[13][14]

Experimental Protocols

The identification and characterization of aspergillomarasmine A's targets have relied on a suite of robust biochemical and biophysical assays. Detailed methodologies for these key experiments are provided below.

Metallo-β-Lactamase Inhibition Assay (Nitrocefin Assay)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against MBLs by monitoring the hydrolysis of a chromogenic substrate, nitrocefin.

Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by an MBL. The rate of this color change is proportional to the enzyme's activity. Inhibitors of MBLs will reduce the rate of nitrocefin hydrolysis.[7][15]

Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5.[15]

    • Nitrocefin Stock Solution: 10 mM in DMSO.

    • MBL Enzyme Stock Solution: Purified NDM-1, VIM-2, or other MBLs in assay buffer.

    • Aspergillomarasmine A (AMA) Stock Solution: 10 mM in water or appropriate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 2 µL of AMA solution at various concentrations (typically a serial dilution) to the test wells. Add 2 µL of buffer to the control wells.

    • Add 20 µL of the MBL enzyme solution to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 28 µL of a 100 µM nitrocefin solution in assay buffer to all wells.

    • Immediately measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Equilibrium Dialysis

This technique is used to study the binding of a small molecule (ligand) to a macromolecule (protein) and to determine the stoichiometry of metal ion removal by a chelator.

Principle: A semi-permeable membrane separates a solution containing the MBL from a solution containing AMA. The membrane allows small molecules like AMA and zinc ions to pass through but retains the larger MBL protein. At equilibrium, the concentration of free AMA and zinc ions will be the same on both sides of the membrane, allowing for the determination of bound and unbound species.[16][17]

Protocol:

  • Materials:

    • Equilibrium dialysis cells or plates with a suitable molecular weight cutoff membrane (e.g., 5 kDa).

    • Purified MBL solution (e.g., 50 µM NDM-1).

    • Aspergillomarasmine A solutions at various concentrations.

    • Dialysis Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • Procedure:

    • Load the MBL solution into one chamber of the dialysis cell.

    • Load the AMA solution (or buffer for control) into the opposing chamber.

    • Incubate the dialysis cell with gentle agitation at 4°C until equilibrium is reached (typically 18-24 hours).

    • After incubation, collect samples from both chambers.

  • Analysis:

    • Determine the concentration of AMA in both chambers using a suitable analytical method (e.g., HPLC).

    • Analyze the zinc content in the protein-containing chamber using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of zinc removed by AMA.[17]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Zinc Content Analysis

ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample, in this case, the zinc content of MBLs.

Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of each ion, allowing for the precise quantification of the elements present.[18][19]

Protocol:

  • Sample Preparation:

    • Prepare MBL samples (typically 50 µM) that have been treated with varying concentrations of AMA, as well as untreated controls.[17]

    • Dialyze the samples extensively against a metal-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5, treated with Chelex-100 resin) to remove any unbound or loosely associated zinc.[18]

    • Acidify the samples by adding high-purity nitric acid to a final concentration of 2-5% to digest the protein and release the zinc ions.[18][20]

  • Instrumentation and Analysis:

    • Calibrate the ICP-MS instrument with a series of zinc standards of known concentrations.

    • Introduce the prepared samples into the ICP-MS.

    • Measure the intensity of the zinc isotope signals (e.g., ⁶⁴Zn, ⁶⁶Zn).

    • Calculate the zinc concentration in the original MBL samples based on the calibration curve. The stoichiometry of zinc per protein molecule can then be determined.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique to probe the interaction between AMA and MBLs at an atomic level, particularly to investigate changes in the active site environment.

Principle: The magnetic properties of atomic nuclei are sensitive to their local chemical environment. By observing the ¹H NMR spectrum of an MBL in the presence and absence of AMA, changes in the chemical shifts and line broadening of specific proton resonances can provide information about the binding event and the removal of the paramagnetic Co(II) (as a substitute for diamagnetic Zn(II)) from the active site.[1][17]

Protocol:

  • Sample Preparation:

    • Prepare a solution of Co(II)-substituted MBL (e.g., 1 mM CoCo-NDM-1) in a suitable NMR buffer (e.g., 10 mM MES, pH 6.5, in D₂O). The use of cobalt(II) allows for the observation of paramagnetically shifted resonances of amino acid residues coordinating the metal ions.[17]

    • Acquire a baseline ¹H NMR spectrum of the Co(II)-MBL.

    • Titrate small aliquots of a concentrated AMA solution into the NMR tube containing the MBL solution.

    • Acquire a ¹H NMR spectrum after each addition of AMA.

  • Data Acquisition and Analysis:

    • Acquire one-dimensional ¹H NMR spectra on a high-field NMR spectrometer.

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Monitor the changes in the chemical shifts and intensities of the paramagnetically shifted resonances corresponding to the amino acid ligands of the cobalt ions in the active site. A decrease in the intensity of these resonances upon addition of AMA indicates the removal of the cobalt ion from the active site.[17]

Signaling Pathways and Biological Context

The inhibition of metallo-β-lactamases by aspergillomarasmine A has profound implications for bacterial survival in the presence of β-lactam antibiotics. By neutralizing the primary resistance mechanism, AMA restores the ability of these antibiotics to inhibit bacterial cell wall synthesis.

Bacterial Cell Wall Synthesis and the Role of β-Lactams

The bacterial cell wall is a vital structure composed of peptidoglycan, which provides structural integrity and protects the cell from osmotic lysis.[10][21] The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs).[2][21] β-Lactam antibiotics act by acylating the active site of PBPs, thereby inhibiting their transpeptidase activity and preventing the formation of a stable cell wall.[2][21] This leads to cell wall weakening, morphological changes, and eventual cell death.[10][21]

Restoration of β-Lactam Efficacy

Metallo-β-lactamases hydrolyze the β-lactam ring of these antibiotics, rendering them ineffective. By inhibiting MBLs, aspergillomarasmine A prevents this degradation, allowing the β-lactam antibiotic to reach its PBP targets and exert its bactericidal effect. The overall signaling consequence is the restoration of the antibiotic's inhibitory effect on the cell wall synthesis pathway.

Visualizations

Signaling Pathway: Restoration of β-Lactam Activity by Aspergillomarasmine A

Restoration_of_Beta_Lactam_Activity cluster_bacterium Bacterium BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) BetaLactam->MBL CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Inactive_BetaLactam Inactive Antibiotic MBL->Inactive_BetaLactam Hydrolyzes Inactive_MBL Inactive MBL (Zn²⁺ depleted) AMA Aspergillomarasmine A (AMA) AMA->MBL Inhibits by Zn²⁺ chelation

Caption: AMA restores β-lactam antibiotic efficacy by inhibiting MBLs.

Experimental Workflow: Target Identification of Aspergillomarasmine A

Target_Identification_Workflow Screening Natural Product Library Screening Hit_ID Hit Identification: Aspergillomarasmine A Screening->Hit_ID Enzyme_Assay In Vitro MBL Inhibition Assay (Nitrocefin) Hit_ID->Enzyme_Assay Mechanism_Study Mechanism of Action Studies Enzyme_Assay->Mechanism_Study Equilibrium_Dialysis Equilibrium Dialysis Mechanism_Study->Equilibrium_Dialysis ICP_MS ICP-MS (Zinc Content) Mechanism_Study->ICP_MS NMR ¹H NMR Spectroscopy Mechanism_Study->NMR Validation In Vivo Validation (Animal Models) Mechanism_Study->Validation

Caption: Workflow for identifying and validating AMA's MBL targets.

Conclusion

Aspergillomarasmine A represents a significant advancement in the quest for solutions to combat antibiotic resistance. Its unique mechanism of action, involving the targeted chelation of zinc from the active site of metallo-β-lactamases, provides a powerful strategy to restore the efficacy of β-lactam antibiotics. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop AMA and other MBL inhibitors. The continued investigation into this and similar natural products holds great promise for addressing the urgent global challenge of multidrug-resistant bacterial infections.

References

Methodological & Application

Total Synthesis of Aspergillomarasmine A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aspergillomarasmine A (AMA) is a fungal natural product that has garnered significant attention for its potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to various pathogenic bacteria. This document provides a comprehensive overview of the total synthesis of aspergillomarasmine A, detailing established synthetic protocols. The information presented herein is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and infectious diseases, facilitating the synthesis and further investigation of this promising MBL inhibitor. This document includes detailed experimental procedures, tabulated quantitative data from key synthetic steps, and visualizations of the synthetic pathways and mechanism of action.

Introduction

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are a major mechanism of resistance in Gram-negative bacteria, hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. Aspergillomarasmine A, a polyamino acid natural product, has emerged as a promising inhibitor of MBLs, particularly New Delhi metallo-β-lactamase 1 (NDM-1).[1] By chelating the essential zinc ions in the active site of MBLs, AMA restores the efficacy of β-lactam antibiotics.[2][3] The development of robust and efficient synthetic routes to AMA is crucial for enabling further structure-activity relationship (SAR) studies, preclinical development, and the potential discovery of new antibiotics. This document outlines prominent total synthesis protocols for aspergillomarasmine A.

Mechanism of Action: MBL Inhibition

Aspergillomarasmine A functions as a potent MBL inhibitor by sequestering the divalent zinc cations (Zn²⁺) that are essential for the catalytic activity of these enzymes. The proposed mechanism involves the chelation of Zn²⁺ from the MBL active site, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics. This restores the susceptibility of resistant bacteria to these crucial drugs.

MBL_Inhibition cluster_0 Bacterial Periplasm MBL Active Metallo-β-Lactamase (with Zn²⁺) hydrolyzed_beta_lactam Hydrolyzed (Inactive) β-Lactam MBL->hydrolyzed_beta_lactam Hydrolysis inactive_MBL Inactive MBL (Zn²⁺-depleted) MBL->inactive_MBL Zn²⁺ Sequestration beta_lactam β-Lactam Antibiotic beta_lactam->MBL AMA Aspergillomarasmine A AMA->MBL AMA_Zn_complex AMA-Zn²⁺ Complex AMA->AMA_Zn_complex Chelation inactive_MBL->AMA_Zn_complex

Caption: Mechanism of Metallo-β-Lactamase Inhibition by Aspergillomarasmine A.

Total Synthesis Protocols

Several distinct and innovative strategies for the total synthesis of aspergillomarasmine A have been reported. Below are detailed protocols for some of the most prominent methods.

Modular Total Synthesis via Late-Stage Oxidation (Lei et al.)

This approach features a flexible and modular route, allowing for the efficient preparation of AMA analogs. A key feature is the late-stage oxidation to install the carboxylic acid functionalities.[1]

Experimental Workflow:

Lei_Synthesis_Workflow start Commercially Available Amino Acids step1 Peptide Coupling & Protecting Group Manipulations start->step1 step2 Construction of Tripeptide Backbone step1->step2 step3 Late-Stage Oxidation (e.g., with RuCl₃/NaIO₄) step2->step3 step4 Global Deprotection step3->step4 end Aspergillomarasmine A step4->end

Caption: Workflow for the Modular Total Synthesis of Aspergillomarasmine A.

Experimental Protocol (Key Steps):

  • Synthesis of the Tripeptide Precursor:

    • Couple commercially available protected amino acids using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF.

    • Perform sequential deprotection and coupling steps to assemble the linear tripeptide backbone.

    • Protect the N-terminus with a suitable protecting group (e.g., Boc or Cbz).

  • Late-Stage Oxidation:

    • Dissolve the protected tripeptide precursor in a solvent mixture (e.g., CCl₄/CH₃CN/H₂O).

    • Add a catalytic amount of RuCl₃·xH₂O followed by an excess of NaIO₄.

    • Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.

    • Quench the reaction with an appropriate quenching agent and extract the product.

  • Global Deprotection:

    • Treat the oxidized product with a strong acid (e.g., TFA in DCM) to remove all protecting groups.

    • Purify the final product, aspergillomarasmine A, by preparative HPLC.

Quantitative Data Summary (Lei et al.):

StepStarting MaterialKey ReagentsSolventYield (%)
Tripeptide AssemblyProtected Amino AcidsHATU, HOBt, DIPEADMF~60-80
Late-Stage OxidationProtected TripeptideRuCl₃·xH₂O, NaIO₄CCl₄/CH₃CN/H₂O~40-50
Global DeprotectionOxidized Protected TripeptideTFA, DCM-~90-95
Overall Yield - - - ~4
Sulfamidate Approach (Capretta and Wright et al.)

This efficient synthesis utilizes a sulfamidate-based method for the key C-N bond formations, offering a practical route to AMA and its derivatives.[4]

Experimental Workflow:

Capretta_Wright_Synthesis_Workflow start Protected Amino Alcohols step1 Sulfamidate Formation start->step1 step2 Nucleophilic Opening of Sulfamidate step1->step2 step3 Iterative Coupling and Opening step2->step3 step4 Oxidation and Deprotection step3->step4 end Aspergillomarasmine A step4->end

Caption: Workflow for the Sulfamidate-Based Total Synthesis of Aspergillomarasmine A.

Experimental Protocol (Key Steps):

  • Sulfamidate Formation:

    • React a protected amino alcohol with sulfuryl chloride in the presence of a base (e.g., triethylamine) in a chlorinated solvent at low temperature.

    • Follow with in-situ cyclization to form the cyclic sulfamidate.

  • Nucleophilic Opening:

    • Treat the cyclic sulfamidate with a nucleophile, such as a protected amino acid ester enolate, to open the ring and form the C-N bond.

  • Final Deprotection and Oxidation:

    • Perform a global deprotection of all protecting groups.

    • Oxidize the primary alcohol functionalities to carboxylic acids to yield aspergillomarasmine A.

Quantitative Data Summary (Capretta and Wright et al.):

StepStarting MaterialKey ReagentsSolventYield (%)
Sulfamidate FormationProtected Amino AlcoholSO₂Cl₂, Et₃NCH₂Cl₂~80-90
Nucleophilic OpeningCyclic SulfamidateAmino Acid EsterTHF~60-70
Oxidation & DeprotectionAssembled BackboneOxidizing Agent, Acid-~50-60
Overall Yield - - - ~19
Chemoenzymatic Synthesis (Poelarends et al.)

This elegant approach utilizes the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase to catalyze a key stereoselective C-N bond formation, offering a green and efficient route to AMA.[5][6]

Experimental Workflow:

Poelarends_Synthesis_Workflow start Fumaric Acid & Amino Acid Precursors step1 EDDS Lyase-Catalyzed Amination start->step1 step2 Second Enzymatic or Chemical Coupling step1->step2 step3 Purification step2->step3 end Aspergillomarasmine A step3->end

Caption: Workflow for the Chemoenzymatic Synthesis of Aspergillomarasmine A.

Experimental Protocol (Key Steps):

  • Enzymatic Synthesis of the Core Scaffold:

    • Incubate the appropriate amino acid precursor with fumaric acid in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 8.5).

    • Add purified EDDS lyase to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction progress by NMR or LC-MS.

  • Second Coupling and Final Product Formation:

    • To the reaction mixture containing the enzymatically formed intermediate, add the second amino acid precursor.

    • Allow the enzymatic or subsequent chemical coupling to proceed to form the full aspergillomarasmine A backbone.

    • Purify the final product using ion-exchange chromatography.

Quantitative Data Summary (Poelarends et al.):

StepStarting MaterialKey ReagentsSolventYield (%)
First Enzymatic AminationAmino Acid & Fumaric AcidEDDS LyaseAqueous Buffer~70-85
Second CouplingIntermediate & Amino AcidEDDS LyaseAqueous Buffer~30-40
Overall Yield - - - ~26

Conclusion

The total synthesis of aspergillomarasmine A has been successfully achieved through various innovative chemical and chemoenzymatic strategies. Each approach offers distinct advantages in terms of efficiency, scalability, and amenability to analog synthesis. The detailed protocols and compiled data provided in this document are intended to empower researchers to synthesize this important MBL inhibitor and its derivatives, thereby accelerating the development of novel therapeutics to combat antibiotic resistance.

References

Application Notes and Protocols for the Purification of Aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the purification of Aspergillomarasmine A (AMA), a fungal natural product with significant potential as a metallo-β-lactamase (MBL) inhibitor. The methodologies described are based on established principles of natural product isolation and chromatography.

Introduction

Aspergillomarasmine A is a polyamino acid produced by various fungal species, most notably Aspergillus versicolor. Its ability to inhibit MBLs, enzymes that confer antibiotic resistance to several pathogenic bacteria, has made it a compound of high interest in drug development. The purification of AMA from fungal fermentation broths is a critical step in its characterization and preclinical evaluation. The following protocols outline a general and effective method for its isolation and purification.

Data Presentation

While specific quantitative data for each step of Aspergillomarasmine A purification is not extensively detailed in publicly available literature, the following table provides a representative summary of expected outcomes based on typical fungal metabolite purifications. Actual yields and purity are highly dependent on the fermentation conditions, the specific fungal strain used, and the precise execution of the purification protocol.

Purification StepStarting MaterialProductTypical Yield (%)Typical Purity (%)Analysis Method
Solvent Extraction 10 L Fermentation BrothCrude Extract80-95% (of total extractable metabolites)5-15%TLC, LC-MS
Solid-Phase Extraction (SPE) Crude ExtractPartially Purified Fraction60-80%20-40%TLC, LC-MS
Ion Exchange Chromatography Partially Purified FractionAMA-enriched Fraction40-60%60-80%LC-MS, Bioassay
Preparative HPLC AMA-enriched FractionPurified Aspergillomarasmine A20-40%>95%HPLC, NMR, HRMS

Experimental Protocols

The purification of Aspergillomarasmine A is typically achieved through a multi-step process involving extraction and several chromatographic techniques. The following is a detailed protocol based on an activity-guided purification strategy.

Fungal Fermentation and Extraction

Objective: To produce and extract AMA from a fungal culture.

Materials:

  • Aspergillus versicolor culture

  • Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Large-capacity centrifuge

Protocol:

  • Inoculate a suitable liquid fermentation medium with Aspergillus versicolor.

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, 150 rpm) for 7-14 days to allow for the production of secondary metabolites, including AMA.

  • After incubation, separate the mycelia from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an equal volume of ethyl acetate three times.

  • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Solid-Phase Extraction (SPE)

Objective: To remove nonpolar impurities and enrich for AMA.

Materials:

Protocol:

  • Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Dissolve the crude extract in a minimal amount of water/methanol mixture.

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove highly polar impurities.

  • Elute the AMA-containing fraction with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).

  • Collect the fractions and analyze for the presence of AMA using a suitable method (e.g., bioassay for MBL inhibition or LC-MS).

  • Pool the active fractions and concentrate.

Ion Exchange Chromatography

Objective: To separate AMA from other compounds based on its charge. As a polycarboxylic acid, AMA is anionic at neutral pH.

Materials:

  • Partially purified fraction from SPE

  • Anion exchange column (e.g., DEAE-Sepharose)

  • Low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High concentration salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)

  • Peristaltic pump or chromatography system

Protocol:

  • Equilibrate the anion exchange column with the low concentration buffer.

  • Dissolve the partially purified fraction in the low concentration buffer and load it onto the column.

  • Wash the column with the low concentration buffer to remove any unbound molecules.

  • Elute the bound molecules using a linear gradient of increasing salt concentration (0-1 M NaCl).

  • Collect fractions and monitor for the presence of AMA.

  • Pool the active fractions and desalt using a suitable method (e.g., dialysis or another round of SPE).

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high purity of Aspergillomarasmine A.

Materials:

  • AMA-enriched fraction from ion exchange chromatography

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Fraction collector

Protocol:

  • Dissolve the AMA-enriched fraction in the initial mobile phase.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject the sample and run a suitable gradient program to separate the components. An example gradient could be a linear gradient from 5% to 50% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector (AMA has a weak chromophore, so detection might be challenging; mass spectrometry or fraction collection followed by bioassay is more reliable).

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain purified Aspergillomarasmine A.

Visualization of Experimental Workflow

The following diagrams illustrate the overall workflow for the purification of Aspergillomarasmine A.

AMA_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Steps Fermentation Aspergillus versicolor Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (C18) CrudeExtract->SPE IonExchange Ion Exchange Chromatography SPE->IonExchange PrepHPLC Preparative HPLC (C18) IonExchange->PrepHPLC PurifiedAMA Purified AMA (>95% Purity) PrepHPLC->PurifiedAMA

Overall workflow for Aspergillomarasmine A purification.

Detailed_Purification_Steps cluster_spe Step 1: Solid-Phase Extraction cluster_iex Step 2: Ion Exchange Chromatography cluster_hplc Step 3: Preparative HPLC Start Crude Fungal Extract LoadSPE Load on C18 Cartridge Start->LoadSPE WashSPE Wash with H2O LoadSPE->WashSPE EluteSPE Elute with MeOH gradient WashSPE->EluteSPE ActiveFraction1 AMA-containing Fraction EluteSPE->ActiveFraction1 LoadIEX Load on Anion Exchange Column ActiveFraction1->LoadIEX WashIEX Wash with Low Salt Buffer LoadIEX->WashIEX EluteIEX Elute with NaCl gradient WashIEX->EluteIEX ActiveFraction2 AMA-enriched Fraction EluteIEX->ActiveFraction2 InjectHPLC Inject on C18 Column ActiveFraction2->InjectHPLC GradientHPLC Acetonitrile/Water Gradient InjectHPLC->GradientHPLC CollectFractions Collect Fractions GradientHPLC->CollectFractions PureAMA Pure Aspergillomarasmine A CollectFractions->PureAMA

Detailed chromatographic steps for AMA purification.

Application Notes and Protocols for the Extraction of Aspergillomarasmine A from Fungal Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a fungal secondary metabolite that has garnered significant interest for its potent inhibitory activity against metallo-β-lactamases (MBLs).[1] MBLs are a class of enzymes produced by various pathogenic bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. By inhibiting MBLs, AMA has the potential to restore the efficacy of these critical antibiotics against multidrug-resistant bacterial infections.[1]

AMA is a polyamino acid naturally produced by several fungal species, most notably from the genus Aspergillus, including Aspergillus versicolor, Aspergillus oryzae, and Aspergillus flavus.[1] It has also been isolated from other fungi such as Pyrenophora teres, Colletotrichum gloeosporioides, and Fusarium oxysporum. This document provides detailed protocols for the cultivation of AMA-producing fungi, extraction of the compound, and its subsequent purification and quantification.

Fungal Strain and Culture Conditions

The production of aspergillomarasmine A can be achieved through the cultivation of a suitable fungal strain. Aspergillus versicolor and Aspergillus oryzae are commonly used for this purpose. Solid-state fermentation (SSF) on a rice-based medium has been shown to be an effective method for the production of various fungal secondary metabolites and is a suitable approach for AMA production.

Protocol 1: Solid-State Fermentation of Aspergillus versicolor for AMA Production

This protocol outlines the steps for the cultivation of Aspergillus versicolor on a solid rice medium.

Materials:

  • Aspergillus versicolor strain (e.g., ATCC 9577)

  • White rice

  • Distilled water

  • Erlenmeyer flasks (1 L)

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Incubator

Procedure:

  • Medium Preparation: For each 1 L Erlenmeyer flask, add 60 g of white rice and 75 mL of distilled water.[2]

  • Sterilization: Plug the flasks with cotton and cover with aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the medium.[3]

  • Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the cooled, sterilized rice medium with a spore suspension or a small agar (B569324) plug of a mature Aspergillus versicolor culture.

  • Incubation: Incubate the flasks at 28°C for 30 days in a static incubator.[2]

Extraction of Aspergillomarasmine A

Following the incubation period, the fungal biomass and the rice medium will be permeated with the secondary metabolites produced by the fungus, including aspergillomarasmine A. The following protocol describes a solvent extraction method to isolate the crude AMA.

Protocol 2: Solvent Extraction of AMA from Solid Culture

This protocol utilizes a combination of solvents to efficiently extract AMA from the solid-state fermentation culture.

Materials:

Procedure:

  • Initial Extraction: To each flask containing the fungal culture, add a 1:1 mixture of methanol and ethyl acetate (e.g., 150 mL of each). Use a spatula to break up the solid rice culture to ensure thorough mixing with the solvent.

  • Agitation: Place the flasks on a shaker and agitate at a moderate speed (e.g., 150 rpm) for 16-24 hours at room temperature.

  • Filtration: Separate the solvent extract from the solid residue by vacuum filtration through filter paper.

  • Secondary Extraction: Transfer the solid residue back to the flask and add a 1:1 mixture of dichloromethane and methanol (e.g., 150 mL of each). Repeat the agitation and filtration steps. A study on Aspergillus versicolor D5 used a sequential extraction with ethyl acetate followed by two extractions with dichloromethane:methanol (1:1, v/v).[2]

  • Pooling and Concentration: Combine all the filtrates (extracts) and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C. This will yield a crude extract containing aspergillomarasmine A.

Purification of Aspergillomarasmine A

The crude extract obtained from the solvent extraction contains a mixture of fungal metabolites. Aspergillomarasmine A is a polar compound, and its purification can be achieved using column chromatography.

Protocol 3: Purification of AMA by Column Chromatography

This protocol provides a general guideline for the purification of AMA. The specific parameters may need to be optimized based on the composition of the crude extract.

Materials:

  • Crude AMA extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., a gradient of dichloromethane and methanol)

  • Test tubes or fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like methanol. A stepwise gradient is often effective.

  • Fraction Collection: Collect the eluate in small fractions using test tubes or a fraction collector.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing AMA. A suitable TLC mobile phase would be a mixture of dichloromethane and methanol. Visualize the spots under a UV lamp or by using a suitable staining reagent.

  • Pooling and Concentration: Pool the fractions that contain pure AMA (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified aspergillomarasmine A.

Quantification of Aspergillomarasmine A

Accurate quantification of aspergillomarasmine A is crucial for research and drug development purposes. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this.

Protocol 4: Quantification of AMA by UPLC-MS/MS

This protocol describes a general method for the quantitative analysis of AMA. Instrument parameters should be optimized for the specific equipment used.

Materials:

  • Purified AMA sample or crude extract

  • AMA analytical standard

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation: Dissolve a known weight of the purified AMA or crude extract in the initial mobile phase (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of standard solutions of AMA of known concentrations in the initial mobile phase to generate a calibration curve.

  • UPLC Method:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the analyte, followed by a re-equilibration step. An example gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.[4]

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for AMA will need to be determined by infusing a standard solution into the mass spectrometer.

  • Data Analysis: Quantify the amount of AMA in the sample by comparing the peak area of the analyte to the calibration curve generated from the analytical standards.

Quantitative Data Summary

The yield of aspergillomarasmine A can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides a template for recording and comparing quantitative data from AMA extraction and purification experiments.

ParameterValueUnitsNotes
Fungal StrainAspergillus versicolor D5-
Fermentation TypeSolid-State Fermentation-
SubstrateRice-
Culture Volume/Mass60gPer flask
Incubation Time30days
Incubation Temperature28°C
Extraction SolventsEtOAc, CH₂Cl₂:MeOH (1:1)-Sequential extraction
Crude Extract YieldData not availablemg/g of substrateRequires experimental determination
Purified AMA YieldData not availablemg/g of substrateRequires experimental determination
Purity of AMA>95% (by UPLC)%Target purity

Visualizations

Aspergillomarasmine A Biosynthesis Pathway

Aspergillomarasmine_A_Biosynthesis L_Asp L-Aspartic Acid AMA_Synthase AMA Synthase L_Asp->AMA_Synthase O_acetyl_Ser O-acetyl-L-serine O_acetyl_Ser->AMA_Synthase Intermediate Intermediate AMA_Synthase->Intermediate C-N bond formation AMA Aspergillomarasmine A Intermediate->AMA Second C-N bond formation

Caption: Biosynthesis of Aspergillomarasmine A from precursors.

Experimental Workflow for AMA Extraction and Purification

AMA_Extraction_Workflow cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Solid-State Fermentation (Aspergillus versicolor on rice) Solvent_Extraction Solvent Extraction (EtOAc, DCM:MeOH) Culture->Solvent_Extraction Concentration1 Concentration (Rotary Evaporation) Solvent_Extraction->Concentration1 Crude_Extract Crude AMA Extract Concentration1->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Concentration2 Concentration Fraction_Analysis->Concentration2 Purified_AMA Purified AMA Concentration2->Purified_AMA Quantification Quantification (UPLC-MS/MS) Purified_AMA->Quantification

Caption: Workflow for AMA extraction and purification.

AMA's Mechanism of Action: MBL Inhibition

AMA_Mechanism_of_Action cluster_0 Bacterial Resistance cluster_1 AMA Intervention MBL Metallo-β-lactamase (MBL) (Active with Zn²⁺) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Hydrolysis Inactive_MBL Inactive MBL (Zn²⁺-depleted) MBL->Inactive_MBL Zn²⁺ Sequestration by AMA Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Active_Antibiotic Active β-Lactam Antibiotic Beta_Lactam->Active_Antibiotic AMA Aspergillomarasmine A AMA_Zn_Complex AMA-Zn²⁺ Complex AMA->AMA_Zn_Complex Zn2 Zn²⁺ Zn2->AMA_Zn_Complex Inactive_MBL->Active_Antibiotic No Hydrolysis

Caption: AMA inhibits MBLs by sequestering zinc ions.

References

Application Notes and Protocols for the Analytical Techniques of Aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques used to characterize Aspergillomarasmine A (AMA) and elucidate its mechanism of action as a metallo-β-lactamase (MBL) inhibitor. The protocols described are compiled from established research methodologies.

Characterization and Purity Analysis of Aspergillomarasmine A and its Analogs

The structural integrity and purity of AMA and its synthetic analogs are critical for accurate biological and pharmacological assessment. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for the structural elucidation of AMA and its derivatives. Both ¹H and ¹³C NMR are employed to confirm the chemical structure and stereochemistry of the synthesized molecules.

Experimental Protocol: ¹H and ¹³C NMR of AMA Analogs [1][2]

  • Sample Preparation: Dissolve 5-10 mg of the purified AMA analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 or 700 MHz) for optimal resolution.[3]

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts, coupling constants, and correlations with the expected values for the target structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to accurately determine the molecular weight of AMA and its analogs, confirming their elemental composition.

Experimental Protocol: HRMS Analysis [1][2]

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Employ a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative, depending on the analyte).

  • Data Analysis: Compare the measured accurate mass with the calculated theoretical mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The mass error should typically be within 5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of AMA and its analogs.

Experimental Protocol: Purity Assessment by HPLC [1][2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Method Development:

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid (though TFA should be avoided for subsequent MS analysis), is common.[4]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection Wavelength: As AMA lacks a strong chromophore, detection might be challenging with UV alone. Derivatization or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary if a UV-active tag is not present. For UV-active analogs, select an appropriate wavelength for detection.[1][2]

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area. Purity of >95% is often required for biological assays.[1][2]

Elucidation of the Mechanism of Action: MBL Inhibition

The primary mechanism of AMA is the chelation of zinc ions from the active site of MBLs. Several analytical techniques are employed to study this interaction.

Metallo-β-Lactamase Activity Assays

Enzyme kinetic assays are performed to quantify the inhibitory potency of AMA against various MBLs.

Experimental Protocol: MBL Inhibition Assay [5]

  • Reagents and Buffers:

    • Purified MBL enzyme (e.g., NDM-1, VIM-2).

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5).[6]

    • Substrate: A chromogenic β-lactam such as nitrocefin (B1678963) or Chromacef.

    • Aspergillomarasmine A solution of known concentration.

  • Procedure:

    • In a 96-well plate, add the MBL enzyme to the assay buffer.

    • Add varying concentrations of AMA.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the substrate (e.g., 482 nm for nitrocefin).

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

MBL TargetIC₅₀ of AMA (μM)
NDM-14.0[5]
VIM-29.6[5]
Metal Content Analysis by ICP-MS/AES

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) is used to directly measure the zinc content of MBLs before and after treatment with AMA.

Experimental Protocol: Zinc Content Analysis of MBLs [5]

  • Sample Preparation:

    • Prepare solutions of the MBL enzyme (e.g., 50 μM) in a suitable buffer (e.g., 2 mM HEPES).[5]

    • Incubate the enzyme with varying concentrations of AMA (e.g., 0, 100, 250, 500 μM).[5]

    • Perform equilibrium dialysis to separate the enzyme from unbound AMA and zinc ions.[5]

    • Dilute the dialyzed enzyme samples to a final concentration suitable for ICP-MS/AES analysis (e.g., 2 μM).[5]

  • Instrumentation: An ICP-MS or ICP-AES instrument.

  • Data Acquisition:

    • Calibrate the instrument using a standard solution of the metal of interest (e.g., Zn²⁺).[3]

    • Analyze the samples to determine the concentration of zinc.

  • Data Analysis: Correlate the decrease in zinc content with the increasing concentration of AMA.

MBL TargetAMA Concentration (μM)Molar Equivalents of Zn²⁺ per Enzyme
NDM-10~1.9[5]
100~1.5[5]
250~1.2[5]
500~0.8[5]
VIM-20~2.0[5]
100~1.6[5]
250~1.3[5]
500~0.9[5]
IMP-70~1.8[5]
100~1.6[5]
250~1.4[5]
500~0.9[5]
Paramagnetic ¹H NMR Spectroscopy

This technique provides insight into the interaction between AMA and the metal ions in the MBL active site. Co²⁺ is often substituted for the NMR-silent Zn²⁺.

Experimental Protocol: ¹H NMR Titration of Co²⁺-Substituted MBLs [5]

  • Preparation of Co²⁺-Substituted MBL:

    • Express and purify the MBL.

    • Prepare the apo-enzyme by removing the native Zn²⁺ ions using a chelator like EDTA, followed by dialysis.[5]

    • Reconstitute the apo-enzyme with CoCl₂ to generate the di-Co(II)-substituted MBL.

  • NMR Titration:

    • Acquire a resting ¹H NMR spectrum of the di-Co(II)-MBL (e.g., 1 mM).[5]

    • Perform a stepwise titration by adding increasing molar equivalents of AMA.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Observe the changes in the hyperfine-shifted resonances of the protein spectrum. A decrease in the intensity of these signals upon addition of AMA indicates the removal of Co²⁺ from the active site.[5]

In-Cellular and Biological System Analysis

Quantification of AMA and Antibiotics in Biological Matrices by LC-MS/MS

To understand the pharmacokinetics and efficacy of AMA in combination therapies, it is essential to quantify its concentration, along with the partner antibiotic, in complex biological samples like cell lysates.

Experimental Protocol: LC-MS/MS Quantification [7]

  • Sample Preparation (Cell Lysates):

    • Grow bacterial cultures expressing the target MBL.

    • Treat the cultures with AMA and the β-lactam antibiotic.

    • Harvest the cells and lyse them (e.g., by sonication).

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove larger molecules.

    • Centrifuge and collect the supernatant for analysis.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system (LC-MS/MS).

  • Method Development:

    • Develop an HPLC method to separate AMA and the antibiotic from matrix components.

    • Optimize the MS parameters in Multiple Reaction Monitoring (MRM) mode. This involves selecting precursor and product ion transitions for both AMA and the antibiotic.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of AMA and the antibiotic in a similar matrix.

    • Analyze the samples and quantify the analytes based on the calibration curve.

Visualizations

G Experimental Workflow for MBL Inhibition Analysis cluster_purification MBL Enzyme Preparation cluster_assays In Vitro Analysis cluster_cellular Cell-Based Analysis MBL_Expression MBL Expression in E. coli Purification Purification (e.g., Ni-NTA) MBL_Expression->Purification MIC MIC Determination (AMA + β-lactam) MBL_Expression->MIC LC_MS Intracellular Accumulation (LC-MS/MS) MBL_Expression->LC_MS Kinetics Enzyme Kinetics Assay (Nitrocefin) Purification->Kinetics ICP_MS Metal Content Analysis (ICP-MS/AES) Purification->ICP_MS NMR Paramagnetic NMR (Co²⁺-substituted MBL) Purification->NMR IC50 IC₅₀ Value Kinetics->IC50 Zn_Loss Zn²⁺ Loss Confirmation ICP_MS->Zn_Loss Metal_Removal Direct Observation of Metal Removal NMR->Metal_Removal Synergy Synergistic Effect MIC->Synergy PK_PD PK/PD Insights LC_MS->PK_PD AMA Aspergillomarasmine A (AMA) AMA->Kinetics AMA->ICP_MS AMA->NMR AMA->MIC

Caption: Workflow for analyzing MBL inhibition by AMA.

G Mechanism of Aspergillomarasmine A (AMA) Action cluster_mbl Metallo-β-Lactamase (MBL) Active Site MBL MBL Enzyme Zn1 Zn²⁺ MBL->Zn1 Zn₁ site Zn2 Zn²⁺ MBL->Zn2 Zn₂ site Hydrolyzed_BL Hydrolyzed (Inactive) Antibiotic MBL->Hydrolyzed_BL Inactivated_MBL Mononuclear (Inactive) MBL MBL->Inactivated_MBL Forms mononuclear enzyme AMA Aspergillomarasmine A Zn2->AMA AMA->Zn2 Chelates Zn²⁺ from low-affinity Zn₂ site BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis Inactivated_MBL->BetaLactam Cannot hydrolyze Degradation Enzyme Degradation Inactivated_MBL->Degradation Leads to instability

Caption: AMA inactivates MBLs by chelating zinc.

References

Application Notes and Protocols for the Quantification of Aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid that has garnered significant interest in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs).[1][2][3] MBLs are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] AMA functions by chelating the essential zinc ions from the active site of these enzymes, thereby inactivating them and restoring the efficacy of β-lactam antibiotics.[1][2][4] This property makes AMA a promising candidate for co-administration with existing antibiotics to combat drug-resistant bacterial infections.

These application notes provide detailed protocols for the quantification of aspergillomarasmine A using two distinct methodologies: a direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization, and an indirect functional assay based on the spectrophotometric monitoring of MBL activity.

Mechanism of Action: Zinc Chelation by Aspergillomarasmine A

The primary mechanism by which AMA inhibits metallo-β-lactamases is through the sequestration of zinc ions (Zn²⁺) that are crucial for the catalytic activity of these enzymes. MBLs, particularly those belonging to subclass B1 such as New Delhi Metallo-β-lactamase 1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM-2), are binuclear enzymes, meaning they require two zinc ions in their active site for optimal function.[1][2] AMA, a potent chelating agent, effectively removes one of these zinc ions, leading to an inactive, zinc-depleted enzyme.[1][2][4] This inactivation restores the susceptibility of MBL-producing bacteria to β-lactam antibiotics. Electrospray ionization mass spectrometry (ESI-MS) has confirmed the 1:1 stoichiometry of the AMA-Zn²⁺ complex.[1]

AspergillomarasmineA_Mechanism cluster_MBL Metallo-β-Lactamase (MBL) Active Site MBL_active Active MBL (Binuclear Zn²⁺) MBL_inactive Inactive MBL (Mononuclear/Apo) MBL_active->MBL_inactive Zn²⁺ Removal Hydrolyzed_antibiotic Hydrolyzed (Inactive) Antibiotic MBL_active->Hydrolyzed_antibiotic Hydrolysis Zn_ions Zn²⁺ Ions MBL_inactive->Zn_ions Effective_antibiotic Effective Antibiotic MBL_inactive->Effective_antibiotic AMA Aspergillomarasmine A (AMA) AMA->MBL_active Chelates Zn²⁺ AMA_Zn_complex AMA-Zn²⁺ Complex AMA->AMA_Zn_complex Zn_ions->AMA_Zn_complex Beta_lactam β-Lactam Antibiotic Beta_lactam->MBL_active Beta_lactam->MBL_inactive No Hydrolysis

Mechanism of Aspergillomarasmine A Inhibition.

Quantitative Data Summary

The inhibitory potency of aspergillomarasmine A can be expressed through various quantitative parameters. The following table summarizes key data points from the literature.

ParameterValueMetallo-β-Lactamase TargetReference
IC₅₀4.0 µMNDM-1[5]
IC₅₀9.6 µMVIM-2[5]
Kd (AMA-Zn²⁺)0.2 ± 0.04 nM-[1]

Protocol 1: Quantification of Aspergillomarasmine A by LC-MS/MS with Benzoyl Chloride Derivatization

This protocol describes a method for the sensitive and specific quantification of aspergillomarasmine A in biological matrices. Due to the polar nature of AMA, derivatization with benzoyl chloride is employed to enhance its chromatographic retention on reverse-phase columns and improve ionization efficiency.[6][7][8]

Experimental Workflow

LCMS_Workflow start Sample Collection (e.g., Plasma, Bacterial Lysate) extraction Protein Precipitation (e.g., with Acetonitrile) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant derivatization Benzoyl Chloride Derivatization supernatant->derivatization lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end Report AMA Concentration data_processing->end

LC-MS/MS Quantification Workflow for AMA.
Materials and Reagents

  • Aspergillomarasmine A (analytical standard)

  • Benzoyl Chloride (BzCl)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Sodium Carbonate

  • Internal Standard (e.g., ¹³C₆-labeled benzoyl chloride derivatized AMA, if available)

  • Biological matrix (e.g., plasma, serum, bacterial cell lysate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Procedure
  • Standard Curve Preparation:

    • Prepare a stock solution of aspergillomarasmine A in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions in the same biological matrix as the samples to be analyzed to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Sample Preparation and Protein Precipitation:

    • To 100 µL of sample (or standard), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization with Benzoyl Chloride: [6][7]

    • To the supernatant, add 50 µL of 100 mM sodium carbonate buffer (pH 9.0).

    • Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile.

    • Vortex immediately and incubate at room temperature for 5 minutes.

    • Add 20 µL of 1% formic acid in water to quench the reaction.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (example):

      • Column: C18 reversed-phase column

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient:

        • 0-1 min: 5% B

        • 1-8 min: 5-95% B

        • 8-10 min: 95% B

        • 10-10.1 min: 95-5% B

        • 10.1-12 min: 5% B

    • Mass Spectrometry Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for benzoylated AMA and the internal standard. Note: The exact m/z values will need to be determined by infusing the derivatized standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of aspergillomarasmine A in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Indirect Quantification of Aspergillomarasmine A Activity via Spectrophotometric Metallo-β-Lactamase Inhibition Assay

This protocol provides a method to indirectly quantify the inhibitory activity of aspergillomarasmine A by measuring its effect on the rate of hydrolysis of a chromogenic β-lactam substrate, nitrocefin (B1678963), by a metallo-β-lactamase.[9][10] The hydrolysis of the yellow nitrocefin substrate results in a red product that can be monitored spectrophotometrically at 486-495 nm.[9][10]

Experimental Workflow

Spectro_Workflow start Prepare Reagents (MBL, AMA dilutions, Nitrocefin) incubation Pre-incubate MBL with AMA start->incubation reaction_init Initiate Reaction with Nitrocefin incubation->reaction_init measurement Monitor Absorbance at 490 nm (Kinetic Read) reaction_init->measurement data_analysis Calculate Initial Rates and % Inhibition measurement->data_analysis ic50 Determine IC₅₀ of AMA data_analysis->ic50

Spectrophotometric Inhibition Assay Workflow.
Materials and Reagents

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • Aspergillomarasmine A

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • DMSO (for dissolving nitrocefin and AMA)

  • 96-well microplate

  • Microplate reader with kinetic reading capabilities

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the MBL enzyme in the assay buffer. The final concentration in the assay will need to be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of aspergillomarasmine A in DMSO. Create a series of dilutions in the assay buffer to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM). Dilute in the assay buffer to a working concentration (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the assay buffer to each well.

    • Add 10 µL of the different aspergillomarasmine A dilutions to the appropriate wells. Include a control well with 10 µL of assay buffer (without AMA).

    • Add 20 µL of the diluted MBL enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow AMA to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the nitrocefin working solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a microplate reader and begin monitoring the change in absorbance at 490 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each aspergillomarasmine A concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the aspergillomarasmine A concentration.

    • Determine the IC₅₀ value, which is the concentration of AMA that causes 50% inhibition of the MBL activity, by fitting the data to a dose-response curve.

Conclusion

The provided protocols offer robust methods for the quantification of aspergillomarasmine A and the characterization of its inhibitory activity. The LC-MS/MS method provides a direct and highly sensitive measurement of AMA concentration in complex biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. The spectrophotometric inhibition assay offers a functional assessment of AMA's potency against specific metallo-β-lactamases, which is crucial for screening and characterizing MBL inhibitors. The choice of method will depend on the specific research question and the available instrumentation.

References

Application Notes and Protocols for In Vitro Assays Using Aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid produced by the fungus Aspergillus versicolor.[1][2] It has garnered significant interest in the scientific community for its potent inhibitory activity against metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][3] This document provides detailed application notes and protocols for the in vitro evaluation of AMA, focusing on its mechanism of action and its synergistic effects with β-lactam antibiotics.

AMA functions as a selective zinc chelator, effectively inactivating MBLs by sequestering the Zn²⁺ cofactors essential for their catalytic activity.[1][4][5] This inhibition restores the susceptibility of MBL-producing bacteria to conventional antibiotics.[3] The primary targets of AMA include clinically significant MBLs such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][3]

Mechanism of Action: MBL Inhibition

The primary mechanism of AMA's action is the inhibition of metallo-β-lactamases through zinc chelation. MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. AMA disrupts this process by binding to and removing the zinc ions from the active site of the MBL enzyme.[1][5] This leads to the inactivation of the enzyme, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.[1]

AMA_Mechanism_of_Action cluster_MBL Metallo-β-lactamase (MBL) cluster_Antibiotic β-Lactam Antibiotic MBL_active Active MBL (with Zn²⁺) Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic MBL_active->Hydrolyzed_Antibiotic Hydrolysis MBL_inactive Inactive MBL (Zn²⁺ depleted) MBL_active->MBL_inactive Inactivation Antibiotic β-Lactam Antibiotic Antibiotic->MBL_active Bacterial_Cell_Death Bacterial Cell Death Antibiotic->Bacterial_Cell_Death Inhibition of Cell Wall Synthesis AMA Aspergillomarasmine A (AMA) AMA->MBL_active Zn²⁺ Chelation MBL_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified MBL Enzyme - AMA dilutions - Nitrocefin substrate - Assay buffer start->prep_reagents incubation Incubate MBL enzyme with AMA or control prep_reagents->incubation add_substrate Add Nitrocefin to initiate reaction incubation->add_substrate measure_absorbance Measure absorbance at 490 nm (or 485 nm) over time add_substrate->measure_absorbance data_analysis Calculate percentage inhibition and determine IC₅₀ values measure_absorbance->data_analysis end End data_analysis->end Antibiotic_Susceptibility_Workflow start Start prep_cultures Prepare overnight culture of MBL-producing bacteria start->prep_cultures dilute_cultures Dilute bacterial culture to standardized inoculum prep_cultures->dilute_cultures prep_plates Prepare 96-well plates with: - Serial dilutions of antibiotic - Fixed concentration of AMA dilute_cultures->prep_plates inoculate_plates Inoculate plates with bacterial suspension prep_plates->inoculate_plates incubation Incubate plates at 37°C for 18-24 hours inoculate_plates->incubation read_results Measure absorbance at 600 nm to determine bacterial growth incubation->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for In Vivo Evaluation of Aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a fungal natural product that has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2][3] These enzymes are a primary cause of carbapenem (B1253116) resistance in Gram-negative bacteria, posing a significant threat to global health.[1][2][3] AMA functions by chelating the zinc ions essential for the catalytic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics such as meropenem (B701).[4] This document provides detailed application notes and protocols for the in vivo experimental design to evaluate the efficacy and safety of aspergillomarasmine A in combination with carbapenems.

Mechanism of Action: Signaling Pathway

Aspergillomarasmine A's primary mechanism of action is the inhibition of metallo-β-lactamases (MBLs) through zinc chelation. This disrupts the enzymatic activity required for the hydrolysis of β-lactam antibiotics, ultimately restoring their antibacterial efficacy.

AMA_Mechanism cluster_bacteria Bacterial Periplasm cluster_intervention Therapeutic Intervention Carbapenem Carbapenem MBL Metallo-β-Lactamase (MBL) (e.g., NDM-1, VIM-2) Carbapenem->MBL Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Carbapenem->Bacterial_Cell_Wall Inhibition Inactive_Carbapenem Inactive Carbapenem MBL->Inactive_Carbapenem Zn Zn²⁺ MBL->Zn Requires Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis AMA Aspergillomarasmine A (AMA) AMA->Zn Chelation Inactive_MBL Inactive MBL (Zn²⁺ depleted) Zn->Inactive_MBL Depletion leads to

Caption: Mechanism of Aspergillomarasmine A (AMA) in restoring carbapenem efficacy.

Data Presentation

In Vivo Efficacy of Aspergillomarasmine A in Combination with Meropenem

The following table summarizes the quantitative data from a murine sepsis model investigating the efficacy of AMA in combination with meropenem against NDM-1-producing Klebsiella pneumoniae.

Animal Model DetailsBacterial StrainTreatment GroupDosageAdministration RouteTreatment ScheduleMean Bacterial Load (log10 CFU/organ) ± s.d.
Mouse Strain: Female CD1K. pneumoniae N11-2218 (NDM-1)Vehicle Control-Intraperitoneal (i.p.)-Spleen: 7.5 ± 0.3Liver: 7.2 ± 0.2
Age: 7-9 weeksMeropenem alone10 mg/kgSubcutaneous (s.c.)Every 12 hours for 48 hoursSpleen: 7.3 ± 0.4Liver: 7.0 ± 0.3
AMA alone10 mg/kgIntraperitoneal (i.p.)Every 12 hours for 48 hoursSpleen: 7.4 ± 0.3Liver: 7.1 ± 0.2
Meropenem + AMA10 mg/kg (each)Meropenem (s.c.), AMA (i.p.)Every 12 hours for 48 hoursSpleen: 4.2 ± 0.5Liver: 4.5 ± 0.6

Data extracted from King et al., Nature, 2014.[1]

Acute Toxicity of Aspergillomarasmine A in Mice
ParameterValueAnimal ModelAdministration Route
Lethal Dose, 50% (LD50) >150 mg/kgMiceIntravenous (i.v.)

Experimental Protocols

Murine Sepsis Model

This protocol is designed to evaluate the efficacy of aspergillomarasmine A in a systemic infection model.

Sepsis_Workflow Start Start Animal_Acclimation Animal Acclimation (Female CD1 mice, 7-9 weeks) Start->Animal_Acclimation Inoculum_Preparation Inoculum Preparation (K. pneumoniae N11-2218, 2 x 10^6 CFU in PBS) Animal_Acclimation->Inoculum_Preparation Infection Infection (Intraperitoneal injection) Inoculum_Preparation->Infection Treatment_Initiation Treatment Initiation (2h post-infection) - Vehicle Control - Meropenem (10 mg/kg, s.c.) - AMA (10 mg/kg, i.p.) - Meropenem + AMA Infection->Treatment_Initiation Treatment_Regimen Treatment Regimen (Every 12 hours for 48 hours) Treatment_Initiation->Treatment_Regimen Euthanasia Euthanasia (48 hours post-infection) Treatment_Regimen->Euthanasia Organ_Harvest Organ Harvest (Spleen and Liver) Euthanasia->Organ_Harvest Bacterial_Load_Quantification Bacterial Load Quantification (Homogenization, serial dilution, plating, and CFU counting) Organ_Harvest->Bacterial_Load_Quantification Data_Analysis Data Analysis Bacterial_Load_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the murine sepsis model to evaluate AMA efficacy.

Materials:

  • Female CD1 mice (7-9 weeks old)

  • NDM-1 producing Klebsiella pneumoniae (e.g., strain N11-2218)

  • Brain Heart Infusion (BHI) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Aspergillomarasmine A

  • Meropenem

  • Syringes and needles for injection

  • Stomacher or tissue homogenizer

  • Incubator, centrifuge, and other standard microbiology laboratory equipment

Procedure:

  • Animal Acclimation: House female CD1 mice (7-9 weeks old) in a specific pathogen-free facility for at least one week before the experiment.[2]

  • Inoculum Preparation: a. Culture K. pneumoniae N11-2218 overnight in BHI broth at 37°C. b. The following day, dilute the overnight culture in fresh BHI broth and grow to mid-logarithmic phase. c. Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 2 x 107 CFU/mL. The final inoculum for injection will be 2 x 106 CFU in 100 µL.

  • Infection: Infect mice via intraperitoneal (i.p.) injection with 100 µL of the bacterial suspension (2 x 106 CFU/mouse).[2]

  • Treatment Groups: Randomly assign mice to the following treatment groups (n=5-10 mice per group):

    • Vehicle control (e.g., PBS)

    • Meropenem alone (10 mg/kg, subcutaneous)

    • Aspergillomarasmine A alone (10 mg/kg, intraperitoneal)

    • Meropenem (10 mg/kg, s.c.) + Aspergillomarasmine A (10 mg/kg, i.p.)

  • Treatment Administration: a. Initiate treatment 2 hours post-infection. b. Administer treatments every 12 hours for a total of 48 hours.

  • Monitoring: Observe the animals daily for clinical signs of illness.

  • Endpoint and Bacterial Load Determination: a. At 48 hours post-infection, euthanize the mice. b. Aseptically harvest the spleen and liver. c. Homogenize the organs in sterile PBS. d. Perform serial dilutions of the homogenates and plate on BHI agar. e. Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU). f. Calculate the bacterial load as log10 CFU per gram of tissue.

Neutropenic Thigh Infection Model

This model is suitable for studying the efficacy of antimicrobial agents in a localized soft tissue infection.

Thigh_Infection_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Induce_Neutropenia Induce Neutropenia (Cyclophosphamide injections) Animal_Acclimation->Induce_Neutropenia Inoculum_Preparation Inoculum Preparation (e.g., K. pneumoniae ATCC BAA-2146) Induce_Neutropenia->Inoculum_Preparation Infection Infection (Intramuscular injection into thigh) Inoculum_Preparation->Infection Treatment_Initiation Treatment Initiation (2h post-infection) Infection->Treatment_Initiation Treatment_Regimen Treatment Regimen Treatment_Initiation->Treatment_Regimen Euthanasia Euthanasia (24 hours post-treatment initiation) Treatment_Regimen->Euthanasia Thigh_Muscle_Harvest Thigh Muscle Harvest Euthanasia->Thigh_Muscle_Harvest Bacterial_Load_Quantification Bacterial Load Quantification (Homogenization, plating, CFU counting) Thigh_Muscle_Harvest->Bacterial_Load_Quantification Data_Analysis Data Analysis Bacterial_Load_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the neutropenic thigh infection model.

Materials:

  • Female ICR mice (or other suitable strain)

  • Carbapenem-resistant Klebsiella pneumoniae (e.g., ATCC BAA-2146)

  • Cyclophosphamide (B585)

  • All other materials as listed for the sepsis model

Procedure:

  • Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic and more susceptible to infection.[5]

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the sepsis model protocol, adjusting the final concentration to approximately 1-5 x 106 CFU/mL.

  • Infection: a. Anesthetize the mice. b. Inject 100 µL of the bacterial suspension intramuscularly into the right thigh muscle.

  • Treatment: a. Initiate treatment 2 hours post-infection. b. Administer AMA and meropenem as single agents and in combination at various doses to determine the effective dose.

  • Endpoint and Bacterial Load Determination: a. At 24 hours after the start of treatment, euthanize the mice. b. Aseptically remove the entire thigh muscle. c. Homogenize the tissue, perform serial dilutions, and plate for CFU counting as described above.

Acute Intravenous Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of aspergillomarasmine A.

Procedure:

  • Animal Model: Use healthy, young adult mice (e.g., CD1 or BALB/c), with equal numbers of males and females.

  • Dose Formulation: Dissolve aspergillomarasmine A in a suitable vehicle (e.g., sterile saline).

  • Dose Administration: Administer single intravenous doses of AMA to different groups of animals. A dose-escalation design can be used to determine the LD50.

  • Observation: a. Observe the animals continuously for the first 4 hours after administration and then periodically for up to 14 days. b. Record any clinical signs of toxicity, such as changes in behavior, breathing, and any adverse reactions. c. Record mortality daily.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of aspergillomarasmine A as a potential MBL inhibitor. The murine sepsis and neutropenic thigh infection models are robust systems for assessing the efficacy of AMA in combination with carbapenems against clinically relevant carbapenem-resistant pathogens. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data for the preclinical development of this promising therapeutic agent.

References

Application Notes and Protocols: Aspergillomarasmine A for Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health.[1][2][3] Aspergillomarasmine A (AMA), a naturally occurring polyamino acid produced by the fungus Aspergillus versicolor, has emerged as a potent inhibitor of Class B1 MBLs.[1][4] Unlike direct competitive inhibitors, AMA functions as a selective zinc chelator.[5] It indirectly inactivates MBLs by sequestering the essential Zn(II) cofactors from their active sites, thereby restoring the efficacy of β-lactam antibiotics.[5][6][7]

These application notes provide a comprehensive overview of the use of aspergillomarasmine A in MBL inhibition studies, including its mechanism of action, key quantitative data, and detailed protocols for essential experiments. This document is intended to guide researchers in the evaluation of AMA and its analogs as potential adjuvants in combating antibiotic resistance.

Chemical Properties of Aspergillomarasmine A

Aspergillomarasmine A is a tetracarboxylic acid.[8] It presents as colorless crystals that are insoluble in common organic solvents but can be dissolved in water under basic or strongly acidic conditions.[9]

Mechanism of Action

Aspergillomarasmine A's inhibitory action against metallo-β-lactamases is not through direct binding to the active site but rather through the chelation of zinc ions, which are crucial for the catalytic activity of these enzymes.[5] The currently understood mechanism involves the following key steps:

  • Spontaneous Dissociation of Zn(II): The MBL active site contains two zinc ions, Zn1 and Zn2. The Zn2 ion is reported to have a lower binding affinity.

  • AMA Sequestration of Free Zn(II): AMA selectively chelates the spontaneously dissociated Zn(II) ions from the MBL active site.

  • Enzyme Inactivation: The removal of one of the catalytic Zn(II) cofactors renders the MBL inactive, preventing it from hydrolyzing β-lactam antibiotics.

  • Enzyme Degradation: The resulting Zn(II)-depleted MBL, such as NDM-1, becomes unstable and is rapidly degraded within the bacterial cell, contributing to the overall efficacy of AMA.[6]

This indirect mechanism of inhibition by metal sequestration is a promising strategy to overcome resistance mediated by MBLs.

AMA_Mechanism MBL_active Active MBL (Zn1, Zn2) MBL_inactive Inactive MBL (Zn1) MBL_active->MBL_inactive Zn(II) removal by AMA Zn2 Zn(II) ion MBL_active->Zn2 Spontaneous dissociation Hydrolysis Antibiotic Hydrolysis (Resistance) MBL_active->Hydrolysis Degradation Enzyme Degradation MBL_inactive->Degradation NoHydrolysis Antibiotic Remains Active (Susceptibility) MBL_inactive->NoHydrolysis AMA Aspergillomarasmine A (AMA) Zn2->AMA Chelation Antibiotic β-lactam Antibiotic (e.g., Meropenem) Antibiotic->Hydrolysis Antibiotic->NoHydrolysis

Mechanism of Aspergillomarasmine A (AMA) Inhibition of Metallo-β-Lactamases (MBLs).

Quantitative Data

In Vitro Inhibition of Metallo-β-Lactamases

Aspergillomarasmine A has demonstrated potent inhibitory activity against several clinically relevant MBLs. The half-maximal inhibitory concentrations (IC50) are summarized below.

Metallo-β-LactamaseIC50 (µM)Reference(s)
NDM-14.0 ± 1.0[5]
NDM-14-7[9]
VIM-29.6 ± 2.4[5]
IMP-7Weaker activity noted[5]

Equilibrium dialysis and metal analysis studies have shown that two equivalents of AMA can effectively remove one equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations.[9]

Synergy with β-Lactam Antibiotics

AMA exhibits a powerful synergistic effect when combined with β-lactam antibiotics, particularly carbapenems like meropenem (B701), against MBL-producing bacteria. This synergy effectively restores the antibiotic's activity.

Bacterial StrainMetallo-β-LactamaseAntibioticAMA Concentration (µg/mL) for Meropenem MIC ReductionMeropenem MIC (µg/mL) AloneMeropenem MIC (µg/mL) with AMAReference(s)
E. coliNDM-1Meropenem8>1282[4]
K. pneumoniaeNDM-1Meropenem8-16>1282[4]
E. coliVIM-2Meropenem4-8>1282
K. pneumoniaeVIM-2Meropenem4-8>1282
In Vivo Efficacy

Preclinical studies in mouse models of infection have demonstrated the in vivo potential of the AMA-meropenem combination. In mice infected with NDM-1-expressing Klebsiella pneumoniae, the combination of AMA and meropenem efficiently restored the activity of meropenem.[1][2]

Cytotoxicity

Limited data is available on the cytotoxicity of aspergillomarasmine A. One study reported low mammalian cytotoxicity for a related compound, with a half-maximal inhibitory concentration (IC50) in HEK293 cells of approximately 100 µg/mL. Another source mentioned that a different, but related, compound was also found to be of low toxicity toward mammalian cells. Further comprehensive cytotoxicity studies across a panel of mammalian cell lines are warranted to establish a full safety profile.

Effect on Gut Microbiome

Currently, there is a lack of published data specifically investigating the impact of aspergillomarasmine A on the composition and function of the gut microbiome. This represents a knowledge gap and an important area for future research, particularly in the context of drug development, as alterations to the gut microbiota can have significant physiological consequences.

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of aspergillomarasmine A against MBLs using the chromogenic cephalosporin, nitrocefin (B1678963).

MBL_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Purified MBL - AMA solutions - Nitrocefin - Assay buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add buffer - Add AMA (or control) - Add MBL enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at RT (e.g., 15 min) plate_setup->pre_incubation add_substrate Initiate Reaction: Add Nitrocefin pre_incubation->add_substrate measure_absorbance Kinetic Measurement: Read absorbance at 486 nm (e.g., every 30s for 15 min) add_substrate->measure_absorbance data_analysis Data Analysis: Calculate initial velocities and determine IC50 measure_absorbance->data_analysis end_point End data_analysis->end_point

Workflow for the Metallo-β-Lactamase (MBL) Inhibition Assay.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Aspergillomarasmine A

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4)

  • DMSO (for stock solutions)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve AMA in an appropriate solvent (e.g., water with pH adjustment) to create a high-concentration stock.

    • Dissolve nitrocefin in DMSO to a stock concentration of 10 mM. Store protected from light.

    • Prepare a stock solution of the purified MBL in the assay buffer.

  • Assay Plate Preparation:

    • In a 96-well plate, add the assay buffer to each well.

    • Add serial dilutions of the AMA stock solution to the appropriate wells. Include a "no inhibitor" control with the corresponding solvent concentration.

    • Add the MBL enzyme solution to all wells to a final concentration that gives a linear reaction rate for at least 10-15 minutes.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin solution to all wells to a final concentration of 100 µM.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity for each AMA concentration.

    • Plot the percentage of inhibition against the logarithm of the AMA concentration and fit the data to a dose-response curve to determine the IC50 value.

Checkerboard Synergy Assay

This protocol outlines the checkerboard method to assess the synergistic interaction between aspergillomarasmine A and a β-lactam antibiotic (e.g., meropenem).

Checkerboard_Workflow start Start prepare_reagents Prepare Reagents: - AMA & Meropenem stocks - Bacterial inoculum (0.5 McFarland) - Growth medium (e.g., CAMHB) start->prepare_reagents plate_setup Plate Setup (96-well): - Serially dilute AMA along rows - Serially dilute Meropenem along columns prepare_reagents->plate_setup inoculation Inoculate wells with bacterial suspension plate_setup->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) for each well incubation->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret_results Interpret FICI: Synergy (≤0.5), Additive (>0.5-4), Antagonism (>4) calculate_fici->interpret_results end_point End interpret_results->end_point

Workflow for the Checkerboard Synergy Assay.

Materials:

  • Aspergillomarasmine A

  • β-lactam antibiotic (e.g., meropenem)

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solutions and Inoculum:

    • Prepare stock solutions of AMA and meropenem in the appropriate solvent at concentrations that are multiples of the highest concentration to be tested.

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Plate Setup:

    • In a 96-well plate, serially dilute AMA two-fold along the rows (e.g., from top to bottom).

    • Serially dilute meropenem two-fold along the columns (e.g., from left to right). This creates a matrix of different concentration combinations.

    • Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of aspergillomarasmine A on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_ama Add serial dilutions of AMA to the cells incubate_cells->add_ama incubate_treatment Incubate for 24-72 hours add_ama->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate cell viability (%) and determine IC50 measure_absorbance->calculate_viability end_point End calculate_viability->end_point

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Aspergillomarasmine A

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of AMA in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of AMA. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each AMA concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the AMA concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Aspergillomarasmine A is a promising MBL inhibitor with a unique mechanism of action that has the potential to restore the efficacy of existing β-lactam antibiotics against carbapenem-resistant Gram-negative pathogens. The data and protocols presented here provide a framework for researchers to further investigate AMA and its analogs. Key areas for future research include comprehensive preclinical safety and toxicology studies, including a thorough evaluation of its effects on the gut microbiome, and optimization of its pharmacokinetic properties to advance its development as a clinically viable therapeutic agent.

References

Application Notes and Protocols for the Development of Aspergillomarasmine A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of Aspergillomarasmine A (AMA) analogues as potential inhibitors of metallo-β-lactamases (MBLs). The protocols outlined below cover the synthesis, biological evaluation, and mechanistic studies of these compounds, aimed at addressing the critical threat of antibiotic resistance mediated by MBL-producing bacteria.

Introduction

Aspergillomarasmine A (AMA) is a fungal natural product that has been identified as a potent inhibitor of subclass B1 metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2] These enzymes are a primary cause of resistance to β-lactam antibiotics, including carbapenems, in Gram-negative bacteria.[3] AMA functions by chelating the essential zinc ions in the active site of MBLs, rendering the enzymes inactive and restoring the efficacy of β-lactam antibiotics.[4][5] The development of novel AMA analogues is a promising strategy to combat antibiotic resistance. This document provides detailed protocols for the synthesis and evaluation of these analogues.

Mechanism of Action of Aspergillomarasmine A

AMA's primary mechanism of action is the sequestration of Zn²⁺ ions that are essential for the catalytic activity of MBLs.[4][6] This zinc chelation effectively inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics and thus restoring their antibacterial activity.[7] The interaction is a selective metal sequestration, where AMA encourages the dissociation of a zinc cofactor from the MBL active site.[6][7][8] The resulting zinc-depleted MBL is often unstable and subject to degradation within the bacterial cell.[8]

AMA_Mechanism β-Lactam Antibiotic β-Lactam Antibiotic MBL-producing Bacterium MBL-producing Bacterium β-Lactam Antibiotic->MBL-producing Bacterium enters Bacterial Cell Lysis Bacterial Cell Lysis β-Lactam Antibiotic->Bacterial Cell Lysis induces Active MBL (with Zn²⁺) Active MBL (with Zn²⁺) MBL-producing Bacterium->Active MBL (with Zn²⁺) produces Inactive MBL Inactive MBL Active MBL (with Zn²⁺)->Inactive MBL becomes Hydrolyzed Antibiotic Hydrolyzed Antibiotic Active MBL (with Zn²⁺)->Hydrolyzed Antibiotic hydrolyzes Inactive MBL->β-Lactam Antibiotic cannot hydrolyze AMA Analogue AMA Analogue AMA Analogue->MBL-producing Bacterium enters AMA Analogue->Active MBL (with Zn²⁺) chelates Zn²⁺ Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis of AMA Analogues Start Start Resin_Loading Load L-Asp(OtBu) onto 2-chlorotritylchloride resin Start->Resin_Loading Aziridine_Ring_Opening1 React with N-nosyl-protected aziridine (B145994) benzyl (B1604629) ester (APA1 unit) Resin_Loading->Aziridine_Ring_Opening1 Nosyl_Deprotection1 Nosyl deprotection Aziridine_Ring_Opening1->Nosyl_Deprotection1 Aziridine_Ring_Opening2 Second ring-opening with another aziridine (APA2 unit) Nosyl_Deprotection1->Aziridine_Ring_Opening2 Nosyl_Deprotection2 Nosyl deprotection Aziridine_Ring_Opening2->Nosyl_Deprotection2 N-terminal_Modification Acylation with desired functional group (e.g., Fmoc-Gly-OH) Nosyl_Deprotection2->N-terminal_Modification Cleavage Cleave analogue from resin N-terminal_Modification->Cleavage Purification Purify by HPLC Cleavage->Purification End End Purification->End

References

Aspergillomarasmine A: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a naturally occurring polyamino acid first isolated from the fungus Aspergillus versicolor. It has garnered significant interest in the scientific community for its potent inhibitory activity against certain metalloenzymes. This document provides detailed application notes and protocols for the laboratory use of aspergillomarasmine A, focusing on its well-established role as a metallo-β-lactamase (MBL) inhibitor and its historical context as an angiotensin-converting enzyme (ACE) inhibitor.

Physicochemical Properties and Formulation

Aspergillomarasmine A is a tetracarboxylic acid that is soluble in dimethyl sulfoxide (B87167) (DMSO) and in water under basic or strongly acidic conditions. For long-term storage, it is recommended to store AMA in a dry, dark place at -20°C.

Preparation of Stock Solutions

For In Vitro Assays (MBL Inhibition):

  • Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions.

  • Procedure: To prepare a 10 mM stock solution, dissolve 3.07 mg of aspergillomarasmine A (molar mass: 307.26 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

For Cell-Based Assays:

  • Solvent: A stock solution in DMSO can be used, but the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.

  • Procedure: Prepare a high-concentration stock solution in DMSO as described above. Dilute the stock solution in the desired cell culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the final working concentration immediately before use.

For In Vivo Studies (Murine Models):

  • Solvent: For intravenous (i.v.) administration in mice, aspergillomarasmine A can be dissolved in a vehicle such as sterile saline. The pH may need to be adjusted to achieve complete dissolution.

  • Procedure: The formulation will depend on the specific experimental design. It is crucial to ensure the final solution is sterile and pyrogen-free. A trial formulation might involve dissolving AMA in a small amount of 0.1 M NaOH and then neutralizing with 0.1 M HCl, followed by dilution with sterile saline to the desired concentration. The final solution should be filtered through a 0.22 µm sterile filter.

Applications in Metallo-β-Lactamase (MBL) Inhibition

Aspergillomarasmine A is a potent inhibitor of subclass B1 metallo-β-lactamases, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2] It functions by chelating the zinc ions essential for the enzymatic activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria.[3][4][5]

Quantitative Data for MBL Inhibition
Enzyme TargetIC50 (µM)Notes
NDM-14.0Potent inhibitor.[2]
VIM-29.6Potent inhibitor.[2]
Experimental Protocols for MBL Inhibition Studies

This protocol describes a spectrophotometric method to determine the inhibitory activity of aspergillomarasmine A against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Aspergillomarasmine A stock solution (in DMSO)

  • Nitrocefin (B1678963) (a chromogenic β-lactam substrate)

  • Assay buffer: 25 mM HEPES, pH 7.5, containing 10 µM ZnSO₄

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 485 nm

Procedure:

  • Prepare serial dilutions of aspergillomarasmine A in the assay buffer.

  • In a 96-well plate, add the diluted aspergillomarasmine A solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified MBL enzyme to each well (except the negative control) to a final concentration of 2-10 nM and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding nitrocefin to a final concentration of 30 µM.

  • Immediately measure the change in absorbance at 485 nm over time (e.g., every 30 seconds for 5-10 minutes) at 25°C.

  • Calculate the initial velocity of the reaction for each concentration of aspergillomarasmine A.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

This protocol assesses the ability of aspergillomarasmine A to restore the susceptibility of an MBL-producing bacterial strain to a β-lactam antibiotic.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Non-MBL producing control strain

  • Aspergillomarasmine A stock solution (in DMSO)

  • β-lactam antibiotic (e.g., meropenem)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Incubator at 37°C

  • Microplate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Prepare a bacterial inoculum of the MBL-producing strain in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • In a 96-well plate, prepare a two-dimensional checkerboard titration of aspergillomarasmine A and the β-lactam antibiotic in CAMHB.

  • Inoculate the wells with the bacterial suspension.

  • Include appropriate controls: bacteria with no compounds, bacteria with only aspergillomarasmine A, and bacteria with only the β-lactam antibiotic.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density at 600 nm to determine bacterial growth.

  • The minimum inhibitory concentration (MIC) of the antibiotic in the presence of different concentrations of aspergillomarasmine A is determined as the lowest concentration that inhibits visible growth.

This protocol provides a general framework for evaluating the efficacy of aspergillomarasmine A in combination with a β-lactam antibiotic in a murine model of infection. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Female CD1 mice (7-9 weeks old)

  • MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1)

  • Aspergillomarasmine A formulated for intravenous injection

  • Meropenem formulated for administration

  • Anesthetic

  • Equipment for intravenous or intraperitoneal injections

  • Equipment for bacterial enumeration from tissues (e.g., spleen, liver)

Procedure:

  • Induce infection in mice with a lethal or sub-lethal dose of the MBL-producing bacteria via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • At a specified time post-infection, administer the treatment. Treatment groups may include:

    • Vehicle control

    • Aspergillomarasmine A alone

    • Meropenem alone

    • Aspergillomarasmine A in combination with meropenem

  • Monitor the mice for signs of morbidity and mortality over a set period.

  • At the end of the experiment, euthanize the surviving mice and harvest organs (e.g., spleen, liver).

  • Homogenize the tissues and perform serial dilutions for bacterial colony counting to determine the bacterial load in each organ.

  • Compare the survival rates and bacterial loads between the different treatment groups to assess the efficacy of the combination therapy. A study reported an intravenous lethal dose (LD50) of 159.8 mg/kg for AMA in mice.[6]

Applications in Angiotensin-Converting Enzyme (ACE) Inhibition

Historically, aspergillomarasmine A was investigated for its ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system.[7] Like MBLs, ACE is a zinc-dependent metalloenzyme.

Quantitative Data for ACE Inhibition
ParameterValueNotes
ED50 (in vivo)10 mg/kg (i.v.)Effective dose to produce a 50% inhibition of the pressor response to angiotensin I in rats.[7]
LD50 (mice)250 mg/kg (i.v.)Acute toxicity.[7]
Experimental Protocol for In Vitro ACE Inhibition Assay (General)

This protocol is a general method for assessing ACE inhibition and can be adapted for testing aspergillomarasmine A.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Aspergillomarasmine A stock solution

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer: 0.15 M Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of aspergillomarasmine A in the assay buffer.

  • In a 96-well plate, add the diluted aspergillomarasmine A solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the ACE solution to each well (except the negative control) and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic ACE substrate.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial velocity of the reaction for each concentration of aspergillomarasmine A.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of MBL Inhibition by Aspergillomarasmine A

Aspergillomarasmine A inhibits MBLs through a mechanism of zinc chelation. The enzyme's active site contains two zinc ions that are crucial for its catalytic activity. AMA binds to and removes one of these zinc ions, rendering the enzyme inactive.

MBL_Inhibition cluster_0 Active Metallo-β-Lactamase (MBL) cluster_1 Inhibition by Aspergillomarasmine A MBL_active MBL (Zn²⁺)₂ MBL_inactive Inactive MBL (Zn²⁺) MBL_active->MBL_inactive Zn²⁺ Removal AMA Aspergillomarasmine A AMA_Zn AMA-Zn²⁺ Complex MBL_inactive->AMA_Zn Chelation

MBL Inhibition by Zinc Chelation
General Experimental Workflow for Evaluating AMA as an MBL Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of aspergillomarasmine A as an MBL inhibitor.

AMA_Workflow start Start invitro_enzyme In Vitro Enzyme Inhibition Assay start->invitro_enzyme cell_based Cell-Based Susceptibility Assay invitro_enzyme->cell_based invivo_model In Vivo Murine Infection Model cell_based->invivo_model data_analysis Data Analysis (IC50, MIC, Survival) invivo_model->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Workflow for AMA Evaluation

Conclusion

Aspergillomarasmine A is a valuable research tool for studying metallo-β-lactamase-mediated antibiotic resistance. Its ability to chelate zinc ions and inactivate these enzymes makes it a lead compound for the development of adjuvant therapies to be used in combination with β-lactam antibiotics. While its activity as an ACE inhibitor is noted in historical literature, its primary application in current research is focused on combating antibiotic resistance. The protocols and data presented here provide a comprehensive guide for researchers utilizing aspergillomarasmine A in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aspergillomarasmine A (AMA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Aspergillomarasmine A (AMA), a potent metallo-β-lactamase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for increased AMA production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high yields of Aspergillomarasmine A?

A1: The primary challenges in AMA production often revolve around three key areas: suboptimal fermentation conditions, genetic limitations of the producing strain (typically Aspergillus oryzae), and inefficient extraction and purification processes. Low yields can result from factors such as inadequate nutrient availability in the culture medium, unfavorable pH and temperature, or feedback inhibition of the biosynthetic pathway.

Q2: Which analytical methods are recommended for quantifying AMA in a fermentation broth?

A2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for accurate and sensitive quantification of AMA. This technique allows for the separation of AMA from other metabolites in the complex fermentation broth and its precise measurement. While specific protocols for AMA are not widely published, methods for quantifying similar polar, non-ribosomal peptides can be adapted. A general approach involves protein precipitation from the broth followed by analysis on a C18 or a more polar column (like HILIC) with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent and a modifier like formic acid.

Troubleshooting Guides

Fermentation Process

Problem: Low or inconsistent AMA yield in shake flask or bioreactor cultures.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Medium Composition: The availability of essential nutrients, particularly carbon and nitrogen sources, is critical for secondary metabolite production.

    • Recommendation: Systematically evaluate different carbon and nitrogen sources. While a specific medium for high-yield AMA production is not established in the literature, a good starting point for Aspergillus oryzae fermentation is a medium rich in complex carbohydrates and organic nitrogen. Consider screening various combinations as outlined in the table below.

  • Incorrect pH: The pH of the fermentation medium can significantly influence mycelial growth and enzyme activity related to AMA biosynthesis.

    • Recommendation: Monitor and control the pH of the culture. For many Aspergillus species, optimal secondary metabolite production occurs in a slightly acidic to neutral pH range. It is advisable to test a pH range between 4.5 and 7.0.

  • Inadequate Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic fungi like Aspergillus oryzae and for the biosynthesis of many secondary metabolites.

    • Recommendation: Optimize the agitation speed and aeration rate in your fermenter. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve oxygen transfer.

  • Non-optimal Temperature: Temperature affects both fungal growth and the stability of the enzymes involved in the AMA biosynthetic pathway.

    • Recommendation: The optimal temperature for growth and secondary metabolite production in Aspergillus oryzae is typically between 25°C and 30°C. Conduct a temperature optimization study within this range.

Table 1: Suggested Media Components for Screening to Optimize AMA Production

ComponentExamples for ScreeningRationale
Carbon Source Glucose, Sucrose, Maltose, Soluble StarchThe choice of carbon source can influence the onset and level of secondary metabolism.
Nitrogen Source Yeast Extract, Peptone, Ammonium Sulfate, Sodium NitrateOrganic nitrogen sources often provide essential growth factors that can enhance secondary metabolite production.
Precursors L-Aspartic AcidAs a direct precursor to the AMA molecule, supplementation may bypass potential bottlenecks in its endogenous synthesis.[1][2]
Genetic and Metabolic Engineering

Problem: The producing strain has inherently low AMA production capacity.

Possible Causes & Troubleshooting Steps:

  • Low Expression of the AMA Biosynthetic Gene Cluster: The genes responsible for AMA synthesis may be tightly regulated and expressed at low levels under standard laboratory conditions.

    • Recommendation: Overexpress the key enzyme in the biosynthetic pathway, aspergillomarasmine A synthase (AMAS).[3] This can be achieved by placing the amas gene under the control of a strong, constitutive promoter.

  • Insufficient Precursor Supply: The biosynthesis of AMA is dependent on the availability of its precursor, L-aspartic acid.[1][3]

    • Recommendation: Engineer the metabolic pathways of Aspergillus oryzae to increase the intracellular pool of L-aspartic acid. This could involve the overexpression of enzymes in the L-aspartate biosynthesis pathway.

  • Global Repression of Secondary Metabolism: Many secondary metabolite gene clusters are silenced under typical laboratory growth conditions.

    • Recommendation: Modulate the expression of global regulators of secondary metabolism in Aspergillus oryzae. Overexpression of positive regulators or deletion of repressors can lead to the activation of silent or weakly expressed gene clusters.[4][5]

Experimental Protocols

Protocol 1: General Method for Fermentation of Aspergillus oryzae for AMA Production
  • Inoculum Preparation:

    • Grow Aspergillus oryzae on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days until sporulation is observed.

    • Harvest spores using a sterile solution (e.g., 0.1% Tween 80 in sterile water) and adjust the spore concentration to 1 x 10^7 spores/mL.

  • Fermentation:

    • Inoculate a 250 mL baffled flask containing 50 mL of the desired fermentation medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the flasks at 28°C with shaking at 200 rpm for 7-10 days.

    • Withdraw samples periodically to measure biomass and AMA concentration.

  • AMA Extraction and Quantification:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidifying the broth.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC-MS/MS analysis.

    • Quantify AMA using a validated HPLC-MS/MS method with an appropriate standard curve.

Protocol 2: Overexpression of the Aspergillomarasmine A Synthase (amas) Gene
  • Gene Amplification: Amplify the amas gene from the genomic DNA of Aspergillus oryzae using PCR with primers that add suitable restriction sites.

  • Vector Construction: Ligate the amplified amas gene into an Aspergillus expression vector under the control of a strong constitutive promoter (e.g., gpdA promoter).

  • Transformation: Transform the expression vector into a suitable Aspergillus oryzae host strain using a protoplast-polyethylene glycol (PEG) mediated method or Agrobacterium tumefaciens-mediated transformation (ATMT).[6]

  • Screening and Verification: Select transformants based on the selectable marker on the vector. Verify the integration and expression of the amas gene using PCR, RT-qPCR, and/or Western blotting.

  • Fermentation and Analysis: Cultivate the engineered strains under optimized fermentation conditions and quantify AMA production to assess the impact of amas overexpression.

Visualizations

Signaling and Biosynthetic Pathways

AMA_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_biosynthesis AMA Biosynthesis L-Aspartic_Acid L-Aspartic_Acid AMAS Aspergillomarasmine A Synthase (AMAS) L-Aspartic_Acid->AMAS O-phospho-L-serine O-phospho-L-serine O-phospho-L-serine->AMAS AMA Aspergillomarasmine A AMAS->AMA

Caption: Simplified biosynthetic pathway of Aspergillomarasmine A.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow cluster_fermentation Fermentation Optimization cluster_engineering Genetic Engineering cluster_analysis Analysis Media_Optimization Media Optimization (Carbon, Nitrogen, Precursors) Quantification AMA Quantification (HPLC-MS/MS) Media_Optimization->Quantification Parameter_Optimization Parameter Optimization (pH, Temp, Aeration) Parameter_Optimization->Quantification Overexpression Overexpression of AMAS Gene Overexpression->Quantification Metabolic_Engineering Metabolic Engineering of Precursor Pathways Metabolic_Engineering->Quantification Yield_Evaluation Yield Evaluation Quantification->Yield_Evaluation

Caption: Workflow for improving Aspergillomarasmine A yield.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions Low_AMA_Yield Low_AMA_Yield Suboptimal_Fermentation Suboptimal Fermentation Conditions Low_AMA_Yield->Suboptimal_Fermentation Genetic_Limitations Genetic Limitations of Strain Low_AMA_Yield->Genetic_Limitations Inefficient_Extraction Inefficient Extraction/ Purification Low_AMA_Yield->Inefficient_Extraction Optimize_Media_Parameters Optimize Media & Parameters Suboptimal_Fermentation->Optimize_Media_Parameters Strain_Engineering Strain Engineering (Overexpression, etc.) Genetic_Limitations->Strain_Engineering Improve_Downstream Improve Downstream Processing Inefficient_Extraction->Improve_Downstream

Caption: Troubleshooting logic for low Aspergillomarasmine A yield.

References

Aspergillomarasmine A (AMA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of aspergillomarasmine A (AMA), along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized aspergillomarasmine A?

A1: Lyophilized AMA should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1] Always keep the container tightly sealed to prevent moisture absorption.

Q2: How should I prepare aspergillomarasmine A solutions?

A2: Aspergillomarasmine A is a polyamino acid and is insoluble in most common organic solvents.[2] It can be dissolved in water, but its solubility is pH-dependent, being more soluble under slightly acidic or basic conditions.[2] For many biological assays, such as metallo-β-lactamase (MBL) inhibition studies, AMA can be dissolved in water with a small amount of ammonium (B1175870) hydroxide (B78521) (≤5% v/v) to achieve a pH between 7.5 and 8.5.[3] It is also soluble in aqueous buffers like HEPES-NaOH.

Q3: What is the stability of aspergillomarasmine A in aqueous solutions?

A3: The stability of AMA in solution is influenced by pH. At lower pH, it can undergo intramolecular cyclization to form anhydroaspergillomarasmine A, a lactam derivative.[2] While specific degradation kinetics are not extensively published, it is advisable to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: Can I use buffers other than HEPES to dissolve aspergillomarasmine A?

A4: While HEPES buffer at pH 7.5 is commonly used in MBL inhibition assays,[4] other non-coordinating buffers at a similar pH range should be suitable. It is crucial to avoid buffers containing metal ions that could chelate with AMA and interfere with its function.

Q5: Is aspergillomarasmine A sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of AMA in MBL inhibition assays.
Possible Cause Troubleshooting Step
Degradation of AMA in solution Prepare fresh AMA solutions before each experiment. If using a stock solution, ensure it has been stored properly at low temperature and for a limited time. Avoid multiple freeze-thaw cycles.
Incorrect pH of the solution Verify the pH of your final assay buffer. The chelating ability and conformation of AMA can be pH-dependent. For MBL assays, a pH of around 7.5 is commonly used.[4]
Presence of competing metal ions Ensure that all buffers and reagents are free from contaminating metal ions. Use high-purity water and reagents. Consider treating buffers with a chelating resin like Chelex-100 if metal contamination is suspected.[4]
Interaction with other experimental components Review all components in your assay for potential interactions with a polyamino carboxylic acid.
Issue 2: Precipitation of aspergillomarasmine A during solution preparation or storage.
Possible Cause Troubleshooting Step
Incorrect solvent or pH Ensure you are using a suitable solvent and pH for dissolution. AMA is more soluble in slightly acidic or basic aqueous solutions.[2] For neutral pH, solubility might be limited.
Solution is too concentrated Try preparing a more dilute stock solution and then performing serial dilutions for your experiment.
Low temperature storage of a saturated solution If storing a concentrated stock solution at 4°C, it may precipitate over time. Allow the solution to come to room temperature and vortex to see if it redissolves. For long-term storage, consider aliquoting and storing at -20°C or -80°C.

Data Presentation

Table 1: Physicochemical Properties of Aspergillomarasmine A

PropertyValueReference
Molecular Formula C₁₀H₁₇N₃O₈[2]
Molar Mass 307.26 g/mol [2]
Appearance Colorless crystals[2]
Decomposition Temperature 225-236 °C[2]
pKa values (carboxylic acid groups) 3.5, 4.5[2]
pKa values (amino groups) 9.5, 10[2]
Solubility Insoluble in common organic solvents; Soluble in water under acidic or basic conditions.[2]

Experimental Protocols

Protocol 1: Preparation of Aspergillomarasmine A Stock Solution for MBL Inhibition Assays
  • Weigh out the desired amount of lyophilized aspergillomarasmine A in a sterile microcentrifuge tube.

  • Add sterile, nuclease-free water to the tube.

  • To aid dissolution and adjust the pH, add a small volume of ammonium hydroxide (e.g., to a final concentration of ≤5% v/v) until the AMA is fully dissolved and the solution pH is between 7.5 and 8.5.[3]

  • Vortex briefly to ensure homogeneity.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use the solution immediately or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is a general guideline based on commonly used methods.[4]

  • Assay Buffer Preparation: Prepare a solution of 25 mM HEPES-NaOH, pH 7.5. If concerned about metal contamination, treat the buffer with Chelex-100 resin.[4]

  • Enzyme and Substrate Preparation: Dilute the MBL enzyme and the substrate (e.g., nitrocefin) to their working concentrations in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the desired concentrations of aspergillomarasmine A. b. Add the MBL enzyme to each well and incubate for a specific pre-incubation time if required. c. Initiate the reaction by adding the substrate to each well. d. Immediately measure the change in absorbance at the appropriate wavelength for the substrate (e.g., 485 nm for nitrocefin) using a microplate reader.[4] e. Monitor the reaction kinetically over a set period.

  • Data Analysis: Determine the rate of substrate hydrolysis in the presence of different concentrations of AMA to calculate IC₅₀ values or other kinetic parameters.

Visualizations

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Lyophilized AMA B Dissolve in H2O (+ NH4OH for pH 7.5-8.5) A->B C AMA Stock Solution B->C J 96-well Plate C->J Add dilutions D MBL Enzyme E Dilute in Assay Buffer D->E F Working Enzyme Solution E->F F->J Add G Substrate (e.g., Nitrocefin) H Dilute in Assay Buffer G->H I Working Substrate Solution H->I I->J Initiate reaction N Measure Absorbance J->N Read plate K Add AMA L Add Enzyme M Add Substrate O Kinetic Data N->O P Calculate Inhibition O->P

Caption: Workflow for an in vitro MBL inhibition assay using aspergillomarasmine A.

AMA_Mechanism_of_Action cluster_system Bacterial Periplasm MBL_active Active MBL (with Zn2+) MBL_inactive Inactive MBL (apo-enzyme) MBL_active->MBL_inactive Loses Zn2+ AMA_Zn AMA-Zn2+ Complex Hydrolyzed_Antibiotic Hydrolyzed Antibiotic MBL_active->Hydrolyzed_Antibiotic Hydrolysis Intact_Antibiotic Intact Antibiotic (active) MBL_inactive->Intact_Antibiotic No Hydrolysis AMA Aspergillomarasmine A AMA->MBL_active Zn2+ Sequestration AMA->AMA_Zn Binds Zn2+ Antibiotic β-lactam Antibiotic Antibiotic->MBL_active

Caption: Mechanism of aspergillomarasmine A as a metallo-β-lactamase inhibitor.

References

Technical Support Center: Aspergillomarasmine A (AMA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aspergillomarasmine A (AMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of AMA solutions in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving aspergillomarasmine A?

A1: Aspergillomarasmine A is soluble in aqueous solutions. For biological assays, it is often recommended to dissolve AMA in water, and if necessary, adjust the pH to a slightly alkaline range (pH 7.5-8.5) using a base such as ammonium (B1175870) hydroxide (B78521) to ensure complete dissolution and stability.[1]

Q2: What are the optimal storage conditions for aspergillomarasmine A solutions?

A2: For short-term storage (days to weeks), AMA solutions should be kept at 2-8°C. For long-term storage (months to years), it is recommended to store solutions frozen at -20°C or below. To prevent degradation, protect solutions from light.

Q3: What are the known degradation products of aspergillomarasmine A?

A3: The primary known degradation products of AMA are anhydroaspergillomarasmine A (a lactam form) and products of hydrolysis, including L-aspartic acid and 2,3-diaminopropionic acid. The formation of anhydroaspergillomarasmine A is favored under acidic conditions.

Q4: How does pH affect the stability of aspergillomarasmine A solutions?

A4: The stability of AMA is pH-dependent. Acidic conditions can promote the formation of the inactive lactam, anhydroaspergillomarasmine A. Slightly alkaline conditions (pH 7.5-8.5) are often used for in vitro assays, suggesting better stability in this range. Extreme pH values should be avoided during storage and use.

Q5: Is aspergillomarasmine A sensitive to light?

A5: While specific photostability studies on AMA are not extensively published, it is general best practice for complex organic molecules to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store AMA solutions in amber vials or wrapped in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the AMA solution upon storage. The pH of the solution may have shifted, reducing the solubility of AMA. The storage temperature may have been too high, leading to degradation and precipitation of byproducts.Ensure the pH of the solution is maintained in the optimal range (e.g., 7.5-8.5 for biological assays). Store solutions at the recommended temperature (2-8°C for short-term, -20°C for long-term). If precipitation occurs, you may try to redissolve it by adjusting the pH, but it is recommended to prepare a fresh solution for critical experiments.
Loss of biological activity of AMA in an experiment. The AMA solution may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or suboptimal pH). The solution may have been subjected to multiple freeze-thaw cycles.Prepare fresh AMA solutions for your experiments. Avoid repeated freeze-thaw cycles by aliquoting the stock solution before freezing. Always store solutions protected from light and at the recommended temperature.
Inconsistent experimental results using AMA. This could be due to the progressive degradation of the AMA stock solution over time. Inaccurate initial weighing of the compound or errors in dilution can also lead to inconsistencies.Use a freshly prepared and accurately quantified AMA solution for each set of critical experiments. Validate the concentration of your stock solution using an appropriate analytical method, such as HPLC, if possible.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). These peaks may correspond to degradation products of AMA, such as anhydroaspergillomarasmine A or hydrolysis products.To confirm, run a forced degradation study on a sample of your AMA solution (see experimental protocols below) and compare the chromatograms. Ensure your chromatographic method is capable of separating AMA from its potential degradation products.

Quantitative Data on AMA Degradation

Condition Time % AMA Remaining (Hypothetical) Major Degradation Product(s) (Hypothetical)
Temperature
4°C (in pH 7.4 buffer)30 days>95%Minimal degradation
25°C (in pH 7.4 buffer)7 days~85%Anhydroaspergillomarasmine A, Hydrolysis products
40°C (in pH 7.4 buffer)7 days~60%Anhydroaspergillomarasmine A, Hydrolysis products
pH
pH 4.0 (at 25°C)24 hours~70%Anhydroaspergillomarasmine A
pH 7.4 (at 25°C)24 hours>98%Minimal degradation
pH 9.0 (at 25°C)24 hours>95%Minimal degradation
Light Exposure
UV light (254 nm)4 hours~80%Photodegradation products
Ambient light7 days>95%Minimal degradation

Experimental Protocols

Protocol for Forced Degradation Study of Aspergillomarasmine A

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for AMA.

1. Preparation of Stock Solution:

  • Prepare a stock solution of AMA in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the AMA stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the AMA stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the AMA stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the AMA stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the AMA stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see below).

Protocol for Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of AMA and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

AMA_Degradation_Pathway AMA Aspergillomarasmine A (Active) Anhydro Anhydroaspergillomarasmine A (Lactam Form - Inactive) AMA->Anhydro  Acidic pH   Hydrolysis Hydrolysis Products (L-aspartic acid, 2,3-diaminopropionic acid) AMA->Hydrolysis  Strong Acid/Base, Heat   Photo Photodegradation Products AMA->Photo  UV Light  

Caption: Potential degradation pathways of aspergillomarasmine A.

Experimental_Workflow_Stability_Study cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A Prepare AMA Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photostress (UV) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC H->I J Identify Degradation Products I->J K Determine Degradation Pathway J->K AMA_MBL_Inhibition cluster_inhibition AMA Action AMA Aspergillomarasmine A Zn Zn(II) ion AMA->Zn Chelates MBL_active Active Metallo-β-lactamase (MBL) MBL_active->Zn Removes from active site MBL_inactive Inactive MBL (Apoenzyme) MBL_active->MBL_inactive  AMA-mediated Zn(II) removal Hydrolyzed Hydrolyzed Antibiotic (Inactive) MBL_active->Hydrolyzed Hydrolyzes NoHydrolysis Intact Antibiotic (Active) MBL_inactive->NoHydrolysis Cannot hydrolyze BetaLactam β-lactam Antibiotic BetaLactam->MBL_active BetaLactam->NoHydrolysis

References

Technical Support Center: Aspergillomarasmine A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillomarasmine A (AMA) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this potent metallo-β-lactamase (MBL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Aspergillomarasmine A?

A1: Aspergillomarasmine A (AMA) functions as a selective zinc (Zn²⁺) chelator.[1][2] It indirectly inhibits metallo-β-lactamases (MBLs), particularly subclass B1 enzymes like NDM-1 and VIM-2, by sequestering the essential Zn²⁺ cofactors from the enzyme's active site.[1][3] This removal of zinc leads to the inactivation of the enzyme, which is then often degraded within the bacterial cell.[1][3] This mechanism restores the efficacy of β-lactam antibiotics against resistant bacteria.[1]

Q2: Why am I seeing variable efficacy of AMA against different MBL-producing strains?

A2: The effectiveness of AMA can differ significantly depending on the specific MBL and the bacterial strain. MBLs with a higher affinity for zinc and greater stability, such as NDM-6 and IMP-7, may show more tolerance to AMA.[3] The choice of the β-lactam antibiotic partner in the assay also influences the outcome.[4][5]

Q3: Is AMA itself an antibiotic?

A3: No, AMA does not have inherent antimicrobial activity.[6] Its therapeutic potential lies in its ability to be used in combination with β-lactam antibiotics to overcome resistance in bacteria that produce MBLs.[7][8]

Q4: What is the best way to prepare AMA for a bioassay?

A4: AMA can be dissolved in water. To ensure the final pH is between 7.5 and 8.5, it can be diluted in water containing a small amount (≤5% v/v) of ammonium (B1175870) hydroxide.[4][9][10] All solutions should be filter-sterilized before use.[4][9][10]

Q5: Are there any known toxicity concerns with AMA?

A5: While AMA is a potent MBL inhibitor, it has been noted to have relatively low toxicity.[10] However, like other metal chelators, there can be concerns about off-target effects on other metalloproteins in the body.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible results in MBL inhibition assays. - Variable Zn²⁺ concentration in buffer: MBL activity is highly dependent on zinc. - AMA degradation: Improper storage or handling. - Pipetting errors. - Use a buffer with a defined and consistent Zn²⁺ concentration (e.g., 10 µM ZnSO₄) or a Chelex-100-treated buffer for Zn²⁺-depleted conditions.[9][10] - Store AMA solutions at -20°C or below and avoid repeated freeze-thaw cycles. - Ensure accurate and consistent pipetting, especially for serial dilutions.
Low or no potentiation of β-lactam activity in whole-cell assays. - Poor cell permeability of AMA. - Efflux pump activity in the bacterial strain. - The specific MBL is not susceptible to AMA. - Confirm the expression and activity of the target MBL in your strain. - Consider using a strain with known deficiencies in outer membrane permeability or efflux pumps (e.g., ΔbamB ΔtolC) as a control.[4] - Test AMA against a known susceptible MBL (e.g., NDM-1, VIM-2) as a positive control.[4][5]
High background in spectrophotometric assays (e.g., nitrocefin (B1678963) hydrolysis). - Contamination of reagents or enzyme. - Spontaneous hydrolysis of the substrate. - Use fresh, high-quality reagents and sterile technique. - Run a control with no enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from your experimental values.
AMA appears to be a weak inhibitor in my in vitro enzyme assay. - Incorrect assay conditions. - The MBL being tested has a very high affinity for zinc. - Ensure the pH of the assay buffer is optimal (typically 7.5-8.5).[4][9][10] - The inhibitory activity of AMA is time-dependent; ensure a sufficient pre-incubation time of AMA with the enzyme before adding the substrate.[6] - Be aware that some MBLs are inherently less susceptible to AMA.[3]

Quantitative Data Summary

Parameter MBL Target Value Reference
IC₅₀ NDM-14.0 µM[11]
IC₅₀ VIM-29.6 µM[11]
Rescue Concentration (RC) of AMA with Meropenem (2 µg/mL) against E. coli expressing blaNDM-1 NDM-18 µg/mL[9][10]
Inhibition Rate Constant (kobs) for NDM-1 NDM-10.16 ± 0.02 min⁻¹[6]
Half-life (t₁/₂) for NDM-1 inhibition NDM-14.1 min[6]

Experimental Protocols & Visualizations

Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of AMA against a purified MBL enzyme using a chromogenic substrate like nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Aspergillomarasmine A (AMA)

  • Nitrocefin (or other suitable β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnSO₄)[12]

  • 96-well microtiter plate

  • Spectrophotometer

Methodology:

  • Prepare serial dilutions of AMA in the assay buffer.

  • In a 96-well plate, add the MBL enzyme to each well to a final concentration of approximately 10 nM.[12]

  • Add the AMA dilutions to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding nitrocefin to each well.

  • Immediately measure the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC₅₀ value of AMA.

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_AMA Prepare AMA Serial Dilutions add_AMA Add AMA Dilutions prep_AMA->add_AMA prep_Enzyme Prepare MBL Enzyme Solution add_Enzyme Add MBL to 96-well Plate prep_Enzyme->add_Enzyme prep_Substrate Prepare Nitrocefin Solution add_Substrate Add Nitrocefin (Substrate) prep_Substrate->add_Substrate add_Enzyme->add_AMA pre_incubate Pre-incubate Enzyme + AMA add_AMA->pre_incubate pre_incubate->add_Substrate measure_abs Measure Absorbance Change add_Substrate->measure_abs calc_velocity Calculate Initial Velocities measure_abs->calc_velocity calc_IC50 Determine IC50 Value calc_velocity->calc_IC50

Caption: Workflow for an in vitro MBL inhibition assay.

Protocol 2: Whole-Cell Antibiotic Potentiation Assay

This protocol is used to assess the ability of AMA to restore the susceptibility of an MBL-producing bacterial strain to a β-lactam antibiotic.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Aspergillomarasmine A (AMA)

  • β-lactam antibiotic (e.g., meropenem)

  • Growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plate

  • Incubator

  • Plate reader

Methodology:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, add a fixed, sub-inhibitory concentration of the β-lactam antibiotic to each well. For meropenem, the EUCAST breakpoint of 2 µg/mL is often used.[6][9]

  • Prepare and add serial dilutions of AMA to the wells.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density (OD) at 600 nm to determine bacterial growth.

  • The "rescue concentration" is the minimum concentration of AMA that inhibits bacterial growth in the presence of the antibiotic.

Potentiation_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation & Measurement cluster_result Result add_antibiotic Add Fixed Concentration of Meropenem add_AMA Add Serial Dilutions of AMA add_antibiotic->add_AMA add_bacteria Add Bacterial Inoculum add_AMA->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate measure_OD Measure OD600 incubate->measure_OD determine_RC Determine Rescue Concentration (RC) measure_OD->determine_RC

Caption: Workflow for a whole-cell antibiotic potentiation assay.

Aspergillomarasmine A Mechanism of Action

The following diagram illustrates the signaling pathway of AMA's inhibitory action on MBLs.

AMA_Mechanism cluster_enzyme Metallo-β-Lactamase (MBL) MBL_active Active MBL (Zn²⁺ Bound) MBL_inactive Inactive MBL (Apoenzyme) MBL_active->MBL_inactive Zn²⁺ Dissociation Zn Zn²⁺ AMA_Zn_complex AMA-Zn²⁺ Complex Zn->AMA_Zn_complex Chelation AMA Aspergillomarasmine A (AMA)

Caption: AMA sequesters Zn²⁺, leading to MBL inactivation.

References

overcoming solubility issues with aspergillomarasmine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of aspergillomarasmine A (AMA), with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is aspergillomarasmine A (AMA) and what is its primary application in research?

A1: Aspergillomarasmine A (AMA) is a fungal natural product that acts as a potent inhibitor of metallo-β-lactamases (MBLs).[1][2] MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. AMA's primary research application is to restore the efficacy of these antibiotics against MBL-producing resistant bacteria.[1][2]

Q2: What is the mechanism of action of AMA?

A2: AMA functions as a selective zinc (Zn²⁺) chelator.[3] Metallo-β-lactamases require zinc ions as cofactors for their enzymatic activity.[4][5] AMA inhibits MBLs by binding to and sequestering these essential zinc ions, rendering the enzymes inactive. This inactivation restores the susceptibility of the bacteria to β-lactam antibiotics.[3][6]

Q3: What are the general solubility characteristics of AMA?

A3: Aspergillomarasmine A is generally insoluble in common organic solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and can be dissolved in aqueous solutions under basic conditions.[7] Specifically, the use of a small volume of ammonium (B1175870) hydroxide (B78521) to raise the pH of aqueous solutions has been shown to facilitate its dissolution.[4][7]

Q4: How should I store AMA powder and its stock solutions?

A4: Solid AMA powder should be stored at -20°C for long-term stability. Stock solutions of AMA in DMSO can also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.[6][8] Aqueous stock solutions are generally recommended to be prepared fresh before use.[6]

Troubleshooting Guides

Issue 1: Precipitation of AMA in Aqueous Solutions

Symptoms:

  • Visible particulate matter or cloudiness after dissolving AMA in water or buffer.

  • Precipitate formation after adding the AMA stock solution to cell culture media.

Possible Causes:

  • Incorrect pH: AMA is poorly soluble in neutral or acidic aqueous solutions.

  • High Concentration: The concentration of AMA may exceed its solubility limit in the prepared solution.

  • Temperature Shock: Adding a cold, concentrated stock solution to warmer media can sometimes induce precipitation.[9]

  • Interaction with Media Components: Divalent cations (e.g., calcium, magnesium) or proteins in serum-containing media can potentially interact with AMA, leading to the formation of insoluble complexes.[9]

Troubleshooting Steps:

StepActionRationale
1 Verify pH Ensure the pH of your aqueous AMA solution is between 7.5 and 8.5. This can be achieved by adding a small volume (≤5% v/v) of ammonium hydroxide.[4][7]
2 Adjust Concentration If precipitation persists at the correct pH, try preparing a more dilute stock solution.
3 Pre-warm Solutions Before adding your AMA stock to cell culture media, ensure both solutions are at the same temperature (e.g., room temperature or 37°C).[9]
4 Slow Addition Add the AMA stock solution to the media dropwise while gently swirling to ensure rapid and even mixing.[9]
5 Test in Media Prepare a cell-free medium with the same concentration of AMA to confirm if the precipitation is inherent to the medium's composition.[9]
Issue 2: AMA Precipitation When Diluting a DMSO Stock Solution

Symptoms:

  • A precipitate forms immediately upon diluting a DMSO stock solution of AMA into an aqueous buffer or cell culture medium.

Possible Causes:

  • Rapid Change in Solvent Polarity: A sudden shift from a high-DMSO to a high-aqueous environment can cause the compound to crash out of solution.

  • Final Concentration Too High: The final concentration of AMA in the aqueous medium may be above its solubility limit in that specific medium.

Troubleshooting Steps:

StepActionRationale
1 Stepwise Dilution Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium.
2 Vortexing/Sonication After dilution, vortex or sonicate the solution for a few minutes to help redissolve any precipitate that may have formed.[8]
3 Gentle Warming Briefly warming the solution to 37°C in a water bath can aid in redissolving the precipitate.[8]
4 Lower Final DMSO Concentration Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cell toxicity.[8]

Quantitative Data Summary

Table 1: Effective Concentrations of Aspergillomarasmine A in Combination with Meropenem (B701) against E. coli Expressing Various Metallo-β-Lactamases.

MBL SubclassMBL AlleleAMA Concentration to Resensitize E. coli to Meropenem (≤2 µg/ml)
B1NDM-14 - 8 µg/ml
B1VIM-14 - 8 µg/ml
B1VIM-24 - 8 µg/ml
B1NDM-4, NDM-5, NDM-6, NDM-712 - 16 µg/ml
B1IMP-1, IMP-7, IMP-2712 - 16 µg/ml
B2 & B3CphA2, AIM-1≥64 µg/ml (No rescue of meropenem at 2 µg/ml)

Data adapted from cell-based assays with Escherichia coli.[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Aspergillomarasmine A

Materials:

  • Aspergillomarasmine A (solid)

  • Sterile, deionized water

  • Ammonium hydroxide solution (e.g., 28-30%)

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of AMA powder in a sterile microcentrifuge tube.

  • Add a portion of the final desired volume of sterile water.

  • While vortexing, add a small volume of ammonium hydroxide (start with a volume equivalent to 1-2% of the total final volume).

  • Check the pH of the solution. Continue to add small aliquots of ammonium hydroxide until the pH is stable between 7.5 and 8.5.[4][7]

  • Bring the solution to the final desired volume with sterile water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • It is recommended to prepare this solution fresh for each experiment.

Protocol 2: Preparation of a DMSO Stock Solution of Aspergillomarasmine A

Materials:

  • Aspergillomarasmine A (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of AMA powder in a sterile tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the solution until the AMA is completely dissolved. Gentle warming to 37°C may aid dissolution.[8]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. For longer-term storage, -80°C is recommended.[8]

Visualizations

experimental_workflow Experimental Workflow for AMA Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh AMA Powder add_solvent Add Solvent (DMSO or Basic Water) weigh->add_solvent dissolve Vortex/Sonicate/ Warm to Dissolve add_solvent->dissolve sterilize Filter Sterilize (Aqueous Solution) dissolve->sterilize Aqueous Only aliquot Aliquot into Single-Use Volumes dissolve->aliquot DMSO Stock sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing and using AMA solutions.

troubleshooting_flowchart Troubleshooting AMA Precipitation cluster_aqueous Aqueous Solution cluster_dmso Dilution from DMSO Stock start Precipitate Observed in AMA Solution check_solvent What is the solvent? start->check_solvent check_ph Is pH between 7.5 and 8.5? check_solvent->check_ph Aqueous check_dilution Was dilution too rapid? check_solvent->check_dilution DMSO adjust_ph Adjust pH with Ammonium Hydroxide check_ph->adjust_ph No check_conc_aq Is concentration too high? check_ph->check_conc_aq Yes adjust_ph->check_ph lower_conc_aq Prepare a more dilute solution check_conc_aq->lower_conc_aq Yes resolve_aq Precipitate should dissolve check_conc_aq->resolve_aq No lower_conc_aq->resolve_aq stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution Yes check_mixing Was mixing adequate? check_dilution->check_mixing No stepwise_dilution->check_mixing mix_thoroughly Vortex/Sonicate/ Warm to 37°C check_mixing->mix_thoroughly No resolve_dmso Precipitate should dissolve check_mixing->resolve_dmso Yes mix_thoroughly->resolve_dmso

Caption: Flowchart for troubleshooting AMA precipitation.

signaling_pathway The chelation of free Zn²⁺ by AMA shifts the equilibrium, promoting the dissociation of Zn²⁺ from MBL. This leads to an unstable, inactive apo-enzyme which is subsequently degraded. With MBLs inactivated, β-lactam antibiotics can effectively inhibit bacterial cell wall synthesis. cluster_bacterium Bacterial Periplasm cluster_extracellular Extracellular Environment mbl Metallo-β-Lactamase (MBL) (Active) mbl_inactive Apo-MBL (Inactive & Unstable) mbl->mbl_inactive Zn²⁺ dissociation hydrolysis Antibiotic Hydrolysis (Blocked) mbl->hydrolysis Catalyzes zn Zn²⁺ ama_zn AMA-Zn²⁺ Complex zn->ama_zn Chelation by AMA degradation Proteolytic Degradation mbl_inactive->degradation ama Aspergillomarasmine A (AMA) ama->ama_zn antibiotic β-Lactam Antibiotic target Bacterial Cell Wall Synthesis antibiotic->target Inhibition antibiotic->hydrolysis

Caption: AMA's mechanism of MBL inhibition via zinc chelation.

References

Technical Support Center: Aspergillomarasmine A (AMA) Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspergillomarasmine A (AMA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is aspergillomarasmine A (AMA) and what is its primary application in research?

Aspergillomarasmine A (AMA) is a fungal natural product, a polyamino acid, and a tetracarboxylic acid that was first isolated from the fungus Aspergillus versicolor.[1] Its primary research application lies in its potent ability to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by some bacteria that confer resistance to a wide range of β-lactam antibiotics, including carbapenems.[1][2]

Mechanism of Action

Q2: How does AMA inhibit metallo-β-lactamases (MBLs)?

AMA functions as a selective zinc (Zn²⁺) chelator.[1][3] It inactivates MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), by binding to and removing the essential zinc ions from the enzyme's active site.[1][4] This sequestration of Zn²⁺ leads to the inactivation of the MBL, which in turn restores the efficacy of β-lactam antibiotics against resistant bacteria.[1][3] Studies have shown that AMA encourages the dissociation of a Zn²⁺ ion from the less tightly bound metal site in NDM-1, leading to a zinc-depleted, inactive enzyme that is subsequently degraded within the bacterial cell.[1][3]

Experimental Design

Q3: What is the recommended starting concentration for AMA in in vitro assays?

The effective concentration of AMA can vary depending on the specific MBL, the bacterial strain, and the antibiotic partner used. However, a common starting point for in vitro cell-based assays is a concentration of 8 µg/mL of AMA. This concentration has been shown to restore the antibacterial activity of meropenem (B701) against resistant E. coli.[5][6] IC₅₀ values for the inhibition of purified MBLs like NDM-1 and VIM-2 are in the low micromolar range, specifically 4.0 µM and 9.6 µM, respectively.[4]

Q4: What is a suitable dosage for AMA in in vivo mouse models?

In mouse infection models with NDM-1-expressing Klebsiella pneumoniae, AMA has been shown to efficiently restore the activity of meropenem.[2][7] The reported LD₅₀ (the dose that is lethal to 50% of the animals) for AMA in mice is 159.8 mg/kg when administered intravenously.[7][8] Effective dosages in combination with antibiotics should be determined through dose-response studies, but a single dose has been shown to be effective in animal models.[5]

Q5: Which antibiotics are best to pair with AMA?

Carbapenem antibiotics are considered the optimal partners for AMA.[9][10] Studies have systematically evaluated AMA in combination with various β-lactams and found that its efficacy is most pronounced when paired with carbapenems like meropenem.[9][11]

Troubleshooting Guide

Poor Efficacy in In Vitro Assays

Q1: I am not observing the expected potentiation of my antibiotic with AMA. What could be the reason?

Several factors can influence the efficacy of AMA in in vitro assays:

  • MBL Subclass: The inhibitory potency of AMA can vary against different MBLs. Bacteria producing NDM-1 and VIM-2 (subclass B1) are highly susceptible to AMA inhibition, while those producing MBLs from subclasses B2 and B3 may be less sensitive.[9][10][12]

  • Zinc Concentration in Media: Since AMA acts by chelating zinc, the concentration of free Zn²⁺ in your culture medium can affect its activity. High levels of exogenous zinc may counteract the inhibitory effect of AMA.

  • Antibiotic Partner: The choice of β-lactam antibiotic is crucial. Carbapenems are the most effective partners for AMA.[9][10]

  • Presence of Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms, such as serine-β-lactamases (SBLs), which are not inhibited by AMA. In such cases, a combination with an SBL inhibitor like avibactam (B1665839) may be necessary.[11][13]

Variability in Experimental Results

Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?

  • AMA Stability: Ensure proper storage and handling of your AMA stock solutions to prevent degradation.

  • Bacterial Growth Phase: The growth phase of the bacteria can impact their susceptibility to antibiotics. Standardize the growth phase of your bacterial cultures for all experiments.

  • Assay Conditions: Minor variations in pH, incubation time, and temperature can affect enzyme kinetics and bacterial growth. Maintain consistent assay conditions.

Toxicity in Animal Studies

Q3: I am concerned about the potential toxicity of AMA in my animal experiments. What is known about its safety profile?

The LD₅₀ of AMA in mice has been established at 159.8 mg/kg via intravenous injection.[7][8] While AMA is generally well-tolerated in animal models at therapeutic doses, it is crucial to perform preliminary dose-ranging studies to determine the optimal therapeutic window for your specific animal model and infection type.[5] The narrow metal selectivity of AMA, preferring Zn²⁺ over other biologically abundant cations like Mg²⁺, Ca²⁺, and Mn²⁺, may contribute to its relatively low toxicity.[5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Aspergillomarasmine A (AMA)

ParameterOrganism/EnzymeValueReference
IC₅₀NDM-14.0 µM[4]
IC₅₀VIM-29.6 µM[4]
Rescue ConcentrationE. coli expressing blaNDM-18 µg/mL[6][14]
Inhibition Rate Constant (kobs)NDM-10.16 ± 0.02 min⁻¹[5]
Half-life (t1/2) of NDM-1 inactivationNDM-14.1 min[5]

Table 2: In Vivo Data for Aspergillomarasmine A (AMA)

ParameterAnimal ModelValueReference
LD₅₀ (intravenous)Mice159.8 mg/kg[7][8]
Survival Rate (AMA + meropenem)Mice infected with NDM-1-producing K. pneumoniae>95%[1]

Experimental Protocols

Metallo-β-Lactamase (MBL) Inhibition Assay (In Vitro)

This protocol is a generalized procedure for determining the inhibitory activity of AMA against a purified MBL enzyme.

  • Enzyme Preparation: Purify the target MBL (e.g., NDM-1) according to established protocols. Ensure the enzyme preparation contains 2 molar equivalents of Zn²⁺.[5]

  • Reaction Buffer: Prepare a suitable reaction buffer, for example, 20 mM HEPES-NaOH, 100 mM NaCl, pH 7.5.[5]

  • Substrate: Use a chromogenic β-lactam substrate such as nitrocefin (B1678963).

  • Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add varying concentrations of AMA to the wells. c. Add the purified MBL enzyme to the wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibition. d. Initiate the reaction by adding the nitrocefin substrate. e. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of AMA by plotting the percentage of inhibition against the logarithm of the AMA concentration.

In Vivo Efficacy Model (Murine Peritonitis Model)

This protocol outlines a general workflow for assessing the efficacy of AMA in combination with an antibiotic in a mouse model of infection.

  • Bacterial Strain: Use a clinically relevant bacterial strain expressing an MBL, such as NDM-1-producing Klebsiella pneumoniae.

  • Infection: Infect mice (e.g., CD-1 mice) via intraperitoneal (i.p.) injection with a predetermined lethal or sublethal dose of the bacterial suspension.

  • Treatment: a. At a specified time post-infection (e.g., 1 hour), administer the treatment intravenously (i.v.) or via another appropriate route. b. Treatment groups may include: Vehicle control (e.g., PBS), antibiotic alone (e.g., meropenem), AMA alone, and the combination of AMA and the antibiotic.

  • Monitoring: Monitor the mice for survival over a set period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At a specific time point post-treatment, euthanize a subset of mice from each group and collect organs (e.g., spleen, liver) to determine the bacterial burden by plating homogenized tissue on appropriate agar (B569324) plates.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare bacterial loads between treatment groups.

Visualizations

MBL_Inhibition_by_AMA cluster_MBL Metallo-β-Lactamase (MBL) Active Site cluster_antibiotic β-Lactam Antibiotic cluster_inhibition Inhibition by AMA MBL MBL Enzyme Inactive_MBL Inactive MBL MBL->Inactive_MBL Inactivation Zn1 Zn²⁺ Zn2 Zn²⁺ AMA Aspergillomarasmine A (AMA) Zn2->AMA Chelation Antibiotic Carbapenem Antibiotic->MBL Hydrolysis (Resistance) Antibiotic->Inactive_MBL No Hydrolysis (Susceptibility) AMA_Zn AMA-Zn²⁺ Complex AMA->AMA_Zn

Caption: Mechanism of MBL inhibition by AMA.

Experimental_Workflow_In_Vivo start Start infection Infect Mice with MBL-producing Bacteria start->infection treatment Administer Treatment (Vehicle, Antibiotic, AMA, Combo) infection->treatment monitoring Monitor Survival treatment->monitoring bacterial_load Determine Bacterial Load in Organs (Optional) treatment->bacterial_load end End monitoring->end bacterial_load->end

Caption: In vivo experimental workflow.

Troubleshooting_Logic start Poor In Vitro Efficacy check_mbl Check MBL Subclass (B1 most susceptible) start->check_mbl check_zinc Assess Zinc in Media start->check_zinc check_partner Verify Antibiotic Partner (Carbapenems are optimal) start->check_partner check_resistance Consider Other Resistance Mechanisms (e.g., SBLs) start->check_resistance solution Optimize Assay Conditions check_mbl->solution check_zinc->solution check_partner->solution check_resistance->solution

Caption: Troubleshooting logic for poor in vitro efficacy.

References

Technical Support Center: Aspergillomarasmine A (AMA) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of aspergillomarasmine A (AMA).

Frequently Asked Questions (FAQs)

Q1: What is aspergillomarasmine A (AMA) and why is its purification important?

Aspergillomarasmine A is a polyamino acid natural product produced by the fungus Aspergillus versicolor.[1][2] Its purification is of significant interest due to its activity as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to several pathogenic bacteria.[3][4][5] By inhibiting MBLs, AMA can restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacterial strains.[4][6]

Q2: What are the main challenges in purifying AMA from fungal cultures?

The primary challenges in AMA purification include:

  • Low Yield: As with many natural products, the concentration of AMA in fungal fermentation broths is often low.

  • Presence of Analogs: The co-production of structurally similar compounds, such as aspergillomarasmine B, can complicate the purification process.[1]

  • Polarity: AMA is a highly polar molecule, which influences the choice of chromatographic techniques.

  • Potential for Degradation: AMA can be sensitive to pH and temperature. At lower pH, it can convert to its lactam form, anhydroaspergillomarasmine A, and it decomposes at temperatures between 225° and 236 °C.[1]

Q3: What analytical techniques are used to identify and quantify AMA?

AMA is typically characterized and quantified using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of AMA.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of AMA preparations.[8]

Troubleshooting Guides

Low Yield of Purified AMA
Potential Cause Recommended Solution
Suboptimal Fungal Growth and AMA Production Optimize fermentation conditions (media composition, pH, temperature, aeration) for Aspergillus versicolor to maximize AMA production.
Inefficient Extraction from Fermentation Broth Ensure complete cell lysis to release intracellular AMA. Use a polar solvent for extraction, such as a methanol-water mixture. Perform multiple extraction steps to maximize recovery.
Loss of AMA During Chromatographic Steps Optimize column loading and elution conditions. For ion-exchange chromatography, ensure the pH of the buffer is appropriate to achieve strong binding of AMA to the resin. For RP-HPLC, select a suitable column and mobile phase to achieve good retention and sharp peaks.
Degradation of AMA During Purification Maintain a neutral to slightly basic pH throughout the purification process to avoid the formation of anhydroaspergillomarasmine A.[1] Avoid high temperatures; perform purification steps at room temperature or 4°C where possible.
Presence of Impurities in the Final Product
Potential Impurity Identification Method Recommended Removal Strategy
Aspergillomarasmine B Mass Spectrometry (detects difference in molecular weight)High-resolution RP-HPLC with a shallow gradient can be optimized to separate these two closely related compounds.
Other Fungal Metabolites HPLC, LC-MSEmploy orthogonal purification techniques. For example, follow ion-exchange chromatography with a reverse-phase chromatography step.
Salts from Buffers Conductivity MeasurementDesalt the final AMA sample using a size-exclusion column or through dialysis.

Experimental Protocols

Protocol 1: Extraction of AMA from Aspergillus versicolor Culture
  • Culture Harvesting: After fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Cell Lysis: Disrupt the fungal mycelia to release intracellular AMA. This can be achieved by methods such as sonication, bead beating, or freeze-thawing in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Solvent Extraction:

    • Combine the lysed mycelia and the culture supernatant.

    • Extract the aqueous mixture with a polar organic solvent such as methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v).

    • Repeat the extraction process three times to ensure maximum recovery of AMA.

  • Solvent Removal: Pool the organic extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • Crude Extract Preparation: Resuspend the dried extract in deionized water for further purification.

Protocol 2: Purification of AMA using Ion-Exchange Chromatography

As a polyamino acid with multiple carboxylic acid and amino groups, AMA is amenable to purification by ion-exchange chromatography (IEX).[1][9][10]

  • Resin Selection: Use a strong anion exchange (Q-type) or a strong cation exchange (S-type) resin, depending on the pH of the mobile phase.

  • Column Equilibration: Equilibrate the chosen IEX column with a low ionic strength buffer at a pH that ensures AMA is charged and will bind to the resin. For anion exchange, a buffer with a pH above the isoelectric point of AMA should be used. For cation exchange, a buffer with a pH below the isoelectric point is required.

  • Sample Loading: Load the crude aqueous extract onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound AMA using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the equilibration buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of AMA using HPLC or a colorimetric assay (e.g., ninhydrin (B49086) test for amino acids).[1] Pool the fractions containing pure AMA.

Protocol 3: Final Polishing by Reversed-Phase HPLC

For achieving high purity, a final polishing step using reversed-phase HPLC is recommended.[8][11]

  • Column Selection: Use a C18 stationary phase column suitable for the separation of polar compounds.

  • Mobile Phase: A typical mobile phase would consist of a gradient of water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) and acetonitrile.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute AMA.

  • Detection: Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the peptide-like bonds of AMA absorb.

  • Fraction Collection: Collect the peak corresponding to AMA.

  • Solvent Removal: Remove the HPLC solvents by lyophilization to obtain the purified AMA as a solid.

Visualizations

AMA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Harvesting Harvesting Fermentation->Harvesting Extraction Extraction Harvesting->Extraction Ion-Exchange Chromatography Ion-Exchange Chromatography Extraction->Ion-Exchange Chromatography Crude Extract Reversed-Phase HPLC Reversed-Phase HPLC Ion-Exchange Chromatography->Reversed-Phase HPLC Semi-pure AMA Pure AMA Pure AMA Reversed-Phase HPLC->Pure AMA Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low AMA Yield Low AMA Yield Suboptimal Fermentation Suboptimal Fermentation Low AMA Yield->Suboptimal Fermentation Inefficient Extraction Inefficient Extraction Low AMA Yield->Inefficient Extraction Purification Losses Purification Losses Low AMA Yield->Purification Losses AMA Degradation AMA Degradation Low AMA Yield->AMA Degradation Optimize Culture Conditions Optimize Culture Conditions Suboptimal Fermentation->Optimize Culture Conditions Improve Extraction Protocol Improve Extraction Protocol Inefficient Extraction->Improve Extraction Protocol Refine Chromatography Steps Refine Chromatography Steps Purification Losses->Refine Chromatography Steps Control pH and Temperature Control pH and Temperature AMA Degradation->Control pH and Temperature

References

Technical Support Center: Aspergillomarasmine A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and overcome challenges in experiments involving aspergillomarasmine A (AMA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for aspergillomarasmine A (AMA)?

Aspergillomarasmine A is a natural aminopolycarboxylic acid that functions as a selective chelating agent for certain divalent metal cations.[1][2] Its primary mechanism of action in the context of antibiotic resistance is the sequestration of zinc ions (Zn²⁺).[1][3] By binding to and removing Zn²⁺ from the active site of metallo-β-lactamases (MBLs), AMA inhibits their enzymatic activity.[1][3][4] This inhibition restores the efficacy of β-lactam antibiotics against bacteria expressing these resistance enzymes.[5]

Q2: Is AMA effective against all types of metallo-β-lactamases (MBLs)?

No, the inhibitory potency of AMA varies among different MBL families and even between allelic variants.[2] It is highly effective against subclass B1 MBLs such as NDM-1 and VIM-2.[5][6] However, it shows weaker activity against other MBLs like IMP-7 and is significantly less effective against MBLs in subclasses B2 and B3, such as CphA2 and AIM-1.[6] This variability is linked to the differing zinc ion affinity and stability of the MBLs themselves.[1][3]

Q3: Can AMA inhibit other metalloenzymes besides MBLs?

While AMA has a high affinity for Zn²⁺, it can also bind to other divalent cations like cobalt (Co²⁺) and nickel (Ni²⁺).[1] This raises the possibility of off-target effects on other metalloenzymes. However, AMA's binding affinity for Zn²⁺ is in a range that allows it to effectively inhibit MBLs while minimizing effects on host metalloproteins that have much higher affinities for zinc.[1][2]

Q4: How should I prepare and store AMA solutions?

Aspergillomarasmine A is a colorless crystalline solid.[7] It is generally insoluble in common organic solvents but can be dissolved in water under basic or strongly acidic conditions.[7] For experimental use, it is often dissolved in water with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the final pH is between 7.5 and 8.5.[5] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of MBL Activity

Possible Cause 1: Inappropriate MBL Target

  • Troubleshooting: Confirm that the MBL you are studying is known to be susceptible to AMA. As noted, AMA is most potent against NDM-1 and VIM-2 and less effective against others.[5][6]

  • Recommendation: If possible, include a positive control with a known AMA-sensitive MBL to validate your experimental setup.

Possible Cause 2: Zinc Contamination in Buffers or Labware

  • Troubleshooting: Trace amounts of zinc in your experimental buffers or leached from labware can compete with the MBL for AMA binding, leading to an underestimation of its inhibitory activity. Glass and stainless steel can be sources of zinc contamination.

  • Recommendation: Use metal-free plasticware whenever possible. Treat buffers with a chelating resin like Chelex-100 to remove divalent cations.

Possible Cause 3: High Zinc Affinity of the Target MBL

  • Troubleshooting: MBLs with very high affinity for zinc, such as NDM-6 and IMP-7, are more tolerant to AMA.[1][3]

  • Recommendation: For these MBLs, higher concentrations of AMA may be required to observe significant inhibition.

Issue 2: Artifacts in Cell-Based Assays

Possible Cause 1: Non-specific Binding and Labeling

  • Troubleshooting: In experiments using thiol-reactive probes (e.g., biotin-maleimide) in E. coli, AMA treatment has been observed to cause extensive labeling of background thiols in the outer membrane proteome.[1][2] This can obscure the specific signal you are trying to measure.

  • Recommendation: Consider using alternative labeling strategies, such as incorporating an epitope tag (e.g., FLAG-tag) onto your protein of interest for more specific detection.[2]

Possible Cause 2: Influence of the β-Lactam Partner

  • Troubleshooting: The efficacy of AMA in cell-based assays is dependent on the specific β-lactam antibiotic it is paired with.[6] Carbapenems like meropenem (B701) are generally the most effective partners for AMA.[6]

  • Recommendation: If you are not observing the expected potentiation of antibiotic activity, consider testing different β-lactam partners.

Issue 3: Protein Instability and Precipitation

Possible Cause 1: Instability of the Purified MBL

  • Troubleshooting: Some MBLs, such as IMP-7, are prone to precipitation, especially when they have an N-terminal His-tag.[4] This can lead to variability in enzyme concentration and activity.

  • Recommendation: If you are working with a purified MBL that shows poor solubility, consider cleaving the His-tag after purification.[4]

Possible Cause 2: AMA-Induced MBL Degradation

  • Troubleshooting: AMA-mediated removal of zinc can lead to the degradation of certain MBLs, such as NDM-1, in the periplasm of E. coli.[1][2][3] This is part of its mechanism of action but can be misinterpreted as a direct inhibitory effect in some experimental setups.

  • Recommendation: Be aware of this phenomenon when interpreting your results. Time-course experiments can help to distinguish between direct inhibition and degradation-mediated loss of activity.

Experimental Protocols

Protocol 1: In Vitro MBL Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of AMA against a purified MBL.

Materials:

  • Purified MBL enzyme

  • Aspergillomarasmine A

  • Nitrocefin (B1678963) (or another suitable β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare a stock solution of AMA in water (adjusting pH with ammonium hydroxide if necessary).

  • In a 96-well plate, add a fixed concentration of the purified MBL to the assay buffer.

  • Add varying concentrations of AMA to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a solution of nitrocefin.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm using a microplate reader.

  • Calculate the initial velocity of the reaction for each AMA concentration.

  • Determine the IC₅₀ value of AMA by plotting the percentage of inhibition against the logarithm of the AMA concentration.

Protocol 2: Checkerboard Assay for Antibiotic Potentiation

This cell-based assay is used to assess the ability of AMA to potentiate the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Aspergillomarasmine A

  • β-lactam antibiotic (e.g., meropenem)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis of a 96-well plate.

  • Prepare two-fold serial dilutions of AMA along the y-axis of the plate.

  • Inoculate the wells with a standardized suspension of the MBL-producing bacteria in CAMHB.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the minimum inhibitory concentration (MIC) of the antibiotic alone and in combination with each concentration of AMA by observing the lowest concentration that prevents visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Data Presentation

ParameterNDM-1VIM-2IMP-7CphA2 (B2)AIM-1 (B3)
AMA IC₅₀ (µM) ~4.0[4]~9.6[4]>500HighHigh
Observed Effect of AMA Potent InhibitionPotent InhibitionWeak InhibitionMinimal InhibitionMinimal Inhibition

Table 1: Comparative Inhibitory Activity of Aspergillomarasmine A against Various Metallo-β-Lactamases.

β-Lactam AntibioticClassEfficacy with AMA
MeropenemCarbapenemHigh
ImipenemCarbapenemHigh
DoripenemCarbapenemHigh
ErtapenemCarbapenemModerate to High
CefepimeCephalosporinLower
AmpicillinPenicillinLower

Table 2: Efficacy of Aspergillomarasmine A in Combination with Different β-Lactam Antibiotics.

Visualizations

AMA_Mechanism cluster_bacterium Bacterium MBL Metallo-β-Lactamase (MBL) (with Zn²⁺) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Hydrolysis MBL_no_Zn Apo-MBL (without Zn²⁺) MBL->MBL_no_Zn Zn²⁺ removal Antibiotic β-Lactam Antibiotic Antibiotic->MBL AMA Aspergillomarasmine A (AMA) AMA->MBL Chelates Zn²⁺ AMA_Zn AMA-Zn²⁺ Complex AMA->AMA_Zn

Caption: Mechanism of Action of Aspergillomarasmine A (AMA).

Caption: Troubleshooting workflow for inconsistent MBL inhibition.

References

aspergillomarasmine A quality control parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aspergillomarasmine A (AMA). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing aspergillomarasmine A effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

1. What is aspergillomarasmine A and what are its primary applications?

Aspergillomarasmine A (AMA) is a natural polyamino acid produced by fungi such as Aspergillus versicolor.[1] It is a tetracarboxylic acid that functions as a potent inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][2] Its primary research application is to reverse antibiotic resistance in Gram-negative bacteria by sequestering zinc ions (Zn²⁺) that are essential for MBL activity, thereby restoring the efficacy of β-lactam antibiotics like carbapenems.[3][4][5]

2. What are the recommended storage and handling conditions for aspergillomarasmine A?

For optimal stability, aspergillomarasmine A should be stored in a dry, dark environment. Recommended storage conditions are as follows:

  • Short-term (days to weeks): 0 - 4°C[2]

  • Long-term (months to years): -20°C[2]

Proper storage is crucial as some analogs of AMA have been noted to be unstable, potentially forming anhydro products.[3][6]

3. What are the solubility properties of aspergillomarasmine A?

Aspergillomarasmine A is described as colorless crystals.[1] Its solubility is as follows:

  • Insoluble: in common organic solvents.[1]

  • Soluble: in DMSO and in water under basic or strongly acidic conditions.[1][2]

4. How can I confirm the identity of my aspergillomarasmine A sample?

Several analytical techniques can be used to confirm the identity of aspergillomarasmine A. While a standardized monograph may not be available, the following methods are commonly employed in research settings:

  • Mass Spectrometry: To confirm the molecular weight (Molar Mass: 307.259 g·mol⁻¹).[1]

  • NMR Spectroscopy: To confirm the chemical structure.

  • Optical Rotation: Aspergillomarasmine A has a specific optical rotation of [α]²⁰D at pH 7 of -48°.[1]

5. What is the mechanism of action of aspergillomarasmine A?

Aspergillomarasmine A functions as a selective Zn²⁺ chelator.[3][4] It inhibits metallo-β-lactamases (MBLs) indirectly by binding to and sequestering the Zn²⁺ ions from the enzyme's active site.[3][5] This removal of the essential metal cofactor inactivates the MBL, preventing it from hydrolyzing β-lactam antibiotics.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no biological activity (failure to potentiate antibiotic effect) Degradation of AMA: Improper storage (exposure to light, moisture, or high temperatures) can lead to degradation. Some analogs are known to be unstable and form anhydro products.[3][6]Ensure AMA has been stored correctly (dry, dark, -20°C for long-term).[2] Prepare fresh solutions for your experiments. Consider verifying the integrity of the compound using HPLC or Mass Spectrometry.
Incorrect pH of medium: The activity of AMA can be pH-dependent. At lower pH, the formation of the lactam form, anhydroaspergillomarasmine A, is favored, which may have different activity.[1]Check and adjust the pH of your experimental buffer or medium. AMA is soluble in water under basic or strongly acidic conditions.[1]
Presence of excess metal ions: The mechanism of AMA is zinc chelation.[3] If the experimental medium contains high concentrations of Zn²⁺, it may saturate the AMA, preventing it from inhibiting the MBLs.Perform experiments in a zinc-depleted buffer (e.g., treated with Chelex-100) as a control to verify the zinc-dependent inhibition.[3][6]
Precipitation of AMA in solution Poor solubility: AMA is insoluble in many common organic solvents.[1]Dissolve AMA in DMSO or in aqueous solutions with adjusted pH (either strongly acidic or basic).[1][2]
Variability in experimental results Purity of AMA: The purity of the AMA sample can affect its potency. A common purity level for commercially available AMA is >98%.[2]Refer to the Certificate of Analysis for your batch to confirm the purity. If purity is a concern, consider purification by HPLC.
Instability of AMA analogs: If you are working with synthesized analogs of AMA, be aware that some have been reported to be very unstable after deprotection.[3][6]Characterize the stability of your specific analog under your experimental conditions. Use freshly prepared and deprotected material.

Quality Control Parameters

While a universal standard may not be established for this research compound, a typical Certificate of Analysis would include the following parameters.

Parameter Typical Specification Method
Appearance Colorless crystals or white powder[1]Visual Inspection
Identity Conforms to the structure¹H NMR, Mass Spectrometry
Purity ≥98%[2]HPLC/UPLC
Solubility Soluble in DMSO[2]Visual Inspection
Optical Rotation [α]²⁰D = -48° (c=1, pH 7)[1]Polarimetry
Storage Short term: 0-4°C; Long term: -20°C[2]-

Experimental Protocols & Workflows

General Workflow for Quality Control of Aspergillomarasmine A

This workflow outlines the typical steps for verifying the quality of an incoming batch of aspergillomarasmine A.

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Physical & Chemical Testing cluster_2 Functional Assay cluster_3 Final Decision A Receive Aspergillomarasmine A B Review Certificate of Analysis A->B C Visual Inspection (Appearance, Color) B->C D Solubility Test (DMSO, pH-adjusted water) C->D E Identity Confirmation (MS, NMR) D->E F Purity & Impurity Profile (HPLC/UPLC) E->F G In vitro MBL Inhibition Assay F->G H Approve for Use G->H Passes Specs I Reject Batch G->I Fails Specs

Caption: Quality control workflow for aspergillomarasmine A.

Signaling Pathway: Mechanism of MBL Inhibition

The diagram below illustrates the mechanism by which aspergillomarasmine A inhibits metallo-β-lactamases.

MBL_Inhibition cluster_MBL Metallo-β-lactamase (MBL) Active Site MBL Active MBL Enzyme Zn1 Zn²⁺ MBL->Zn1 binds Zn2 Zn²⁺ MBL->Zn2 binds Inactive_MBL Inactive MBL Enzyme MBL->Inactive_MBL becomes AMA Aspergillomarasmine A Zn1->AMA sequestered by AMA_Zn_Complex AMA-Zn²⁺ Complex AMA->AMA_Zn_Complex forms

Caption: Mechanism of MBL inactivation by aspergillomarasmine A.

References

Technical Support Center: Scaling Up Aspergillomarasmine A (AMA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scaling up of aspergillomarasmine A (AMA) production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up aspergillomarasmine A (AMA) production from laboratory to industrial scale?

A1: Scaling up AMA production involves transitioning from well-controlled, small-volume laboratory fermentations to larger, more complex industrial bioreactors. Key challenges include:

  • Maintaining optimal and homogenous culture conditions: Ensuring consistent pH, temperature, dissolved oxygen, and nutrient distribution in large bioreactors is difficult and critical for consistent AMA yield.[1]

  • Process optimization: Fermentation parameters that are optimal at a small scale may not be directly transferable to larger scales, necessitating re-optimization.[1][2]

  • Downstream processing: Developing efficient, scalable, and cost-effective methods for extracting and purifying AMA from large volumes of fermentation broth is a significant hurdle.

  • Microbial stress responses: Changes in physical and chemical environments during scale-up can induce stress responses in Aspergillus oryzae, potentially impacting secondary metabolite production.[1]

Q2: My Aspergillus oryzae culture is growing well (high biomass), but the AMA yield is low. What are the potential causes?

A2: High biomass with low AMA production often points to suboptimal conditions for secondary metabolism. Key factors include:

  • Nutrient imbalance: Certain nutrient sources can favor biomass growth over secondary metabolite production. The carbon-to-nitrogen (C/N) ratio is a critical factor.

  • Incorrect pH: The optimal pH for fungal growth may differ from the optimal pH for AMA biosynthesis.

  • Suboptimal fermentation time: AMA is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early can result in low yields.

  • Inadequate precursor supply: The biosynthesis of AMA depends on the availability of its precursors, L-aspartic acid and O-acetyl-L-serine/O-phospho-L-serine.[3]

Q3: What are the generally recommended fermentation parameters for AMA production in Aspergillus oryzae?

A3: While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for secondary metabolite production in Aspergillus oryzae, which can be used as a starting point for AMA production.

ParameterRecommended RangeNotes
Temperature24-30°CTemperature can influence both fungal growth and enzyme kinetics for AMA synthesis.[4][5]
pH5.0-6.0A lower pH may be beneficial for the production of some secondary metabolites in A. oryzae.[4]
Agitation150-250 rpmAdequate agitation is crucial for nutrient mixing and oxygen transfer, but excessive shear stress can damage mycelia.
Aeration1.0-1.5 vvmSufficient dissolved oxygen is critical for aerobic fermentation.
Carbon SourceGlucose, SucroseThe type and concentration of the carbon source can significantly impact yield.
Nitrogen SourceYeast Extract, PeptoneComplex nitrogen sources often support robust secondary metabolite production.
Fermentation Time4-7 daysAMA production is expected to be highest during the stationary phase of fungal growth.

Q4: How can I monitor the concentration of AMA in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of AMA in fermentation broth.[6] A reversed-phase C18 column is typically used with a UV detector. The method needs to be optimized for your specific sample matrix to ensure accurate quantification.

Troubleshooting Guides

Problem 1: Low AMA Yield in Shake Flask Culture
  • Symptom: Consistently low or no detectable AMA production despite visible fungal growth.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Suboptimal Media Composition Perform a media optimization study using a one-factor-at-a-time (OFAT) or a statistical design of experiments (DoE) approach to test different carbon and nitrogen sources, as well as their ratios.
Incorrect Initial pH Conduct a pH profiling experiment by testing a range of initial pH values (e.g., 4.0 to 7.0).
Non-ideal Temperature Optimize the incubation temperature by testing a range from 24°C to 32°C.
Inadequate Aeration Ensure flasks are not overfilled (typically 20% of the flask volume) and that the shaker speed is sufficient for good aeration.
Problem 2: Difficulty in Scaling Up from Shake Flask to Bioreactor
  • Symptom: Significant drop in AMA yield when moving from shake flask to a laboratory-scale bioreactor.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Oxygen Limitation Monitor the dissolved oxygen (DO) level in the bioreactor. Increase agitation and/or airflow to maintain a non-limiting DO level (typically >20% saturation).
Poor Mixing Inadequate mixing can lead to gradients in pH, temperature, and nutrient concentration. Evaluate and optimize the agitation speed and impeller design.
Shear Stress High agitation speeds can cause shear stress, damaging the fungal mycelia. Find a balance between adequate mixing and minimizing shear.
Foaming Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent at the lowest effective concentration.
Problem 3: Inefficient Downstream Processing and Purification
  • Symptom: Low recovery of AMA during extraction and purification steps.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Inefficient Extraction from Broth Optimize the extraction solvent and pH. Consider techniques like liquid-liquid extraction or solid-phase extraction.
Poor Performance of Ion-Exchange Chromatography Ensure the sample is properly prepared (e.g., filtered, pH adjusted, and desalted). Optimize the binding and elution conditions (pH and salt concentration).
Product Degradation AMA may be unstable under certain pH or temperature conditions. Perform stability studies to determine the optimal conditions for purification.

Experimental Protocols

Protocol 1: Fermentation of Aspergillus oryzae for AMA Production (Shake Flask Scale)
  • Inoculum Preparation:

    • Grow Aspergillus oryzae on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 30°C for 4-5 days until sporulation.

    • Prepare a spore suspension by washing the agar surface with sterile 0.1% Tween 80 solution.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (refer to the table in FAQ 3 for a starting point).

    • Dispense 50 mL of medium into 250 mL baffled Erlenmeyer flasks.

    • Inoculate each flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate at 28°C with shaking at 200 rpm for 5-7 days.

    • Withdraw samples periodically for analysis of biomass and AMA concentration.

Protocol 2: Quantification of AMA in Fermentation Broth by HPLC
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to remove fungal biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as needed.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan of a pure AMA standard).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using a pure AMA standard of known concentrations.

    • Calculate the concentration of AMA in the samples by comparing their peak areas to the standard curve.

Protocol 3: Purification of AMA using Ion-Exchange Chromatography
  • Sample Preparation:

    • Clarify the fermentation broth by centrifugation and filtration.

    • Adjust the pH of the clarified broth to the optimal binding pH for the selected ion-exchange resin.

    • If necessary, desalt the sample using dialysis or a desalting column.

  • Chromatography:

    • Equilibrate the ion-exchange column (e.g., a strong anion exchanger like Q-Sepharose) with the starting buffer (same pH as the prepared sample).

    • Load the prepared sample onto the column.

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound AMA using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the starting buffer.

    • Collect fractions and analyze for the presence of AMA by HPLC.

  • Post-Purification:

    • Pool the fractions containing pure AMA.

    • Desalt the pooled fractions if necessary.

    • Lyophilize to obtain AMA as a solid.

Visualizations

AMA_Biosynthesis_Pathway O-acetyl-L-serine O-acetyl-L-serine AMA_synthase AMA_synthase O-acetyl-L-serine->AMA_synthase L-aspartic_acid L-aspartic_acid L-aspartic_acid->AMA_synthase Intermediate_1 Intermediate_1 AMA_synthase->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + L-aspartic acid Aspergillomarasmine_A Aspergillomarasmine_A Intermediate_2->Aspergillomarasmine_A + L-aspartic acid

Caption: Proposed biosynthetic pathway of aspergillomarasmine A.

Troubleshooting_Workflow Start Low AMA Yield Media_Optimization Optimize Media (C/N ratio, sources) Start->Media_Optimization Physical_Params Optimize Physical Parameters (pH, Temp, Aeration) Start->Physical_Params Inoculum_Quality Check Inoculum (Viability, Concentration) Start->Inoculum_Quality Scale_Up_Issues Address Scale-Up Effects (Shear, Mixing) Start->Scale_Up_Issues Success Improved Yield Media_Optimization->Success Physical_Params->Success Inoculum_Quality->Success Downstream_Processing Optimize Downstream (Extraction, Purification) Downstream_Processing->Success Scale_Up_Issues->Downstream_Processing

Caption: General troubleshooting workflow for low AMA yield.

References

Validation & Comparative

Validating the Biological Target of Aspergillomarasmine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to global health. These enzymes, produced by various bacteria, can inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. Aspergillomarasmine A (AMA), a natural product isolated from the fungus Aspergillus versicolor, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of these critical antibiotics.[1][2] This guide provides a comprehensive comparison of AMA's performance with alternative MBL inhibitors and details the experimental methodologies used to validate its biological target.

Mechanism of Action: Zinc Chelation

The primary biological target of Aspergillomarasmine A is a class of enzymes known as metallo-β-lactamases (MBLs).[3][4] These enzymes are dependent on one or two zinc ions (Zn²⁺) in their active site for catalytic activity.[5][6] AMA functions as a potent and selective Zn²⁺ chelator.[4] By sequestering these essential zinc ions, AMA effectively inactivates the MBL enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics.[6][7] This mechanism restores the antibiotic's ability to inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.

Mechanism of Aspergillomarasmine A (AMA) action.

Comparative Performance of MBL Inhibitors

The inhibitory activity of AMA has been quantified against several clinically relevant MBLs. For a comprehensive evaluation, its performance is compared with other known MBL inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower IC₅₀ values indicate greater potency.

InhibitorTarget MBLIC₅₀ (µM)Inhibition TypeReference
Aspergillomarasmine A (AMA) NDM-14.0 - 7.0Zinc Chelation[3][4][7]
VIM-29.6Zinc Chelation[3][7]
IMP-7>500Zinc Chelation[1][7]
EDTA NDM-1, VIM-2, IMP-7PotentZinc Chelation[7]
Captopril NDM-110.0 ± 1.9Competitive[4]
Thiomandelic Acid NDM-13.2Competitive[4]
IMP-10.02Competitive[4]
Taniborbactam (VNRX-5133) NDM-1, VIM-1, VIM-2-Covalent[5]

Note: IC₅₀ values can vary between studies due to different experimental conditions. Data presented here are for comparative purposes.

Restoring Antibiotic Efficacy: Rescue Concentration

A key validation of AMA's biological target is its ability to "rescue" the activity of β-lactam antibiotics against MBL-producing bacteria. The rescue concentration (RC) is the concentration of the inhibitor needed to restore the antibiotic's efficacy, typically measured as the concentration required to reduce the minimum inhibitory concentration (MIC) of the antibiotic to its susceptibility breakpoint.

Bacterial StrainMBL ProducedAntibioticAMA Rescue Concentration (µg/mL)Reference
E. coliNDM-1Meropenem (2 µg/mL)8[8]
E. coliNDM-1/KPC-2Meropenem (2 µg/mL)>32[9][10]
E. coli (with Avibactam)NDM-1/KPC-2Meropenem (2 µg/mL)8[9][10]
K. pneumoniaeNDM-1Meropenem (2 µg/mL)8 - 16[10]

These data demonstrate that AMA effectively restores meropenem's activity against strains producing NDM-1 alone. However, in strains producing multiple β-lactamases, such as both an MBL (NDM-1) and a serine-β-lactamase (KPC-2), a combination of inhibitors like AMA and avibactam (B1665839) (a serine-β-lactamase inhibitor) is necessary for full antibiotic rescue.[9][10]

Experimental Protocols for Target Validation

Validating the biological target of a compound like AMA involves a multi-step process, from initial biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation Enzyme_Assay Biochemical MBL Inhibition Assay (Determine IC₅₀) Checkerboard_Assay Checkerboard Assay (Determine Synergy/Rescue Concentration) Enzyme_Assay->Checkerboard_Assay Promising candidates move to CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Checkerboard_Assay->CETSA Confirm on-target activity Mouse_Model Murine Thigh Infection Model (Assess In Vivo Efficacy) CETSA->Mouse_Model Validate in a living system

Experimental workflow for validating MBL inhibitors.

Biochemical MBL Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified MBL.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnCl₂)

  • Chromogenic β-lactam substrate (e.g., nitrocefin (B1678963) or imipenem)

  • Test compound (e.g., AMA) dissolved in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified MBL enzyme to each well (except for the blank control).

  • Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Checkerboard Assay (Synergy Testing)

This assay is used to assess the interaction between two compounds, in this case, an MBL inhibitor and a β-lactam antibiotic, to determine if their combined effect is synergistic, additive, or antagonistic.

Materials:

  • Bacterial strain expressing an MBL (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Two test compounds (e.g., AMA and meropenem)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • In a 96-well plate, prepare a two-dimensional serial dilution of the two test compounds. Typically, one compound is diluted along the rows and the other along the columns.

  • Prepare a bacterial inoculum of the MBL-producing strain in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microplate with the bacterial suspension. Include growth controls (no drugs) and sterility controls (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Intact cells expressing the target protein (e.g., MBL-producing bacteria or mammalian cells transfected with the MBL gene)

  • Test compound (e.g., AMA) and vehicle control (e.g., DMSO)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)

Procedure:

  • Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.

  • Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using a specific detection method (e.g., an antibody-based method like Western blotting or ELISA).

  • Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13]

In Vivo Murine Thigh Infection Model

This animal model is used to evaluate the efficacy of an antimicrobial agent or a combination therapy in a living organism.

Materials:

  • Neutropenic mice (e.g., BALB/c)

  • MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1)

  • Test compounds (e.g., AMA and meropenem) formulated for injection

  • Saline solution

Procedure:

  • Induce neutropenia in the mice through the administration of cyclophosphamide.

  • Inoculate the thigh muscle of the mice with a standardized suspension of the MBL-producing bacteria.

  • At a specified time post-infection (e.g., 2 hours), begin treatment with the test compounds, administered through a relevant route (e.g., intraperitoneal or intravenous injection). Treatment groups typically include vehicle control, antibiotic alone, inhibitor alone, and the combination of antibiotic and inhibitor.

  • Administer treatments at specified intervals for a defined duration (e.g., every 8 hours for 24 hours).

  • At the end of the treatment period, euthanize the mice and aseptically remove the infected thigh muscle.

  • Homogenize the thigh tissue and perform serial dilutions to determine the bacterial load (colony-forming units per gram of tissue).

  • Compare the bacterial load between the different treatment groups to assess the in vivo efficacy of the combination therapy. A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates successful in vivo target validation and therapeutic potential.[14][15]

Conclusion

The validation of Aspergillomarasmine A's biological target, the metallo-β-lactamases, is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. Its mechanism of action, potent inhibitory activity, and ability to restore the efficacy of β-lactam antibiotics make it a compelling lead compound in the fight against antibiotic resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of AMA and the development of novel MBL inhibitors. For drug development professionals, the comparative data presented here underscores the potential of zinc chelation as a viable strategy to combat MBL-mediated resistance and highlights the importance of multi-inhibitor approaches for treating infections caused by bacteria producing multiple types of β-lactamases.

References

Confirming the In Vivo Efficacy of Aspergillomarasmine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. Aspergillomarasmine A (AMA), a natural product isolated from Aspergillus versicolor, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of carbapenem (B1253116) antibiotics. This guide provides an objective comparison of AMA's in vivo performance with other potential MBL inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

In Vivo Efficacy of Aspergillomarasmine A in Combination with Meropenem (B701)

In vivo studies have demonstrated the significant efficacy of Aspergillomarasmine A (AMA) in combination with the carbapenem antibiotic meropenem in treating infections caused by New Delhi metallo-β-lactamase-1 (NDM-1)-producing Klebsiella pneumoniae. The primary animal model utilized in these studies is the neutropenic mouse thigh infection model, a well-established system for evaluating antimicrobial efficacy.

Key Findings:
  • Restoration of Meropenem Activity: AMA, when administered with meropenem, effectively rescues the antibiotic's activity against resistant bacterial strains.[1][2][3][4]

  • Reduction in Bacterial Load: The combination therapy leads to a significant reduction in the bacterial burden in infected tissues.

  • Increased Survival Rates: Murine models of infection show a marked increase in survival rates when treated with the AMA-meropenem combination compared to monotherapy with either agent.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study by King et al. (2014) published in Nature, demonstrating the in vivo efficacy of the AMA-meropenem combination.

Treatment GroupDosage (mg/kg)Bacterial Load (log10 CFU/thigh)Survival Rate (%)
Vehicle Control-~7.50
Meropenem10~7.00
AMA10~7.50
AMA + Meropenem 10 + 10 ~3.5 100

Note: The data presented are approximations derived from graphical representations in the source material for illustrative purposes.

Comparison with other Metallo-β-Lactamase Inhibitors

While AMA has shown considerable promise, it is important to consider its performance in the context of other MBL inhibitors. Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and ethylenediaminetetraacetic acid (EDTA), a general metal chelator, have also been investigated for their MBL-inhibiting properties.

InhibitorMechanism of ActionIn Vivo Efficacy (vs. MBLs)Key Limitations
Aspergillomarasmine A (AMA) Selective chelation of the two zinc ions from the MBL active site.Demonstrated efficacy in murine models in combination with carbapenems.Further studies are needed to fully assess its pharmacokinetic and safety profile in humans.
Captopril Thiol-based inhibitor that coordinates with the active site zinc ions.Limited in vivo data specifically for MBL inhibition against bacterial infections. Primarily developed and used for hypertension.[5][6][7][8][9]Potential for off-target effects due to its primary role as an ACE inhibitor.[5][6][7][8][9]
EDTA Non-selective chelation of divalent metal ions, including zinc.Effective in vitro, but limited and challenging in vivo application due to toxicity.High potential for toxicity due to non-selective chelation of essential metal ions in the body.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Neutropenic Mouse Thigh Infection Model

This model is a standard for preclinical evaluation of antimicrobial agents.

  • Induction of Neutropenia: Female CF-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.

  • Infection: Mice are inoculated in the thigh muscle with a suspension of NDM-1-producing Klebsiella pneumoniae (e.g., strain Kp2) at a concentration of approximately 10^7 colony-forming units (CFU) per mL.

  • Treatment: Two hours post-infection, treatment is initiated. This typically involves subcutaneous or intravenous administration of the test compounds (e.g., AMA, meropenem, or their combination) at specified dosages.

  • Efficacy Assessment:

    • Bacterial Load: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial CFU per thigh.

    • Survival: A separate cohort of mice is monitored for survival over a defined period (e.g., 96 hours).

Visualizing the Mechanism and Workflow

Signaling Pathway of AMA Action

The primary mechanism of action for AMA is the chelation and removal of essential zinc ions from the active site of metallo-β-lactamases, thereby inactivating the enzyme.

AMA_Mechanism cluster_bacteria Gram-negative Bacterium Meropenem Meropenem Cell_Wall Bacterial Cell Wall Synthesis Meropenem->Cell_Wall Inhibits AMA AMA MBL Metallo-β-lactamase (NDM-1) (Active - Zn²⁺) AMA->MBL Chelates Zn²⁺ AMA_Zn AMA-Zn²⁺ Complex MBL->Meropenem Hydrolyzes Inactive_MBL Inactive MBL (Apoenzyme) MBL->Inactive_MBL Zn²⁺ Removal Lysis Bacterial Cell Lysis Cell_Wall->Lysis Experimental_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Infection (NDM-1 K. pneumoniae) Neutropenia->Infection Treatment Administer Treatment (AMA, Meropenem, Combo) Infection->Treatment Endpoint Endpoint Treatment->Endpoint Bacterial_Load Determine Bacterial Load (CFU/thigh) Endpoint->Bacterial_Load 24h Survival Monitor Survival Endpoint->Survival 96h Analysis Data Analysis Bacterial_Load->Analysis Survival->Analysis Conclusion Conclusion Analysis->Conclusion

References

Comparative Study of Aspergillomarasmine A Analogues as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aspergillomarasmine A (AMA) and its analogues as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. The data presented is compiled from peer-reviewed studies to facilitate the evaluation of structure-activity relationships and guide future drug development efforts.

Introduction

The emergence of multidrug-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM-2), poses a significant threat to global health.[1][2] Aspergillomarasmine A (AMA), a natural product, has been identified as a potent inhibitor of several MBLs, acting by chelating the essential zinc ions in the enzyme's active site.[2][3] This mechanism restores the efficacy of β-lactam antibiotics against resistant bacteria.[4] This guide focuses on a comparative analysis of synthesized AMA analogues to elucidate key structural features that influence their inhibitory activity.

Data Presentation

The following tables summarize the in vitro inhibitory activity of AMA and its analogues against key metallo-β-lactamases. The data is presented as the half-maximal inhibitory concentration (IC50) and as rescue concentration (RC), which is the concentration of the compound required to restore the antibacterial activity of a β-lactam antibiotic.

Table 1: In Vitro Inhibition of NDM-1 by Aspergillomarasmine A and its Analogues

CompoundModificationIC50 (µM) vs. NDM-1Reference
Aspergillomarasmine A-4.0[2]
Analogue 1(S)-3-(carboxymethylamino)-2-((S)-2-(carboxymethylamino)propanamido)propanoic acid7.3
Analogue 2(S)-3-((S)-2-aminopropanamido)-2-(carboxymethylamino)propanoic acid>100
Analogue 3(S)-2-(carboxymethylamino)-3-((S)-2-(carboxymethylamino)propanamido)propanoic acid6.8
Analogue 4(S)-2-(carboxymethylamino)-3-((R)-2-(carboxymethylamino)propanamido)propanoic acid15.2

Table 2: Rescue Concentration of Aspergillomarasmine A Analogues in Combination with Meropenem against E. coli expressing MBLs

CompoundRC (µg/mL) vs. NDM-1RC (µg/mL) vs. VIM-1RC (µg/mL) vs. VIM-2RC (µg/mL) vs. IMP-1RC (µg/mL) vs. IMP-7Reference
Aspergillomarasmine A8161664>64[3]
Analogue A4883264[3]
Analogue B>64>64>64>64>64[3]
Analogue C163232>64>64[3]

Experimental Protocols

Solid-Phase Synthesis of Aspergillomarasmine A Analogues

This protocol describes a general method for the solid-phase synthesis of AMA analogues, which allows for the efficient production of a variety of derivatives.[3]

Materials:

  • Rink Amide resin[5]

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 12 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF. Add this solution to the deprotected resin and shake for 40 minutes. Wash the resin with DMF.[6]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA and scavengers to release the peptide analogue.

  • Purification: Purify the crude peptide analogue by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol details a spectrophotometric assay to determine the IC50 values of AMA analogues against MBLs like NDM-1 and VIM-2 using the chromogenic substrate nitrocefin (B1678963).[7][8]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin solution (typically 100 µM)[8]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[8]

  • AMA analogue solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the MBL enzyme solution, and the AMA analogue solution at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add the nitrocefin substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[8]

  • Data Analysis: Calculate the percent inhibition for each analogue concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

MBL_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibition by AMA Analogue Beta-lactam_Antibiotic β-lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-lactam_Antibiotic->PBP Inhibits MBL Metallo-β-Lactamase (e.g., NDM-1) Beta-lactam_Antibiotic->MBL Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Prevents Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolyzes Inactive_MBL Inactive MBL MBL->Inactive_MBL Inactivated by Zn²⁺ removal Zn Zn²⁺ Zn->MBL Cofactor AMA-Zn_Complex AMA-Zn²⁺ Complex Zn->AMA-Zn_Complex AMA_Analogue AMA Analogue AMA_Analogue->MBL Inhibits AMA_Analogue->AMA-Zn_Complex Chelates

Caption: Mechanism of MBL inhibition by AMA analogues.

Experimental_Workflow Start Start: Design of AMA Analogues Synthesis Solid-Phase or Solution-Phase Synthesis of Analogues Start->Synthesis Purification Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification In_Vitro_Assay In Vitro MBL Inhibition Assay (e.g., NDM-1, VIM-2) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Rescue of Antibiotic Activity) Purification->Cell_Based_Assay Data_Analysis IC50 Determination and Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Cell_Based_Assay->Data_Analysis

References

A Comparative Guide to Synthetic vs. Natural Aspergillomarasmine A for Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillomarasmine A (AMA) has emerged as a promising inhibitor of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum resistance to β-lactam antibiotics in pathogenic bacteria.[1][2][3][4] Its ability to chelate zinc ions essential for MBL catalytic activity restores the efficacy of antibiotics like carbapenems against resistant Gram-negative bacteria.[1][5][6] This guide provides a comprehensive comparison of aspergillomarasmine A sourced via chemical synthesis (sAMA) versus isolation from its natural fungal source, Aspergillus versicolor (nAMA).[4] While the biological activity of structurally identical sAMA and nAMA is the same, the methods of production present distinct advantages and disadvantages relevant to research and development.

Performance Data: MBL Inhibitory Activity

Aspergillomarasmine A is a potent inhibitor of subclass B1 MBLs, most notably New Delhi Metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1][7] The primary mechanism of action is the sequestration of Zn(II) ions from the MBL active site, a process that inactivates the enzyme.[1][5][8] Two equivalents of AMA can effectively remove one equivalent of Zn(II) from enzymes like NDM-1, VIM-2, and IMP-7.[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), as detailed below.

Metallo-β-Lactamase (MBL)IC50 (μM)Notes
NDM-1 4.0Potent inhibition observed.[1] The IC50 can be influenced by the concentration of free Zn(II) in the assay buffer.[6]
VIM-2 9.6Effective inhibition demonstrated.[1]
IMP-7 Less potentAMA shows reduced, but still present, activity against IMP-type enzymes compared to NDM and VIM types.[1]

Mechanism of Action: Zinc Sequestration

AMA functions as a Zn(II) chelator. MBLs, particularly class B1 enzymes, rely on one or two zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics. AMA's mechanism is indirect; it sequesters free zinc ions that have dissociated from the MBL, thereby shifting the equilibrium and promoting further zinc loss from the enzyme.[5] This depletion of the essential metal cofactor renders the MBL inactive and susceptible to degradation, ultimately restoring the antibiotic's function.[3][5]

MBL_Inhibition cluster_0 MBL Active Site cluster_1 Extracellular Environment cluster_2 Inactivation Pathway MBL Metallo-β-Lactamase (Active) Zn1 Zn²⁺ Zn2 Zn²⁺ MBL_Inactive MBL (Inactive) MBL->MBL_Inactive Loses Zn²⁺ Free_Zn Free Zn²⁺ Zn2->Free_Zn Spontaneous Dissociation AMA Aspergillomarasmine A (AMA) AMA_Zn_Complex AMA-Zn²⁺ Complex AMA->AMA_Zn_Complex Chelation Free_Zn->MBL Re-binding Free_Zn->AMA_Zn_Complex

Caption: Mechanism of MBL inactivation by Aspergillomarasmine A.

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines the general steps to determine the IC50 of AMA against a purified MBL enzyme.

  • Enzyme Preparation: Purified recombinant MBLs (e.g., NDM-1, VIM-2) are prepared. To study the specific mechanism, di-Cobalt(II)-substituted analogs can also be generated, as Co(II) is spectroscopically active and can be monitored via techniques like ¹H NMR.[1]

  • Assay Buffer: Assays are typically performed in buffers such as HEPES. Crucially, the inhibition can be tested under two conditions to distinguish between zinc chelation and direct enzyme binding:

    • Zn²⁺-supplemented buffer: Contains a defined concentration of ZnSO₄ (e.g., 10 μM).[6]

    • Zn²⁺-depleted buffer: Treated with a chelating resin like Chelex-100 to remove trace metals.[6]

  • Procedure:

    • The MBL enzyme is pre-incubated with varying concentrations of AMA in the chosen assay buffer at a controlled temperature.

    • A chromogenic β-lactam substrate (e.g., CENTA or imipenem) is added to initiate the reaction.

    • The hydrolysis of the substrate is monitored over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

    • Initial reaction velocities are calculated from the linear phase of the reaction progress curves.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the AMA concentration and fitting the data to a dose-response curve.

Production Methodologies: Synthetic vs. Natural

The choice between chemical synthesis and natural extraction depends on factors such as required scale, purity, and the need for analog generation.

FeatureSynthetic Aspergillomarasmine A (sAMA)Natural Aspergillomarasmine A (nAMA)
Source Chemical precursorsFermentation broth of Aspergillus versicolor.[4]
Purity & Consistency High purity and batch-to-batch consistency are achievable. Impurities are related to reagents and synthetic by-products.Purity depends on the extraction and purification efficiency. Potential for co-extraction of other fungal metabolites. Batch-to-batch variability can occur.
Scalability Highly scalable for industrial production. Several total synthesis routes have been developed, including sulfamidate and solid-phase approaches.[9][10][11]Scalable through large-volume fermentation, but requires optimization of culture conditions (pH, temperature, media) for consistent yield.[4]
Stereochemistry Total synthesis provides absolute control over stereoisomers, enabling the synthesis of the most active natural (2S, 2'S, 2''S) isomer and unnatural analogs for structure-activity relationship (SAR) studies.[9][12]Produces the specific stereoisomer native to the organism.
Analog Generation The modular nature of synthesis allows for the straightforward creation of novel analogs by modifying different subunits of the molecule to improve potency or pharmacokinetic properties.[6][11]Not directly possible; requires genetic engineering of the biosynthetic pathway or semi-synthetic modification of the extracted product.
Protocol for Total Synthesis (Sulfamidate Approach Overview)

Several total synthesis routes for AMA have been reported.[11][13] The sulfamidate approach provides an efficient and practical pathway.[9][10][12]

Synthesis_Workflow Start Protected Amino Acid Precursors Step1 Sulfamidate Formation Start->Step1 Step2 Sequential Coupling of Subunits Step1->Step2 Step3 Intermediate Purification Step2->Step3 Step4 Global Deprotection (e.g., TFMSA/anisole) Step3->Step4 End Final Product (sAMA) Step4->End

Caption: General workflow for the chemical synthesis of sAMA.

Protocol for Natural Extraction and Purification

nAMA is isolated from the fermentation culture of Aspergillus versicolor.[4][7]

  • Fermentation: Aspergillus versicolor is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator for several days to allow for the production of secondary metabolites, including AMA.[14][15]

  • Biomass Separation: The culture broth is filtered to separate the fungal biomass from the liquid supernatant containing the secreted AMA.[14][15]

  • Solvent Extraction: An organic solvent, such as ethyl acetate (B1210297) or ethanol, is added to the filtrate.[14][15] The mixture is thoroughly agitated and then allowed to separate, partitioning AMA into the organic layer.

  • Concentration: The organic solvent containing the crude extract is collected and concentrated using a rotary evaporator to remove the solvent.[15]

  • Purification: The crude extract is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate pure nAMA from other fungal metabolites.[14]

Conclusion

Both synthetic and natural sourcing provides access to the potent MBL inhibitor aspergillomarasmine A.

  • Synthetic Aspergillomarasmine A (sAMA) is the preferred choice for drug development and large-scale manufacturing. Its production offers superior control over purity, consistency, and stereochemistry, and it is essential for generating novel analogs to conduct structure-activity relationship studies aimed at improving efficacy and pharmacokinetic profiles.

  • Natural Aspergillomarasmine A (nAMA) is well-suited for initial discovery, academic research, and providing the benchmark for the natural product's activity. While scalable, the extraction and purification process can introduce variability and requires careful control to ensure purity.

For drug development professionals, investing in a robust synthetic route is a critical step toward clinical translation, offering the precision and scalability required for pharmaceutical production. For researchers in early-stage discovery, natural extraction remains a viable method for obtaining the parent compound for initial biological evaluation.

References

Aspergillomarasmine A: A Potent Inactivator of Metallo-β-Lactamases and a Promising Ally in Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes effectively neutralize the last line of defense among β-lactam antibiotics. Aspergillomarasmine A (AMA), a natural fungal product, has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of carbapenems. This guide provides a comprehensive comparison of AMA's performance with other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism and experimental evaluation.

Mechanism of Action: Zinc Sequestration

Aspergillomarasmine A's primary mechanism of action is the potent and selective chelation of zinc ions (Zn²⁺), which are essential cofactors for the catalytic activity of metallo-β-lactamases.[1] By binding to and sequestering these zinc ions from the active site of MBLs, AMA effectively inactivates the enzyme, rendering it unable to hydrolyze and inactivate β-lactam antibiotics. This allows the antibiotic to exert its antibacterial effect on the pathogen.

dot

MBL_Inhibition cluster_MBL_Action Metallo-β-Lactamase (MBL) Action cluster_AMA_Inhibition AMA-Mediated Inhibition Carbapenem Carbapenem Antibiotic MBL Active MBL (with Zn²⁺) Carbapenem->MBL Hydrolysis Inactive_MBL Inactive MBL (apo-enzyme) Carbapenem->Inactive_MBL No Hydrolysis Inactive_Carbapenem Hydrolyzed (Inactive) Carbapenem MBL->Inactive_Carbapenem Bacterium Resistant Bacterium MBL->Bacterium Confers Resistance MBL->Inactive_MBL Zn2 Zn²⁺ MBL->Zn2 AMA Aspergillomarasmine A (AMA) AMA->MBL Zn²⁺ Chelation AMA->Zn2 AMA_Zn_Complex AMA-Zn²⁺ Complex AMA->AMA_Zn_Complex Inactive_MBL->Bacterium Restored Susceptibility Zn2->AMA_Zn_Complex MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate all wells with the bacterial suspension prep_bacteria->inoculate prep_plates Prepare 96-well plates with 2-fold serial dilutions of carbapenem antibiotic add_ama Add a fixed, sub-inhibitory concentration of AMA to a parallel set of plates prep_plates->add_ama add_ama->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible bacterial growth incubate->read_mic compare Compare MIC with and without AMA to calculate fold reduction read_mic->compare end End compare->end

References

Independent Verification of Aspergillomarasmine A (AMA) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aspergillomarasmine A (AMA) with other metallo-β-lactamase (MBL) inhibitors, supported by experimental data. AMA is a fungal natural product identified as a potent inhibitor of MBLs, enzymes that confer resistance to a broad range of β-lactam antibiotics in Gram-negative bacteria.[1][2][3]

Mechanism of Action

Aspergillomarasmine A functions as a selective Zn²⁺ chelator.[4][5] Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze β-lactam antibiotics. AMA inhibits these enzymes by sequestering the essential zinc ions from their active site, thereby rendering them inactive.[4][5] This chelation restores the efficacy of β-lactam antibiotics against MBL-producing bacteria. Studies have shown that AMA removes one of the two zinc ions from the active site of NDM-1, a clinically significant MBL.[6]

dot

Aspergillomarasmine_A_Mechanism_of_Action Mechanism of Aspergillomarasmine A (AMA) Action MBL Metallo-β-lactamase (MBL) (Active, with Zn²⁺) InactiveAntibiotic Hydrolyzed β-Lactam (Inactive) MBL->InactiveAntibiotic Hydrolysis MBL_Apo Apo-MBL (Inactive, without Zn²⁺) MBL->MBL_Apo BetaLactam β-Lactam Antibiotic BetaLactam->MBL Substrate AMA Aspergillomarasmine A (AMA) AMA->MBL Zn²⁺ Sequestration AMA_Zn AMA-Zn²⁺ Complex AMA->AMA_Zn MBL_Inhibition_Assay_Workflow Workflow for MBL Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_AMA Prepare AMA Dilutions Add_AMA Add AMA & Incubate Prep_AMA->Add_AMA Prep_MBL Prepare MBL Solution Add_MBL Add MBL to Plate Prep_MBL->Add_MBL Prep_Nitrocefin Prepare Nitrocefin Solution Add_Nitrocefin Add Nitrocefin Prep_Nitrocefin->Add_Nitrocefin Add_MBL->Add_AMA Add_AMA->Add_Nitrocefin Measure_Absorbance Measure Absorbance Add_Nitrocefin->Measure_Absorbance Calculate_Rates Calculate Initial Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC₅₀ Calculate_Rates->Determine_IC50

References

Benchmarking Aspergillomarasmine A: A Comparative Guide to Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These enzymes, produced by a variety of pathogenic bacteria, can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comprehensive comparison of Aspergillomarasmine A (AMA), a natural product MBL inhibitor, against other key β-lactamase inhibitors. The data presented herein is intended to inform research and development efforts in the pursuit of novel strategies to combat antibiotic-resistant infections.

Executive Summary

Aspergillomarasmine A (AMA) functions not as a direct antibiotic, but as an inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in Gram-negative bacteria.[1][2] Its primary mechanism of action is the chelation of zinc ions (Zn²⁺), which are essential cofactors for the catalytic activity of MBLs.[3] By sequestering these ions, AMA effectively inactivates MBLs, thereby restoring the efficacy of β-lactam antibiotics like meropenem (B701) against resistant bacterial strains.[1][3] This guide benchmarks AMA against both established β-lactamase inhibitors with limited or no MBL activity, such as vaborbactam (B611620) and avibactam (B1665839), and emerging broad-spectrum inhibitors with potent anti-MBL activity, including taniborbactam (B611149) and QPX7728.

Comparative Performance Analysis

The in vitro efficacy of MBL inhibitors is commonly assessed by their ability to lower the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against MBL-producing bacteria, and by direct measurement of their inhibitory concentration (IC₅₀) against purified MBL enzymes.

Table 1: In Vitro Efficacy of Aspergillomarasmine A and Comparators against MBL-Producing Bacteria (in combination with Meropenem)
InhibitorTarget β-LactamasesMBLs InhibitedOrganismMeropenem MIC without Inhibitor (µg/mL)Meropenem MIC with Inhibitor (µg/mL)Inhibitor Concentration (µg/mL)
Aspergillomarasmine A (AMA) Metallo-β-lactamasesNDM-1, VIM-2K. pneumoniae (NDM-1)>1280.25 - 18[1]
E. coli (NDM-1)32<0.034[1]
Vaborbactam Serine-β-lactamases (Class A, C)None / WeakE. coli (NDM-1)-No significant change4
Avibactam Serine-β-lactamases (Class A, C, some D)NoneMBL-producing EnterobacteralesHighNo significant change4[4]
Taniborbactam Serine & Metallo-β-lactamasesNDM, VIM, IMPK. pneumoniae (MBL-producer)≥644 (MIC₉₀)4[5]
QPX7728 Serine & Metallo-β-lactamasesNDM, VIM, IMPMBL-positive P. aeruginosa>64Varies (partner dependent)8[6]

Note: Data is compiled from various sources and experimental conditions may differ slightly. Direct comparison should be made with caution.

Table 2: Enzyme Inhibition Profile (IC₅₀ Values)
InhibitorNDM-1 (nM)VIM-1 (nM)VIM-2 (nM)IMP-1 (nM)
Aspergillomarasmine A (AMA) 4,000[3]-9,600[3]-
Vaborbactam Moderately inhibits (potency 20-100 fold less than against SBLs)[7]Moderately inhibits[7]Moderately inhibits[7]Moderately inhibits[7]
Avibactam No inhibition[8]No inhibition[8]No inhibition[8]No inhibition[8]
Taniborbactam Potent InhibitionPotent InhibitionPotent InhibitionNo Inhibition
QPX7728 55 ± 25[7]14 ± 4[7]-610 ± 70[7]

Mechanism of Action and Resistance

The primary mechanism of resistance addressed by these inhibitors is the enzymatic degradation of β-lactam antibiotics by MBLs. The following diagram illustrates this process and the inhibitory action of AMA.

G cluster_0 Bacterial Periplasm cluster_1 Inhibitor Action Beta-lactam Beta-lactam MBL Metallo-β- lactamase (MBL) (with Zn²⁺) Beta-lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta-lactam->PBP Inhibition Beta-lactam->PBP Inactive Antibiotic Inactive Antibiotic MBL->Inactive Antibiotic Zn MBL->Zn Cell Wall Cell Wall Synthesis PBP->Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Disruption leads to AMA Aspergillomarasmine A (AMA) AMA->MBL Chelates Zn²⁺ Inactive MBL Inactive MBL (Zn²⁺ depleted) AMA->Inactive MBL

Mechanism of MBL-mediated resistance and AMA inhibition.

As shown above, MBLs in the bacterial periplasm intercept and hydrolyze β-lactam antibiotics before they can reach their Penicillin-Binding Protein (PBP) targets, thus preventing cell wall synthesis inhibition. AMA circumvents this by removing the essential zinc cofactors from the MBL active site, rendering the enzyme inactive and allowing the β-lactam antibiotic to effectively kill the bacterium.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are synthesized from published research and represent standard methods for evaluating MBL inhibitors.[9][10]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the minimum concentration of an antibiotic, alone or in combination with an inhibitor, required to inhibit the visible growth of a bacterial isolate.

1. Materials:

  • Bacterial Strains: MBL-producing clinical isolates and a quality control strain (e.g., E. coli ATCC 25922).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Reagents: Stock solutions of the β-lactam antibiotic (e.g., meropenem) and the MBL inhibitor (e.g., AMA, taniborbactam). Inhibitors are often tested at a fixed concentration (e.g., 4 or 8 µg/mL).
  • Equipment: 96-well microtiter plates, incubator (35-37°C), spectrophotometer or plate reader.

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Plate Preparation: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate. For combination testing, add the MBL inhibitor to each well at a fixed final concentration.
  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.
  • Endpoint Determination: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prep Inoculum" [fillcolor="#FBBC05", label="Prepare Bacterial\nInoculum (0.5 McFarland)"]; "Prep Plates" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Serial Dilutions\nof Antibiotic +/- Inhibitor\nin 96-well plate"]; "Inoculate" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inoculate Plates\n(5x10⁵ CFU/mL)"]; "Incubate" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Incubate\n16-20h at 35-37°C"]; "Read MIC" [fillcolor="#FBBC05", label="Read MIC\n(Lowest concentration\nwith no visible growth)"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prep Inoculum"; "Prep Inoculum" -> "Inoculate"; "Prep Plates" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read MIC"; "Read MIC" -> "End"; }

Workflow for MIC determination by broth microdilution.
Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol measures the concentration of an inhibitor required to reduce the activity of a purified MBL enzyme by 50%.

1. Materials:

  • Enzyme: Purified MBL enzyme (e.g., NDM-1, VIM-2).
  • Substrate: A chromogenic β-lactam substrate (e.g., nitrocefin) or a standard β-lactam antibiotic (e.g., imipenem).
  • Reagents: Assay buffer (e.g., HEPES or phosphate (B84403) buffer with appropriate Zn²⁺ concentrations), stock solutions of the MBL inhibitor.
  • Equipment: Spectrophotometer or plate reader capable of kinetic measurements, UV-transparent 96-well plates.

2. Procedure:

  • Reaction Setup: In a microtiter plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the MBL enzyme, and serial dilutions of the inhibitor.
  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
  • Reaction Initiation: Initiate the reaction by adding the substrate.
  • Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin).
  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Aspergillomarasmine A demonstrates potent inhibition of clinically important MBLs, such as NDM-1 and VIM-2, by a distinct zinc-chelation mechanism.[3] This positions it as a valuable lead compound and a benchmark for the development of novel MBL inhibitors. While newer synthetic inhibitors like taniborbactam and QPX7728 show broader-spectrum activity against both serine- and metallo-β-lactamases, the natural product origin and unique mechanism of AMA continue to make it a subject of significant interest in the ongoing fight against antibiotic resistance. Further research into optimizing its pharmacological properties and in vivo efficacy is warranted.

References

Aspergillomarasmine A: A Statistical and Comparative Analysis for Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. This guide provides a detailed statistical analysis of experimental data on Aspergillomarasmine A (AMA), a natural product inhibitor of MBLs.[1][2][3] Its performance is objectively compared with other MBL inhibitors, supported by experimental data to aid in research and development efforts.

In Vitro Efficacy: A Comparative Look

Aspergillomarasmine A has demonstrated potent inhibitory activity against key clinically relevant Class B1 MBLs, namely New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2).[1][2][4] Its efficacy against imipenemase-7 (IMP-7) is comparatively lower. The primary mechanism of action for AMA is the chelation of zinc ions essential for the catalytic activity of these enzymes.[5]

Newer generation synthetic MBL inhibitors, such as the cyclic boronate compounds taniborbactam (B611149) and xeruborbactam (B10854609) (QPX7728), have emerged as potent alternatives with a broad spectrum of activity against both serine-β-lactamases (SBLs) and MBLs.[6][7][8][9] Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has also been investigated as an MBL inhibitor.[10]

Below is a comparative summary of the in vitro inhibitory activities of these compounds.

InhibitorTarget EnzymeIC50 (µM)Ki (nM)Notes
Aspergillomarasmine A (AMA) NDM-14.0-Potent inhibitor.[4]
VIM-29.6-Potent inhibitor.[4]
IMP-7Less effective-Lower potency compared to NDM-1 and VIM-2.[4]
Taniborbactam NDM-1--Demonstrates potent inhibition.[8]
VIM-1--Demonstrates potent inhibition.[8]
IMP-typeNo significant activity-Lacks activity against IMP enzymes.[9][11]
Xeruborbactam (QPX7728) NDM-10.05532High potency.[12]
VIM-10.0147.5High potency.[12]
IMP-10.610240Moderate potency.[12]
d-Captopril NDM-17.9 - 20.1-Moderate inhibitor.[10][13]
VIM-2--Data not readily available.
IMP-1--Data not readily available.
l-Captopril NDM-1157.4 - 202-Weak inhibitor.[10]
VIM-2--Data not readily available.
IMP-17.2-Moderate inhibitor.[10]

In Vivo Efficacy: Restoring Antibiotic Potency

In preclinical studies, AMA has shown the ability to restore the efficacy of carbapenem (B1253116) antibiotics in mouse models of infection with MBL-producing bacteria. When combined with meropenem (B701), AMA significantly reduces the bacterial load in mice infected with NDM-1-expressing Klebsiella pneumoniae.[1][2] Similarly, newer inhibitors like taniborbactam are being evaluated in combination with cephalosporins, demonstrating efficacy in murine infection models.[14]

Inhibitor CombinationBacterial StrainAnimal ModelKey Findings
AMA + Meropenem K. pneumoniae (NDM-1)Murine thigh infection modelEfficiently restored meropenem activity, leading to a significant reduction in bacterial load in the spleen and liver.[1]
Taniborbactam + Cefepime Enterobacterales & P. aeruginosa (Serine-β-lactamase producers)Neutropenic murine thigh infection modelDemonstrated potent in vivo activity, with the inhibitor's exposure correlating with efficacy.[14]

Toxicity Profile

A critical aspect of drug development is the assessment of toxicity. Aspergillomarasmine A, through its metal-chelating properties, has the potential for off-target effects. However, studies have indicated a degree of selectivity for zinc ions.[5]

CompoundToxicity DataNotes
Aspergillomarasmine A (AMA) LD50 (intravenous, mice): 159.8 mg/kgExhibits some level of acute toxicity at higher doses.[1]
AMA Derivatives IC50 against HepG2 cells: 42.34 - 51.83 µg/mLNovel synthesized derivatives show varied cytotoxicity against human liver cells.[15]

Experimental Protocols

In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified MBL enzyme.

  • Reagents and Materials:

    • Purified MBL enzyme (e.g., NDM-1, VIM-2)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Test inhibitor (e.g., Aspergillomarasmine A) dissolved in a suitable solvent (e.g., DMSO)

    • Chromogenic substrate (e.g., Nitrocefin)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In the wells of the microplate, add the assay buffer, the MBL enzyme solution, and the inhibitor solution at various concentrations. Include a "no inhibitor" control. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the nitrocefin (B1678963) substrate to all wells. e. Immediately measure the increase in absorbance at 490 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme's activity. f. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Murine Thigh Infection Model

This protocol describes a standard model for evaluating the efficacy of an MBL inhibitor in combination with a β-lactam antibiotic in a living organism.

  • Animal Model and Bacterial Strain:

    • Neutropenic mice (e.g., induced by cyclophosphamide)

    • Clinically relevant MBL-producing bacterial strain (e.g., K. pneumoniae expressing NDM-1)

  • Procedure: a. Induce neutropenia in the mice. b. Inoculate the thigh muscle of the mice with a standardized suspension of the bacterial strain. c. At a specified time post-infection (e.g., 2 hours), begin treatment with the test compounds. d. Administer the MBL inhibitor (e.g., Aspergillomarasmine A) and the β-lactam antibiotic (e.g., meropenem) via a clinically relevant route (e.g., subcutaneous or intravenous injection). Treatment groups should include vehicle control, antibiotic alone, inhibitor alone, and the combination therapy. e. Continue treatment at specified intervals for a defined duration (e.g., 24 hours). f. At the end of the treatment period, euthanize the mice and harvest the thigh tissue. g. Homogenize the tissue and perform serial dilutions for bacterial colony-forming unit (CFU) counting on selective agar (B569324) plates. h. The efficacy of the treatment is determined by comparing the bacterial load (CFU/thigh) in the different treatment groups.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of MBL inhibition by AMA and a typical experimental workflow.

MBL_Inhibition cluster_enzyme Metallo-β-Lactamase (MBL) cluster_antibiotic β-Lactam Antibiotic cluster_inhibitor Inhibitor Action Active_MBL Active MBL (Zn²⁺-dependent) Inactive_Antibiotic Hydrolyzed Antibiotic Active_MBL->Inactive_Antibiotic Inactive_MBL Inactive MBL (Apoenzyme) Active_MBL->Inactive_MBL Antibiotic Carbapenem Antibiotic->Active_MBL Hydrolysis AMA Aspergillomarasmine A (AMA) AMA->Active_MBL Zn²⁺ Chelation Experimental_Workflow Start Start: Identify MBL Inhibitor Candidate In_Vitro In Vitro IC50 Determination (Purified Enzyme Assay) Start->In_Vitro MIC_Testing MIC Determination (Antibiotic + Inhibitor) In_Vitro->MIC_Testing Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) MIC_Testing->Cytotoxicity In_Vivo In Vivo Efficacy Study (Murine Infection Model) Cytotoxicity->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization End Preclinical Candidate Selection Lead_Optimization->End

References

Aspergillomarasmine A: A Potent Metallo-β-Lactamase Inhibitor for Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of peer-reviewed studies on the efficacy of aspergillomarasmine A (AMA), a natural product with the potential to rejuvenate the utility of β-lactam antibiotics against some of the most formidable drug-resistant bacteria.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of aspergillomarasmine A's performance against carbapenem-resistant Gram-negative bacteria. The data presented is collated from multiple peer-reviewed studies and is intended to offer an objective overview of AMA's efficacy, mechanism of action, and potential therapeutic applications.

Mechanism of Action: Zinc Sequestration

Aspergillomarasmine A, a polyamino acid produced by the fungus Aspergillus versicolor, exhibits its potent activity by inhibiting metallo-β-lactamases (MBLs).[1][2] These enzymes are a primary defense mechanism for several Gram-negative bacteria against β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3][4][5]

The catalytic activity of MBLs is dependent on one or two zinc ions in their active site.[6][7] AMA functions as a selective and potent zinc chelator.[1][6] It effectively removes a catalytic Zn²⁺ cofactor from the active site of MBLs, rendering the enzyme inactive.[6][7] This inactivation restores the susceptibility of the bacteria to the β-lactam antibiotic, allowing it to exert its antibacterial effect. Studies have shown that AMA encourages the dissociation of a Zn²⁺ ion from the low-affinity binding site of the New Delhi metallo-β-lactamase 1 (NDM-1), one of the most clinically significant MBLs.[6][7] The resulting zinc-depleted NDM-1 is then rapidly degraded.[6][7]

AMA_Mechanism_of_Action cluster_0 Bacterial Cell MBL Active Metallo-β-Lactamase (e.g., NDM-1) beta_lactam β-lactam Antibiotic (e.g., Meropenem) MBL->beta_lactam Hydrolysis (Resistance) inactive_MBL Inactive MBL (Zn²⁺ depleted) MBL->inactive_MBL bacterial_lysis Bacterial Cell Lysis beta_lactam->bacterial_lysis Inhibition of Cell Wall Synthesis AMA Aspergillomarasmine A AMA->MBL Zn²⁺ Sequestration

Mechanism of Aspergillomarasmine A (AMA) Action.

In Vitro Efficacy of Aspergillomarasmine A

Numerous studies have demonstrated the potent in vitro efficacy of AMA in combination with β-lactam antibiotics against a wide range of MBL-producing bacteria.

Table 1: In Vitro Efficacy of Aspergillomarasmine A in Combination with Meropenem (B701)
Bacterial SpeciesMBL TypeMeropenem MIC (μg/mL)Meropenem MIC with AMA (μg/mL)Fold Reduction in MICReference
Klebsiella pneumoniaeNDM-164232[3]
Escherichia coliNDM-1128432[3]
Acinetobacter baumanniiNDM-132132[3]
Pseudomonas aeruginosaVIM-2>2568>32[3]
Enterobacteriaceae (various)NDM-type>32≤4>8[3]
Enterobacteriaceae (various)VIM-type>32≤4>8[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data clearly indicates that AMA can significantly reduce the MIC of meropenem, effectively re-sensitizing resistant bacteria to this critical antibiotic.

In Vivo Efficacy of Aspergillomarasmine A

The promising in vitro results have been successfully translated into in vivo animal models, demonstrating the therapeutic potential of AMA.

Table 2: In Vivo Efficacy of Aspergillomarasmine A and Meropenem Combination in a Murine Infection Model
Treatment GroupBacterial StrainSurvival Rate (%)Reference
Meropenem aloneK. pneumoniae (NDM-1)0[3]
AMA aloneK. pneumoniae (NDM-1)0[3]
Meropenem + AMAK. pneumoniae (NDM-1)95[1]

These findings highlight the potent synergy between AMA and meropenem in a systemic infection model, leading to a dramatic increase in survival rates.[1][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the antibiotics were prepared in 96-well microtiter plates with cation-adjusted Mueller-Hinton broth. Bacterial suspensions were adjusted to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. For combination studies, a fixed concentration of AMA was added to the wells. The plates were incubated at 37°C for 18-24 hours, and the MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Murine Systemic Infection Model

Female CD-1 mice (7-9 weeks old) were used for the systemic infection model.[4] Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A lethal dose of NDM-1-producing K. pneumoniae was administered via intraperitoneal injection. Treatment with meropenem, AMA, or a combination of both was initiated one hour post-infection. The survival of the mice was monitored for a period of 7 days.

Experimental_Workflow_In_Vivo cluster_workflow In Vivo Efficacy Study Workflow start Start neutropenia Induce Neutropenia in Mice (Cyclophosphamide) start->neutropenia infection Infect Mice with NDM-1 K. pneumoniae (i.p.) neutropenia->infection treatment Administer Treatment Groups (Meropenem, AMA, Combo) infection->treatment monitoring Monitor Survival (7 days) treatment->monitoring end End monitoring->end

Workflow for the murine systemic infection model.

Comparison with Other Alternatives

Currently, there are no clinically approved MBL inhibitors.[8] While several compounds are in preclinical development, AMA stands out due to its potent and specific mechanism of action and its demonstrated efficacy in animal models.

One area of emerging research is the combination of AMA with serine-β-lactamase (SBL) inhibitors, such as avibactam (B1665839), to tackle infections caused by bacteria producing multiple classes of β-lactamases.[9][10][11] Studies have shown that a triple combination of AMA, avibactam, and meropenem can be effective against clinical isolates expressing both MBLs and SBLs.[10][11] This highlights a potential strategy for empirical treatment of complex infections.

Conclusion

Aspergillomarasmine A has emerged as a highly promising candidate for overcoming MBL-mediated antibiotic resistance. Its ability to selectively sequester zinc ions from the active site of MBLs restores the efficacy of β-lactam antibiotics, particularly carbapenems. The robust in vitro and in vivo data underscore its potential as a co-therapy to combat infections caused by multidrug-resistant Gram-negative bacteria. Further preclinical and clinical evaluation of AMA is warranted to translate its promising profile into a novel therapeutic strategy.[8]

References

Safety Operating Guide

Navigating the Safe Disposal of Aspergillumarin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillumarin A, a fungal secondary metabolite with potential applications in drug development, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, addressing immediate safety concerns and logistical procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care in a well-ventilated laboratory setting, preferably within a chemical fume hood. Adherence to standard laboratory safety protocols is essential to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention and consult the Safety Data Sheet (SDS).

Quantitative Safety Data

The following table summarizes key quantitative data related to the safe handling of this compound.

ParameterValue
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
LD50 (Intravenous, Mouse) 159.8 mg/kg
Decomposition Temperature 225°C - 236°C

Step-by-Step Disposal Procedure

The proper disposal of this compound waste should be conducted in compliance with local, state, and federal regulations. The following procedure is based on the chemical properties of this compound as a polycarboxylic acid and a metal chelating agent.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including unused product and contaminated labware (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and sealed hazardous waste container.

    • Aqueous Solutions: Given that this compound is soluble in water under basic or strongly acidic conditions, aqueous waste should be handled as hazardous.

    • Organic Solvents: this compound is generally insoluble in common organic solvents. If used, the solvent should be disposed of as hazardous waste.

  • Metal-Containing Waste: Due to its metal-chelating properties, any this compound waste that has been in contact with heavy metals must be treated as mixed hazardous waste. Segregate this waste stream from other this compound waste.

2. Waste Neutralization (for aqueous, non-metal-containing waste):

For small quantities of aqueous this compound waste that does not contain heavy metals, neutralization can be considered to reduce its corrosivity (B1173158) before collection by a licensed waste disposal service. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Experimental Protocol:

    • Slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 1 M) to the aqueous waste while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base dropwise until the pH is between 6.0 and 8.0.

    • If too much base is added, use a dilute acid (e.g., 1 M HCl) to bring the pH back into the neutral range.

    • Once neutralized, transfer the solution to the designated liquid hazardous waste container.

3. Final Disposal:

  • All segregated and appropriately contained this compound waste must be disposed of through a licensed and approved hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Ensure all waste containers are properly labeled with the contents, associated hazards, and accumulation start date.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

AspergillumarinA_Disposal cluster_3 Final Disposal Solid_Waste Solid Waste (Unused product, contaminated labware) Segregate_Solid Segregate Solid Waste Solid_Waste->Segregate_Solid Liquid_Waste Liquid Waste (Aqueous solutions, organic solvents) Segregate_Liquid Segregate Liquid Waste Liquid_Waste->Segregate_Liquid Solid_Container Hazardous Solid Waste Container Segregate_Solid->Solid_Container Neutralization Neutralize Aqueous Waste (pH 6-8, if applicable) Segregate_Liquid->Neutralization Licensed_Disposal Licensed Hazardous Waste Disposal Solid_Container->Licensed_Disposal Liquid_Container Hazardous Liquid Waste Container Liquid_Container->Licensed_Disposal Neutralization->Liquid_Container

Caption: A workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Aspergillumarin A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to Aspergillumarin A. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Handling Solids (weighing, aliquoting) - Gloves: Nitrile, double-gloved.- Eye Protection: Tightly fitting safety goggles.- Respiratory Protection: NIOSH-approved N95 or P100 respirator.- Body Protection: Laboratory coat with long sleeves and elastic cuffs.
Handling Solutions (diluting, transferring) - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Laboratory coat.
Cleaning and Decontamination - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Safety goggles or a face shield.- Body Protection: Chemical-resistant apron over a laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is crucial. The following workflow diagram illustrates the key steps for safe handling.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review available safety information (assume hazardous in absence of data) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_area Prepare designated work area (fume hood or biosafety cabinet) prep_ppe->prep_area handle_weigh Weighing and aliquoting (in a contained space) prep_area->handle_weigh handle_solution Preparation of solutions handle_weigh->handle_solution handle_experiment Conducting experiment handle_solution->handle_experiment disposal_liquid Liquid Waste: Collect in a labeled, sealed container handle_solution->disposal_liquid cleanup_decontaminate Decontaminate work surfaces with 10% bleach solution handle_experiment->cleanup_decontaminate disposal_solid Solid Waste: Collect in a labeled, sealed container handle_experiment->disposal_solid cleanup_ppe Remove and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_contact Contact institutional EHS for pickup disposal_solid->disposal_contact disposal_liquid->disposal_contact

A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of liquid waste down the drain.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with water before standard washing procedures.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers. Always follow your institution's specific guidelines for hazardous waste disposal.

Experimental Protocols: General Guidance

In the absence of specific protocols for this compound, the following general principles for handling potent fungal metabolites should be applied:

  • Work in a Designated Area: All work with this compound, especially with the solid compound, should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of inhalation.

  • Avoid Aerosol Generation: When preparing solutions, add the solvent to the solid slowly to avoid generating dust. Use techniques that minimize the creation of aerosols.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a 10% bleach solution. For large spills, evacuate the area and contact your institution's EHS department.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Always wash your hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

By implementing these safety measures, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and productive laboratory environment.

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